Cholesterol Phenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFRODPXYCPTCM-WASXNZKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955578 | |
| Record name | Cholest-5-en-3-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33998-26-4 | |
| Record name | Cholesteryl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33998-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta-yl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cholesterol Phenylacetate
This guide provides a comprehensive overview of the synthesis and characterization of cholesterol phenylacetate, a significant cholesterol ester with applications in biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound is an ester derivative of cholesterol and phenylacetic acid.[1] Cholesterol esters play a crucial role in the transport and storage of cholesterol within the body. The unique properties of this compound, stemming from the incorporation of the phenylacetate moiety, make it a valuable tool in various research areas. It is utilized in studies of lipid metabolism, as a component in liquid crystal formulations, and as a potential therapeutic agent.[1] Its synthesis and thorough characterization are fundamental steps for its application in these fields.
Synthesis of this compound: Methodologies and Mechanistic Insights
The primary route for synthesizing this compound is through the esterification of cholesterol with phenylacetic acid. This can be achieved via several methods, each with its own advantages and mechanistic nuances.
Fischer-Speier Esterification: The Direct Approach
The most common method for preparing this compound is the direct acid-catalyzed esterification, also known as the Fischer-Speier esterification.[2] This reaction involves heating cholesterol and phenylacetic acid in the presence of an acid catalyst.
Causality Behind Experimental Choices: The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid like p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the phenylacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cholesterol.[3] The reaction is typically performed in an excess of one of the reactants or with the removal of water to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]
Experimental Workflow: Fischer-Speier Esterification
Sources
An In-Depth Technical Guide to the Mechanism of Action of Cholesterol Phenylacetate
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, delineating the current understanding of the mechanism of action of Cholesterol Phenylacetate. As a cholesterol ester with potential therapeutic implications, its biological activities are multifaceted, primarily revolving around the intricate regulation of lipid metabolism and its consequential impact on cellular signaling pathways, particularly in the context of dyslipidemia and oncology. This guide moves beyond a superficial overview to provide a granular analysis of its molecular interactions, supported by experimental evidence and detailed protocols to empower further research and development in this promising area. Our editorial approach is to present a cohesive narrative, grounded in scientific integrity, that elucidates the causal relationships between the molecular actions of this compound and its observed physiological effects.
I. Introduction to this compound: A Molecule of Therapeutic Interest
This compound (C₃₅H₅₂O₂) is an ester formed from the condensation of cholesterol and phenylacetic acid. Its unique structure, combining a crucial sterol with a biologically active aromatic fatty acid, underpins its diverse pharmacological profile. Initial investigations have highlighted its potential in modulating lipid profiles and exhibiting anti-tumor properties, making it a subject of significant interest in the development of novel therapeutics for cardiovascular diseases and cancer.
II. Core Mechanism of Action: A Tripartite Impact on Cellular Homeostasis
The mechanism of action of this compound can be conceptualized as a tripartite impact on cellular physiology: 1) perturbation of cholesterol homeostasis, 2) alteration of phospholipid composition, and 3) modulation of oncogenic signaling pathways. These three pillars are interconnected, creating a cascade of events that ultimately influence cellular fate.
A. Disruption of Cholesterol Homeostasis
This compound exerts a significant influence on the intricate machinery that governs cellular cholesterol levels through a dual mechanism: inhibition of cholesterol biosynthesis and interference with cholesterol absorption.
The de novo synthesis of cholesterol is a complex enzymatic pathway, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting enzyme.[1][2] Phenylacetate derivatives have been shown to inhibit enzymes involved in cholesterol synthesis.[3] It is postulated that the phenylacetate moiety of this compound contributes to the inhibition of HMG-CoA reductase. This inhibition curtails the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthetic pathway.[1]
The reduction in intracellular cholesterol levels triggers a compensatory upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway.[4][5] Under low cholesterol conditions, the SREBP-2 protein is cleaved and translocates to the nucleus, where it activates the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor.[6][7][8] However, the sustained inhibitory pressure on HMG-CoA reductase by this compound leads to a net decrease in the cellular cholesterol pool.
Experimental Protocol: HMG-CoA Reductase Activity Assay
To quantitatively assess the inhibitory effect of this compound on HMG-CoA reductase activity, a colorimetric assay can be employed.
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT).
-
Reconstitute purified HMG-CoA reductase enzyme in the assay buffer.
-
Prepare a stock solution of HMG-CoA in water.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the HMG-CoA reductase enzyme to all wells except the blank.
-
Add the test compound (this compound at different concentrations) or vehicle control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding HMG-CoA and NADPH to all wells.
-
Immediately measure the absorbance at 340 nm (A₀) using a microplate reader.
-
Incubate the plate at 37°C and take subsequent readings at regular intervals (e.g., every 5 minutes for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA/min) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
B. Alteration of Phospholipid Composition: Inhibition of Phosphatidylethanolamine Synthesis
A distinctive feature of this compound's mechanism of action is its ability to inhibit the synthesis of phosphatidylethanolamine (PE), a major component of cellular membranes.[8] PE plays a crucial role in maintaining membrane structure and fluidity, and its synthesis is tightly regulated.[9]
The primary pathway for PE synthesis involves the CDP-ethanolamine pathway, where the final step is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase.[10][11] It is hypothesized that this compound or its metabolites interfere with this enzymatic step, leading to a reduction in PE levels.
This alteration in the phospholipid profile has profound consequences for the biophysical properties of the cell membrane. A decrease in the PE to phosphatidylcholine (PC) ratio can lead to changes in membrane fluidity and curvature, which in turn can affect the function of membrane-bound proteins and signaling complexes.[12]
Diagram: Proposed Mechanism of Phosphatidylethanolamine Synthesis Inhibition
Caption: this compound is hypothesized to inhibit the final step of the CDP-ethanolamine pathway.
C. Modulation of Oncogenic Signaling: The PI3K/AKT Pathway
The alterations in cholesterol homeostasis and membrane phospholipid composition induced by this compound converge on critical intracellular signaling pathways implicated in cancer progression, most notably the PI3K/AKT/mTOR pathway.[11][13] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[14]
Cholesterol-rich membrane microdomains, known as lipid rafts, serve as platforms for the assembly and activation of signaling complexes, including those involving AKT.[12] By depleting cellular cholesterol and altering membrane fluidity, this compound can disrupt the integrity of these lipid rafts, thereby attenuating AKT phosphorylation and activation.[3][15]
Furthermore, the phenylacetate component itself has been shown to induce cell cycle arrest and inhibit the growth of cancer cells.[16] The combined effect of cholesterol depletion and the intrinsic anti-proliferative activity of phenylacetate positions this compound as a potential multi-targeted anti-cancer agent.
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation
To investigate the effect of this compound on the PI3K/AKT signaling pathway, the phosphorylation status of AKT can be assessed by Western blotting.
Principle: This technique uses specific antibodies to detect the total and phosphorylated forms of AKT, providing a ratio that reflects the activation state of the kinase.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., prostate, breast, or colon cancer cells) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both p-AKT and total AKT using densitometry software.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition.
-
Compare the ratios of the treated samples to the vehicle control to determine the effect of this compound on AKT phosphorylation.
-
III. Quantitative Data Summary
While specific quantitative data for this compound is emerging, the following table summarizes the expected outcomes based on the known activities of its constituent components and related compounds.
| Parameter | Expected Effect of this compound | Method of Measurement |
| HMG-CoA Reductase Activity | ↓ (Inhibition) | Colorimetric or Fluorometric Assay |
| Intracellular Cholesterol | ↓ (Depletion) | HPLC or GC-MS |
| Phosphatidylethanolamine Levels | ↓ (Inhibition of Synthesis) | Mass Spectrometry-based Lipidomics |
| AKT Phosphorylation (p-AKT/Total AKT) | ↓ (Dephosphorylation) | Western Blotting |
| Cancer Cell Viability | ↓ (Inhibition of Growth) | MTT, Resazurin, or ATP-based Assays |
IV. Concluding Remarks and Future Directions
The mechanism of action of this compound is a compelling example of how a single molecule can exert pleiotropic effects on cellular physiology. By simultaneously targeting cholesterol metabolism, phospholipid biosynthesis, and key oncogenic signaling pathways, it presents a promising therapeutic strategy for complex diseases such as dyslipidemia and cancer.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets. The identification of the specific enzyme(s) in the phosphatidylethanolamine synthesis pathway that it inhibits is a critical next step. Furthermore, comprehensive in vivo studies are required to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of more potent and specific analogs of this compound also represents a promising avenue for drug discovery.
This technical guide provides a solid foundation for these future endeavors, offering both a conceptual framework and practical experimental approaches to further unravel the therapeutic potential of this compound.
V. References
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Ansell, G. B., & Metcalfe, R. F. (1971). Studies on the CDP-ethanolamine-1,2-diglyceride ethanolaminephosphotransferase of rat brain. Journal of Neurochemistry, 18(4), 647–665. [Link]
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Brown, M. S., & Goldstein, J. L. (1997). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340. [Link]
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Chen, Y. Q., & Hughes-Fulford, M. (2001). Prostaglandin E2 and the protein kinase A pathway mediate the anti-proliferative effects of phenylacetate on prostate cancer cells. British journal of cancer, 84(11), 1541–1546. [Link]
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Goldstein, J. L., DeBose-Boyd, R. A., & Brown, M. S. (2006). Protein sensors for membrane sterols. Cell, 124(1), 35-46. [Link]
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Gorospe, M., & The, P. C. (1998). Phenylacetate-induced G1 arrest of U937 cells is associated with an increase in p21WAF1/CIP1 and a decrease in cyclin E. Cell growth & differentiation: the molecular biology journal of the American Association for Cancer Research, 9(1), 33-40. [Link]
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Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. Journal of Clinical Investigation, 109(9), 1125-1131. [Link]
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Lingwood, D., & Simons, K. (2010). Lipid rafts as a membrane-organizing principle. Science, 327(5961), 46-50. [Link]
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Stacpoole, P. W., & Felts, J. M. (1971). Phenylacetate and phenylacetyl-coenzyme A: effects on cholesterol and fatty acid biosynthesis in rat liver. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 248(3), 547-555. [Link]
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Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer. Nature reviews Cancer, 2(7), 489-501. [Link]
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Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425-430. [Link]
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Vance, J. E. (2002). Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids. Journal of lipid research, 43(10), 1631-1640. [Link]
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Brown, M. S., & Goldstein, J. L. (1980). Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth. The Journal of lipid research, 21(5), 505–517. [Link]
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Henneberry, A. L., Wright, M. M., & McMaster, C. R. (2002). The major sites of cellular phospholipid synthesis and molecular determinants of fatty acid and lipid head group specificity. Molecular biology of the cell, 13(9), 3148-3161. [Link]
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van der Veen, J. N., Kennelly, J. P., Wan, S., Vance, J. E., Vance, D. E., & Jacobs, R. L. (2017). The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(9), 1558-1572. [Link]
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Zha, X., Pierstorff, E. D., & Vance, J. E. (2003). Phosphatidylserine decarboxylase-2 is required for the synthesis of phosphatidylethanolamine in the inner mitochondrial membrane. The Journal of biological chemistry, 278(44), 43494-43502. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. [Link]
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Murai, T. (2014). The role of lipid rafts in cancer cell adhesion and migration. International journal of cell biology, 2014. [Link]
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An In-depth Technical Guide to the Effects of Cholesterol Phenylacetate on Cell Membrane Composition
This guide provides a detailed examination of Cholesterol Phenylacetate (CPA), a synthetic ester of cholesterol, and its profound effects on the composition and biophysical properties of eukaryotic cell membranes. For researchers, scientists, and drug development professionals, understanding these interactions is crucial for leveraging CPA's potential in therapeutic applications, particularly in oncology and lipid metabolism disorders. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental observations and the strategic choices in methodological approaches.
Section 1: Introduction to this compound and Membrane Dynamics
The cell membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins that governs cellular communication, transport, and signaling. Its composition is meticulously regulated to maintain cellular homeostasis. Cholesterol is a cornerstone of this regulation in animal cells, intercalating between phospholipids to modulate membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1][2][3] Phenylacetate, a metabolite of phenylalanine, has independently garnered interest for its anti-neoplastic properties, which are linked to its ability to alter lipid metabolism and inhibit protein prenylation, a critical process for the function of many signaling proteins.[4][5]
This compound (CPA) emerges as a molecule of significant interest by covalently linking these two biologically active moieties.[6] This guide synthesizes current knowledge to provide an in-depth perspective on how CPA integrates into the cell membrane and subsequently alters its lipid and protein landscape, thereby influencing cellular function.
Section 2: Molecular Profile and Postulated Membrane Integration
CPA is an ester formed from the 3-β-hydroxyl group of cholesterol and the carboxyl group of phenylacetic acid.[6] This esterification dramatically alters the molecule's polarity compared to native cholesterol. While cholesterol is amphipathic with a small, polar hydroxyl head, CPA possesses a much bulkier, more hydrophobic phenylacetate group.
This structural change dictates its interaction with the lipid bilayer. It is hypothesized that the rigid sterol ring system of CPA anchors within the hydrophobic acyl chain region of the membrane, analogous to cholesterol.[7][8] However, the large phenylacetate headgroup likely resides at the hydrophobic-hydrophilic interface, creating significant steric and energetic perturbations compared to cholesterol's simple hydroxyl group. This unique orientation is foundational to its distinct biological effects.
Caption: Orientation of Cholesterol vs. CPA in the lipid bilayer.
Section 3: Core Mechanisms of Action on Membrane Composition
CPA exerts its influence through a multi-pronged mechanism, directly altering the enzymatic synthesis of key lipids and indirectly modifying the membrane's biophysical properties.
Direct Inhibition of Phosphatidylethanolamine (PE) Synthesis
One of the most specific reported effects of CPA is the inhibition of phosphatidylethanolamine (PE) synthesis.[6][9] PE is a crucial cone-shaped zwitterionic phospholipid that constitutes a significant portion of the inner leaflet of the plasma membrane. Its unique geometry imposes negative curvature strain, which is vital for processes involving membrane fusion, fission, and the stabilization of membrane proteins.
A reduction in cellular PE levels has profound consequences:
-
Altered Membrane Curvature and Fluidity: A lower PE content can lead to a more lamellar, rigid membrane structure, impairing dynamic processes.
-
Impaired Protein Function: Many integral and peripheral membrane proteins require a specific lipid environment, including adequate PE levels, for correct folding and activity.
-
Disrupted Autophagy: PE is essential for the formation of the autophagosome, a double-membraned vesicle critical for cellular recycling and stress responses.
Modulation of Membrane Biophysical Properties
By inserting into the bilayer, the cholesterol moiety of CPA imparts effects reminiscent of free cholesterol but with significant modifications.
-
Membrane Fluidity: Cholesterol acts as a bidirectional regulator of fluidity, preventing crystallization at low temperatures and reducing excessive fluidity at high temperatures.[10][11] CPA is expected to have a similar buffering effect. However, its bulky headgroup may disrupt the tight packing typically induced by cholesterol, leading to unique local changes in fluidity. At high concentrations, the increased rigidity imparted by the sterol core likely dominates.[12][13]
-
Lipid Packing and Permeability: Cholesterol is known to increase the packing order of lipids and decrease membrane permeability to small solutes.[14][15] The integration of CPA would similarly be expected to decrease permeability due to the condensing effect of its sterol core.
-
Lipid Raft Disruption: Lipid rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling.[2] The preferential partitioning of cholesterol into these domains is key to their stability.[3] CPA, with its altered headgroup, may compete with cholesterol for residency in these rafts. Its presence could disrupt the specific hydrogen bonding and van der Waals interactions necessary for raft integrity, thereby dismantling signaling hubs and attenuating downstream pathways—a potential mechanism for its anti-cancer effects.
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An In-depth Technical Guide to the Physical and Chemical Properties of Cholesterol Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Cholesterol Phenylacetate, a cholesterol ester of significant interest in various scientific disciplines. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its behavior, empowering researchers to leverage its unique characteristics in their work.
Introduction: The Significance of this compound
This compound, the ester formed from the condensation of cholesterol and phenylacetic acid, is a molecule that bridges the worlds of biochemistry and materials science.[1] Its rigid steroidal backbone, inherited from cholesterol, combined with the aromatic phenylacetate moiety, imparts a unique set of properties that make it a valuable tool in diverse research areas.[2]
From its role as a model compound in the study of lipid metabolism and cardiovascular diseases to its application in the formulation of advanced drug delivery systems and the development of liquid crystals, this compound continues to be a subject of scientific inquiry.[1][3] This guide will delve into the core physicochemical attributes of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Core Physicochemical Properties
The molecular structure of this compound is fundamental to its properties. The ester linkage at the C3 position of the cholesterol steroid nucleus introduces the phenylacetyl group, significantly influencing its polarity, melting behavior, and intermolecular interactions.
Figure 1: Molecular Structure of this compound. This diagram illustrates the fusion of the rigid cholesterol backbone with the aromatic phenylacetate group via an ester linkage.
A summary of its key physical and chemical identifiers is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₂O₂ | [2][4] |
| Molecular Weight | 504.79 g/mol | [2] |
| CAS Number | 33998-26-4 | [4] |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 119 °C | - |
| Boiling Point | 575.6 °C at 760 mmHg | [4] |
| Flash Point | 300.4 °C | [4] |
| Density | 1.03 g/cm³ | [4] |
Synthesis and Purification: A Practical Approach
The most common and direct method for synthesizing this compound is through the esterification of cholesterol with phenylacetic acid.[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven by heat.[5]
Underlying Principles of Esterification
The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of cholesterol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The use of a dehydrating agent or removal of water as it is formed is crucial to drive the equilibrium towards the product side.[5]
Detailed Experimental Protocol
Materials:
-
Cholesterol (1.0 eq)
-
Phenylacetic acid (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Ethanol or Acetone (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol and phenylacetic acid in toluene.
-
Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the cholesterol spot and the appearance of the less polar product spot.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted phenylacetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a waxy solid. Recrystallize the crude product from hot ethanol or acetone to obtain pure this compound as a crystalline solid. The purity of the final product should be assessed by melting point determination and spectroscopic methods.
Figure 2: A generalized experimental workflow for the synthesis of this compound.
Analytical Characterization: Spectroscopic and Chromatographic Profiles
Thorough characterization is essential to confirm the identity and purity of synthesized this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the cholesterol backbone.[1] Key diagnostic signals would include:
-
A multiplet around 5.4 ppm corresponding to the vinylic proton at C6 of the cholesterol ring.
-
A multiplet around 4.6 ppm for the proton at C3, which is deshielded by the adjacent ester oxygen.
-
A singlet around 3.6 ppm for the methylene protons of the phenylacetyl group.
-
Aromatic protons of the phenyl ring appearing in the 7.2-7.4 ppm region.
-
Several singlets and doublets in the upfield region (0.6-1.1 ppm) corresponding to the methyl groups of the cholesterol moiety.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show characteristic signals for the ester carbonyl carbon around 170-172 ppm. The aromatic carbons of the phenyl ring would appear in the 127-135 ppm range. The carbons of the cholesterol backbone would produce a multitude of signals in the aliphatic region.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be dominated by the strong ester carbonyl (C=O) stretching vibration, expected around 1735 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aliphatic and aromatic groups (2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-O stretching of the ester linkage (1150-1250 cm⁻¹).
-
Mass Spectrometry (MS): Electron impact ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 504.8. Characteristic fragmentation patterns would involve the loss of the phenylacetyl group and fragmentation of the cholesterol side chain.[7]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and isopropanol would provide good separation from starting materials and potential byproducts. Purity is determined by the area percentage of the main peak.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various formulations. As a lipophilic molecule, it is generally soluble in nonpolar organic solvents and poorly soluble in polar solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Poorly Soluble |
| Water | Insoluble |
Note: This table provides a general solubility profile. Quantitative solubility data may vary with temperature and the specific grade of the solvent. The solubility of cholesterol, the parent molecule, has been studied in various organic solvents, and these studies can provide a useful reference for predicting the behavior of its esters.[8]
Chemical Stability and Degradation
Understanding the stability of this compound is crucial for its storage and application.
-
Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis back to cholesterol and phenylacetic acid. This reaction is catalyzed by both acids and bases.[5] The rate of hydrolysis is expected to be slow under neutral conditions but will increase significantly in acidic or alkaline environments, especially at elevated temperatures.[9][10]
-
Thermal Stability: While possessing a high boiling point, prolonged exposure to high temperatures can lead to degradation. The ester linkage is the most likely point of thermal cleavage.
-
Oxidative Stability: The double bond in the cholesterol ring system (at C5-C6) is a potential site for oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light can lead to the formation of various oxidation products.
For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, and stored at a cool temperature.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research.
Liquid Crystals
Cholesterol and its derivatives are well-known for their ability to form cholesteric (or chiral nematic) liquid crystal phases.[11] These materials exhibit unique optical properties, such as selective reflection of circularly polarized light, which is dependent on the pitch of the helical structure. The introduction of the phenylacetate group can influence the mesophase behavior and transition temperatures of the resulting liquid crystal.[12] While specific data for this compound is not widely published, related cholesteryl esters show transitions from a crystalline solid to a cholesteric liquid crystal phase and then to an isotropic liquid upon heating.[13]
Drug Delivery Systems
The lipophilic nature of this compound makes it an interesting component for the formulation of drug delivery systems, particularly for hydrophobic drugs.[3]
-
Liposomes and Nanoparticles: Cholesterol is a common component of liposomal formulations, where it modulates membrane fluidity and stability.[14] this compound, with its bulky phenylacetyl group, could be incorporated into lipid bilayers to alter their physicochemical properties and drug release profiles. Cholesterol-based carriers have been explored for the delivery of various therapeutic agents.[3]
-
Prodrug Strategies: The ester linkage in this compound can be designed to be cleaved by specific enzymes, such as cholesterol esterases, which are present in the body.[15][16] This opens up the possibility of using this compound as a prodrug, where a therapeutic agent is attached to the cholesterol moiety via an ester bond for targeted delivery and controlled release.
Probing Cholesterol Metabolism
This compound can serve as a valuable tool for studying the enzymes involved in cholesterol ester metabolism. It can be used as a substrate for cholesterol esterases to investigate their activity and inhibition. The enzymatic hydrolysis of the ester bond releases cholesterol and phenylacetic acid, which can be monitored by various analytical techniques.
Figure 3: this compound as a probe in enzymatic assays.
Conclusion
This compound is a multifaceted molecule with a rich chemistry and a growing range of applications. Its synthesis is straightforward, and its properties can be readily characterized by standard analytical techniques. As researchers continue to explore the interface of biology, chemistry, and materials science, the unique attributes of this compound are likely to lead to new and innovative applications in drug delivery, diagnostics, and advanced materials. This guide has provided a comprehensive foundation for understanding and utilizing this versatile compound.
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PMC. The Efficacy of Cholesterol-Based Carriers in Drug Delivery. [Link]
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Wikipedia. Cholesteric liquid crystal. [Link]
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MDPI. Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Applications. [Link]
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ACS Publications. Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. [Link]
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ijrpp.com. Stress Induced Degradation Study of Marketed Formulation of Selected Drug. [Link]
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ResearchGate. 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). [Link]
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Beilstein Journals. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]
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PMC. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. [Link]
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A Technical Guide to Investigating the Inhibition of Phosphatidylethanolamine Synthesis by Cholesterol Phenylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylethanolamine (PE) is a cornerstone of cellular membrane architecture and function, and its dysregulation is increasingly implicated in proliferative diseases, including cancer.[1] The primary mechanism for its de novo synthesis, the Kennedy pathway, presents a compelling target for therapeutic intervention.[2][3] This guide outlines a comprehensive, hypothesis-driven framework for investigating Cholesterol Phenylacetate, a synthetic ester of cholesterol[4][5], as a novel inhibitor of PE synthesis. We will dissect the established biochemical pathways of PE production, propose a putative mechanism of action for this compound, and provide detailed, field-proven experimental protocols to rigorously validate this hypothesis. The methodologies described herein range from direct in vitro enzyme kinetics to advanced cell-based lipidomic analysis, forming a self-validating workflow designed to provide definitive insights into the compound's potential as a modulator of lipid metabolism.
Introduction: The Centrality of Phosphatidylethanolamine in Cell Biology and Disease
Phosphatidylethanolamine (PE) is the second most abundant phospholipid in eukaryotic cells, typically constituting 20-25% of the total phospholipid content.[6][7] Its significance extends far beyond its structural role. The unique conical shape conferred by its small ethanolamine headgroup allows PE to regulate membrane curvature, a process critical for membrane fusion, fission, and cell division.[8] It is particularly enriched in the inner mitochondrial membrane, where it functions as a lipid chaperone essential for the activity of respiratory complexes and plays a key role in initiating autophagy.[7]
Given its fundamental roles, the tightly regulated synthesis of PE is paramount for cellular homeostasis. Dysregulation of phospholipid metabolism is a recognized hallmark of malignant transformation, as rapidly proliferating cancer cells exhibit an increased demand for membrane biogenesis.[1] Notably, the PE biosynthesis pathway has been identified as a targetable vulnerability in cancer, making the discovery of novel inhibitors a promising avenue for oncological drug development.[9]
Major Pathways of Phosphatidylethanolamine Synthesis
Eukaryotic cells primarily synthesize PE through two distinct and compartmentalized pathways.[10][11]
-
The CDP-Ethanolamine (Kennedy) Pathway: Located in the Endoplasmic Reticulum (ER), this is the main de novo pathway in most mammalian cells.[2][10] It utilizes dietary ethanolamine and proceeds in three enzymatic steps.[11] This pathway is considered the preferential route for PE biosynthesis in tissues like the liver and heart.[10]
-
The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway is largely localized to the inner mitochondrial membrane.[11][12] It involves the decarboxylation of phosphatidylserine (PS) to form PE. This route is critical for maintaining the mitochondrial PE pool.[8]
While both pathways contribute to the cellular PE pool, the Kennedy pathway's reliance on external precursors and its distinct enzymatic steps make it a more accessible target for small-molecule inhibitors.
This compound: A Candidate Inhibitor
This compound is an ester formed from cholesterol and phenylacetic acid.[4] While primarily used as a research tool in studies of cholesterol metabolism and as a molecular scaffold in drug delivery[13][14], its lipophilic nature and structural resemblance to endogenous lipids make it a plausible candidate for interaction with enzymes involved in phospholipid biosynthesis.
Hypothesis: this compound inhibits de novo phosphatidylethanolamine synthesis by targeting one or more enzymes within the Kennedy pathway.
The rationale for this hypothesis is grounded in the principle that lipid-modifying enzymes often possess binding pockets that accommodate sterol or acyl chain moieties. The bulky cholesterol backbone and the phenylacetate group could sterically hinder substrate binding or catalytic activity within enzymes such as CTP:phosphoethanolamine cytidylyltransferase (PCYT2), the rate-limiting enzyme of the pathway[10][15], or ethanolamine phosphotransferase (EPT), which catalyzes the final condensation step with diacylglycerol.[11]
A Validated Workflow for Investigating Inhibition
To rigorously test our hypothesis, we propose a multi-phased experimental approach. This workflow is designed to move from high-throughput in vitro screening to detailed cellular mechanism-of-action studies, ensuring that each step provides a foundation for the next.
Experimental Protocols
Phase 1: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of CTP:phosphoethanolamine cytidylyltransferase (PCYT2), the rate-limiting enzyme.
Causality: A direct enzyme assay is the most definitive first step. If the compound fails to inhibit the purified or partially purified enzyme, its effects in a cellular context are likely indirect or off-target. This assay isolates the enzyme from confounding cellular variables.
Methodology:
-
Enzyme Preparation:
-
Obtain recombinant human PCYT2 enzyme or prepare microsomal fractions from a high-expressing cell line or tissue (e.g., liver), which are enriched in Kennedy pathway enzymes.[16]
-
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate Preparation:
-
Prepare a stock solution of the substrates: CTP and radiolabeled [¹⁴C]-phosphoethanolamine.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, enzyme preparation, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mix (CTP and [¹⁴C]-phosphoethanolamine).
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding cold 5% trichloroacetic acid (TCA).
-
-
Product Separation and Quantification:
-
The product, [¹⁴C]-CDP-ethanolamine, is negatively charged and will not bind to activated charcoal, whereas the unreacted [¹⁴C]-phosphoethanolamine will.
-
Add a charcoal slurry to the terminated reaction mix, vortex, and incubate on ice.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant (containing the product) using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Example Value | Rationale |
| Enzyme Source | Recombinant Human PCYT2 | Provides highest purity and avoids confounding activities. |
| Substrates | [¹⁴C]-phosphoethanolamine, CTP | Radiolabeling allows for sensitive and direct product detection. |
| Inhibitor Range | 0.1 nM to 100 µM | A wide range is necessary to capture the full dose-response curve. |
| Control | DMSO vehicle | Ensures observed effects are due to the compound, not the solvent. |
| Expected Outcome | IC50 Value (µM) | A quantitative measure of the inhibitor's potency. |
Phase 2: Cellular De Novo PE Synthesis Assay
Objective: To measure the effect of this compound on the rate of new PE synthesis in living cells.
Causality: This assay validates the in vitro findings in a physiological context. It accounts for compound bioavailability, cell permeability, and metabolism. A positive result here strongly suggests the compound engages its target within the cell to produce a functional outcome.
Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., HepG2 liver carcinoma or MCF-7 breast cancer cells, known to have active lipid metabolism[1]) in 12-well plates and grow to ~80% confluency.
-
-
Inhibitor Treatment:
-
Treat cells with varying concentrations of this compound (based on the IC50 from Phase 1 and cytotoxicity assays) for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Metabolic Labeling:
-
Add a radiolabeled precursor, such as [³H]-ethanolamine, to the culture medium for a short pulse period (e.g., 1-2 hours).
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Scrape cells into a solvent mixture for lipid extraction using a modified Bligh-Dyer method.[17]
-
Briefly: Add a 2:1 mixture of chloroform:methanol to the cell pellet, vortex thoroughly, then add chloroform and water to induce phase separation.
-
Collect the lower organic phase, which contains the lipids.
-
-
Lipid Separation and Quantification:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of chloroform.
-
Spot the extract onto a Thin-Layer Chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system that separates phospholipids (e.g., chloroform:methanol:acetic acid:water).
-
Identify the PE spot by co-migration with a known PE standard (visualized with iodine vapor or primuline spray).
-
Scrape the silica corresponding to the PE spot into a scintillation vial.
-
Quantify the incorporated radioactivity using a scintillation counter.[18]
-
-
Data Normalization and Analysis:
-
Normalize the radioactivity counts to the total protein content of the cell lysate from a parallel well.
-
Calculate the percent inhibition of [³H]-ethanolamine incorporation into PE for each inhibitor concentration.
-
Phase 3: Quantitative Lipidomic Analysis by LC-MS/MS
Objective: To obtain a detailed, quantitative profile of cellular PE species and pathway intermediates following inhibitor treatment.
Causality: This is the ultimate validation step. While radiolabeling shows a change in synthesis rate, mass spectrometry measures the change in the actual mass of the lipid pool. It can confirm a decrease in total PE and may reveal an accumulation of precursors (like phosphoethanolamine), providing definitive evidence for a block at a specific point in the Kennedy pathway.
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound at a validated concentration (e.g., 2x IC50 from the cellular assay) as described in 4.2.
-
Perform lipid extraction as in 4.2.4, but include a PE internal standard with a unique fatty acid composition (e.g., 17:0/17:0 PE) for absolute quantification.[19]
-
-
LC-MS/MS Analysis:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7][17]
-
Chromatography: Separate lipid classes using either normal-phase (to separate PE from PC, PS, etc.) or reversed-phase (to separate individual PE molecular species) chromatography.
-
Mass Spectrometry:
-
Operate the mass spectrometer in a targeted mode using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
-
For PE, a common transition is the neutral loss of the 141 Da ethanolamine headgroup in positive ion mode.[17]
-
Monitor for the precursor ion of the internal standard and multiple endogenous PE species.
-
-
-
Data Analysis:
-
Integrate the peak areas for each PE species and the internal standard.
-
Calculate the absolute amount of each PE species by comparing its peak area to that of the known amount of the internal standard.
-
Sum the amounts of all measured PE species to determine the total PE pool size.
-
Compare the PE levels in treated vs. control cells to determine the magnitude of reduction.
-
Trustworthiness and Self-Validation
The strength of this proposed guide lies in its integrated, multi-level approach. The workflow is inherently self-validating:
-
A positive result in the in vitro assay (Phase 1) provides a direct molecular hypothesis.
-
This hypothesis is then tested in a cellular context (Phase 2) . A failure at this stage would suggest issues with cell permeability or metabolic instability of the compound, not a flaw in the initial hypothesis.
-
A positive cellular result is then confirmed with the gold-standard quantitative lipidomics (Phase 3) , which eliminates potential artifacts of metabolic labeling and provides a comprehensive view of the lipidome.
A consistent, dose-dependent inhibition observed across all three phases would provide exceptionally strong evidence that this compound acts as a direct inhibitor of the phosphatidylethanolamine Kennedy pathway.
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Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414-428. [Link]
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Calzada, E., et al. (2016). Phosphatidylethanolamine Metabolism in Health and Disease. International Review of Cell and Molecular Biology, 321, 29-88. [Link]
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Signorell, A., et al. (2008). Phosphatidylethanolamine in Trypanosoma brucei Is Organized in Two Separate Pools and Is Synthesized Exclusively by the Kennedy Pathway. Journal of Biological Chemistry, 283(43), 29366-29376. [Link]
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Wikipedia. (n.d.). Phosphatidylethanolamine. [Link]
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Tan, L. T., et al. (2017). Phosphatidylethanolamine as a Potential Anticancer Target. Frontiers in Pharmacology, 8, 18. [Link]
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Scite.ai. (n.d.). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. [Link]
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ResearchGate. (n.d.). Biosynthesis of Phosphatidylethanolamine (PE). [Link]
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Cui, J., et al. (2019). The Roles And Signaling Pathways Of Phosphatidylethanolamine-Binding Protein 4 In Tumors. Cancer Management and Research, 11, 8435–8446. [Link]
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Gorden, D. L., et al. (2019). A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells. Prostaglandins & Other Lipid Mediators, 140, 1-11. [Link]
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Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies, 13(5), 285-292. [Link]
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Villa, E., et al. (2020). The phosphatidylethanolamine biosynthesis pathway provides a new target for cancer chemotherapy. Journal of Hepatology, 72(4), 746-760. [Link]
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Narukawa, M., et al. (2018). Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system. Journal of Chromatography B, 1077-1078, 35-43. [Link]
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Kopecka, J., et al. (2021). Bilayer Forming Phospholipids as Targets for Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11445. [Link]
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Macher, B. A., & Ansell, P. S. (1967). Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations from Plant Tissues. Biochemical and Biophysical Research Communications, 28(1), 51-56. [Link]
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Ofori, S. (2019). Synthesis of Phosphatidylethanolamine Lipids for Model Studies of the Cell Membrane. Electronic Theses and Dissertations. [Link]
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Horl, G., et al. (2011). Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo. Journal of Biological Chemistry, 286(19), 17338-17350. [Link]
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Wang, T., et al. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 55(10), 4902-4921. [Link]
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The Structure-Activity Relationship of Cholesterol Phenylacetate: A Technical Guide for Drug Development Professionals
Abstract
Cholesterol, a fundamental component of mammalian cell membranes, has emerged as a compelling scaffold for the development of novel therapeutic agents. Its unique physicochemical properties and inherent biocompatibility make it an attractive starting point for chemical modification. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Cholesterol Phenylacetate, a promising derivative with potential applications in oncology. We will delve into the mechanistic underpinnings of its biological activity, propose a rationale for the synthesis of targeted analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of cholesterol-based compounds.
Introduction: The Rationale for Cholesterol-Based Therapeutics
The reprogramming of lipid metabolism is a hallmark of cancer.[1] Proliferating cancer cells exhibit an increased demand for cholesterol to support membrane biogenesis and signaling.[2][3][4] This metabolic dependency presents a therapeutic window for the development of agents that can selectively target cancer cells by interfering with cholesterol metabolism or by using cholesterol as a delivery vehicle for cytotoxic payloads. This compound, an ester of cholesterol and phenylacetic acid, has garnered interest due to the known anticancer properties of both of its constituent parts. Phenylacetate itself has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5][6] When esterified to cholesterol, the resulting compound exhibits increased lipophilicity, potentially enhancing its ability to traverse cellular membranes and accumulate within cancer cells.
This guide will dissect the structural components of this compound, hypothesizing how modifications to both the cholesterol backbone and the phenylacetate moiety could modulate its biological activity. We will explore the key mechanistic pathways implicated in its anticancer effects, including the potential for disruption of the mevalonate pathway and induction of apoptosis.
The Core Structure: Deconstructing this compound
The structure of this compound can be divided into three key domains, each amenable to chemical modification for the exploration of its SAR:
-
The Steroid Nucleus: The rigid tetracyclic core of cholesterol provides a lipophilic scaffold that facilitates membrane interaction.
-
The C3-Ester Linkage: The ester bond at the C3 position of the A-ring is a critical linker, and its chemical nature can influence stability and drug release.
-
The Phenylacetate Moiety: This aromatic acid contributes to the molecule's cytotoxic activity.
A systematic investigation of the SAR of this compound would involve the synthesis and evaluation of analogs with modifications in each of these domains.
Postulated Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound is likely multifaceted, stemming from the combined effects of its constituent parts and its overall physicochemical properties. Based on existing literature for related compounds, we can postulate several key mechanisms:
-
Disruption of the Mevalonate Pathway: The cholesterol biosynthetic pathway, also known as the mevalonate pathway, is frequently upregulated in cancer.[2][7] Both cholesterol derivatives and phenylacetate have been implicated in the modulation of this pathway.[2][8] By interfering with key enzymes or regulatory proteins in this pathway, this compound analogs could inhibit the production of essential isoprenoids, leading to cell cycle arrest and apoptosis.[7] The tumor suppressor protein p53 plays a crucial role in regulating cholesterol biosynthesis, and compounds that modulate this pathway may exhibit p53-dependent anticancer activity.[2][9]
-
Induction of Apoptosis: Phenylacetate is known to induce apoptosis in cancer cells through the modulation of apoptosis-related genes, such as a decrease in Bcl-2 expression and an increase in Bax expression.[5] The cholesterol moiety may enhance the delivery of phenylacetate to intracellular targets, thereby potentiating its pro-apoptotic effects. High concentrations of cholesterol and its derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the AKT/FOXO1 pathway.[10]
-
Cell Cycle Arrest: Inhibition of cholesterol biosynthesis and disruption of cholesterol homeostasis can lead to cell cycle arrest, particularly at the G1 phase.[3][4] Phenylacetate has also been shown to induce G1 phase arrest.[5] The combined effect of the cholesterol and phenylacetate components could therefore synergistically inhibit cancer cell proliferation by halting cell cycle progression.
The following diagram illustrates the potential interplay of these mechanisms:
Caption: Postulated multi-pronged mechanism of action for this compound.
Structure-Activity Relationship (SAR) Exploration: A Roadmap for Analog Design
While a comprehensive SAR study of this compound is not yet published, we can extrapolate from existing data on other cholesterol derivatives and phenyl-substituted compounds to propose a rational approach for analog design.
Modifications to the Phenylacetate Moiety
The electronic and steric properties of the phenyl ring are prime targets for modification.
-
Hypothesis: Introduction of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring may enhance cytotoxic activity by increasing the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack by biological targets. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may decrease activity.
-
Rationale: This is a common strategy in medicinal chemistry to modulate the reactivity and binding affinity of a pharmacophore.
Alterations to the Ester Linkage
The nature of the linker between the cholesterol scaffold and the phenylacetate moiety can impact stability and drug release kinetics.
-
Hypothesis: Replacing the ester linkage with a more stable ether or a more labile carbonate linkage could modulate the rate of hydrolysis and release of the active phenylacetic acid derivative within the cell.
-
Rationale: Controlling the release profile of the active agent is a key aspect of prodrug design.
Modifications to the Cholesterol Backbone
While the cholesterol scaffold is primarily for delivery, minor modifications could influence membrane interactions and overall efficacy.
-
Hypothesis: Introduction of small functional groups, such as a hydroxyl or keto group, at positions other than C3 on the steroid nucleus could alter the molecule's interaction with cell membranes and potentially with intracellular proteins.
-
Rationale: Such modifications can fine-tune the lipophilicity and polarity of the molecule, affecting its cellular uptake and distribution.
The following table summarizes the proposed modifications and their predicted impact on activity:
| Modification Site | Proposed Modification | Predicted Impact on Anticancer Activity | Rationale |
| Phenylacetate Ring | Electron-withdrawing substituents (e.g., -NO₂, -CF₃) | Increase | Enhanced electrophilicity of the carbonyl group. |
| Electron-donating substituents (e.g., -OCH₃, -NH₂) | Decrease | Reduced electrophilicity of the carbonyl group. | |
| Linker | Ether linkage | Decrease (more stable) | Slower release of the active phenylacetate moiety. |
| Carbonate linkage | Increase (more labile) | Faster release of the active phenylacetate moiety. | |
| Cholesterol Core | Introduction of a C7-hydroxyl group | Potential Increase | Altered membrane interaction and potential for new binding interactions. |
Experimental Protocols: A Self-Validating System for SAR Studies
To validate the proposed SAR, a systematic approach involving chemical synthesis and biological evaluation is required. The following protocols provide a framework for this investigation.
Synthesis of this compound Analogs
A robust and versatile synthetic route is essential for generating a library of analogs. The palladium-catalyzed cross-coupling of cholesterol with various aroyl chlorides presents an efficient method.[11]
Protocol: Palladium-Catalyzed Synthesis of Substituted Cholesteryl Phenylacetates
-
Materials: Cholesterol, substituted phenylacetyl chlorides, PdCl₂(dtbpf) catalyst, sodium tert-butoxide, 1,4-dioxane (anhydrous), ethyl ether, celite.
-
Reaction Setup: In a microwave vial, combine cholesterol (0.5 mmol), the desired substituted phenylacetyl chloride (1.0 mmol), sodium tert-butoxide (0.75 mmol), and PdCl₂(dtbpf) (0.01 mmol).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial via syringe.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at 100°C for 2 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired cholesteryl phenylacetate analog.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates the general workflow for analog synthesis and evaluation:
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In silico modeling of Cholesterol Phenylacetate interactions
An In-Depth Technical Guide: In Silico Modeling of Cholesterol-Phenylacetate Interactions within a Cellular Context
Part 1: Foundational Principles & Strategic Overview
The Biological & Therapeutic Context
Cholesterol is an indispensable component of animal cell membranes, where it modulates membrane fluidity, organization, and the function of membrane-bound proteins.[1][2] Its biosynthesis and metabolism are tightly regulated processes, and dysregulation is linked to numerous diseases.[3][4][5] Cholesterol's interactions with membrane proteins, including G-protein-coupled receptors (GPCRs) and ion channels, are critical for their function and represent major drug targets.[6][7]
Phenylacetate is an aromatic fatty acid with demonstrated therapeutic potential. It is known to induce tumor cell differentiation, inhibit protein prenylation, and arrest the cell cycle in various cancer cell lines.[8][9][10][11][12] One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs), which can alter gene expression epigenetically.[13][14][15][16][17] Given cholesterol's integral role in the membrane environment where many oncogenic proteins reside, and phenylacetate's effects on cellular metabolism and signaling, understanding their interaction at a molecular level is of significant scientific interest.
This guide will focus on a common and highly relevant scenario: investigating how a small molecule like phenylacetate might modulate the interaction between cholesterol and a membrane-embedded protein target. This approach provides a more robust and biologically meaningful context than modeling a simple two-body interaction in a vacuum.
The In Silico Paradigm: Rationale and Workflow
In silico drug discovery utilizes computational simulations to model molecular interactions, accelerating the identification and optimization of drug candidates while reducing costs and the need for extensive experimental screening.[18][19][20][21][22] Our investigation will follow a multi-step computational workflow, beginning with a static prediction of the binding pose and progressing to a dynamic simulation of the system's behavior over time. This progression allows for a comprehensive assessment of the molecular interactions.
The overall workflow is designed as a self-validating system. The initial, computationally inexpensive docking step provides plausible starting structures. These are then subjected to the rigors of molecular dynamics (MD) simulations, which test the stability of these poses in a dynamic, solvated environment. Finally, binding free energy calculations provide a quantitative measure of interaction strength, offering a final layer of validation.
Part 2: Methodologies & Experimental Protocols
This section provides detailed, step-by-step protocols for the core computational experiments. The causality behind each step is explained to provide the user with a deep understanding of the process. We will use the GROMACS simulation package as our primary tool, as it is a powerful, open-source, and widely used engine for molecular dynamics.[23]
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][24] It involves sampling various binding poses and then using a scoring function to rank them based on their predicted binding affinity.[25] This protocol serves to generate a physically plausible starting structure for the subsequent MD simulations.
Objective: To predict the binding pose of cholesterol and phenylacetate to a selected membrane protein target.
Workflow Diagram:
Step-by-Step Methodology:
-
Target and Ligand Preparation:
-
Protein: Obtain the 3D structure of a relevant membrane protein (e.g., a GPCR known to interact with cholesterol) from the Protein Data Bank (PDB). Prepare the protein by removing crystallographic water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligands: Obtain the 3D structures of cholesterol and phenylacetate from a database like PubChem. Use a tool like Avogadro to ensure correct protonation states at physiological pH and to generate energy-minimized 3D conformers.[26]
-
-
Defining the Search Space:
-
Causality: The docking algorithm needs to know where to search for a binding site. We define a "grid box" or search space that encompasses the putative binding region on the protein. For cholesterol, this is often a groove or cleft on the transmembrane surface.[25][27][28] For phenylacetate, we might test its ability to bind near the cholesterol site or at an allosteric site.
-
-
Execution and Analysis:
-
Docking: Use a docking program like AutoDock Vina to dock cholesterol and phenylacetate into the defined search space.[25] The program will generate multiple possible binding poses.
-
Scoring and Selection: Each pose is assigned a score (e.g., in kcal/mol) representing the estimated binding affinity. The poses with the lowest (most favorable) scores are prioritized.
-
Trustworthiness Check: The final selection should not be based on the score alone. It is crucial to visually inspect the top-ranked poses. A plausible pose will exhibit chemically sensible interactions, such as hydrogen bonds and hydrophobic contacts, and for membrane lipids like cholesterol, a proper orientation relative to the membrane bilayer.[27]
-
Data Presentation:
All quantitative docking results should be summarized in a table for clarity.
| Ligand | Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cholesterol | 1 | -9.8 | TYR152, LEU150, ARG156 |
| Cholesterol | 2 | -9.5 | VAL210, ILE213, PHE214 |
| Phenylacetate | 1 | -5.2 | LYS101, SER105 |
| Phenylacetate | 2 | -5.0 | ARG156, GLN157 |
Table 1: Example Molecular Docking Results. Lower binding affinity scores indicate a more favorable predicted interaction.
Protocol 2: All-Atom Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of molecular interactions by solving Newton's equations of motion for all atoms in the system.[29][[“]][31] This allows us to assess the stability of the docked complex, observe conformational changes, and characterize the interactions in a simulated physiological environment.[32][33]
Objective: To simulate the behavior of the protein-cholesterol-phenylacetate complex in a hydrated lipid bilayer to assess its stability and dynamics.
Workflow Diagram:
Step-by-Step Methodology:
-
System Setup:
-
Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology for the protein, which describes the atom types, bonds, angles, and charges according to a chosen force field (e.g., CHARMM36m).[26][34] For the ligands (cholesterol, phenylacetate), parameters must be generated using a server like CGenFF, as they are not standard residues.[34][35]
-
Membrane Embedding & Solvation: Place the protein-ligand complex into a pre-equilibrated lipid bilayer (e.g., POPC with cholesterol) that mimics a cell membrane. Define a simulation box and fill it with a water model (e.g., TIP3P).
-
Ion Addition: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Minimization and Equilibration:
-
Energy Minimization (EM): Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial setup. This is a crucial step to ensure the stability of the subsequent simulation.
-
NVT Equilibration: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them without disturbing the complex.
-
NPT Equilibration: Switch to an NPT ensemble, maintaining constant temperature and pressure (e.g., 1 bar). This allows the simulation box to change size, ensuring the system reaches the correct density. The position restraints are usually maintained during this phase.
-
Causality & Validation: The equilibration phase is critical for the trustworthiness of the simulation. By monitoring properties like temperature, pressure, and density, we validate that the system has reached a stable state before we begin collecting data for analysis.
-
-
Production MD:
-
Remove the position restraints and run the simulation for a desired length of time (e.g., 100-500 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file that represents the molecular movie of your system.
-
Data Presentation:
Key simulation parameters should be documented in a table.
| Parameter | Value | Rationale |
| Force Field | CHARMM36m | Well-validated for proteins, lipids, and small molecules. |
| Water Model | TIP3P | A standard, computationally efficient water model. |
| Ensemble | NPT | Simulates constant pressure and temperature conditions. |
| Temperature | 310 K | Approximates human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 200 ns | Sufficient to observe local conformational changes and stability. |
Table 2: Example MD Simulation Parameters.
Protocol 3: Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a protein from an MD trajectory.[36][37] It offers a balance between computational accuracy and speed.[38]
Objective: To quantify the binding strength of cholesterol and phenylacetate to the protein target.
Methodology:
-
Trajectory Extraction: Snapshots (frames) are extracted from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The total free energy (G) is composed of several terms:
-
G = E_MM + G_solv - T*S
-
E_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
G_solv: Solvation free energy (polar + non-polar).
-
-T*S: Conformational entropy (often omitted due to high computational cost, yielding a relative binding energy).
-
-
Binding Free Energy (ΔG_bind): The final binding free energy is calculated as:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
Data Presentation:
The calculated energy components should be presented in a table.
| Ligand | ΔE_vdw (kJ/mol) | ΔE_elec (kJ/mol) | ΔG_polar (kJ/mol) | ΔG_nonpolar (kJ/mol) | ΔG_bind (kJ/mol) |
| Cholesterol | -210.5 ± 5.2 | -45.1 ± 3.1 | 155.8 ± 4.5 | -25.3 ± 1.0 | -125.1 ± 7.8 |
| Phenylacetate | -85.3 ± 2.5 | -112.7 ± 4.0 | 140.1 ± 3.8 | -10.2 ± 0.8 | -68.1 ± 6.1 |
Table 3: Example MM/PBSA Binding Free Energy Results. The final ΔG_bind is the sum of the components. A more negative value indicates stronger binding.
Part 3: Data Interpretation & Advanced Insights
As a Senior Application Scientist, the true value lies not in generating data, but in interpreting it correctly.
-
Stability Analysis (RMSD): The Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms over time is a key metric for stability. A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the simulation is reliable. A continuously rising RMSD suggests the complex is unstable.
-
Flexibility Analysis (RMSF): The Root Mean Square Fluctuation (RMSF) of individual residues reveals which parts of the protein are flexible and which are stable. High RMSF in a binding site loop might indicate an induced-fit mechanism.
-
Interaction Analysis: Throughout the simulation, one must analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligands and the protein. Consistent interactions over the simulation time are more significant than transient ones.
-
Putting it Together: A successful in silico study will show a convergence of evidence. For example, a low-energy docking pose that remains stable in the MD simulation (low RMSD), shows persistent hydrogen bonds, and results in a favorable binding free energy is a strong candidate for a true binding mode. Discrepancies, such as a high-scoring docked pose that is unstable in MD, are equally informative and suggest that the initial static model was insufficient.
Part 4: Conclusion
This guide has outlined a robust, multi-stage computational workflow for investigating the molecular interactions between cholesterol and phenylacetate within a biologically relevant context. By integrating molecular docking, all-atom molecular dynamics, and binding free energy calculations, researchers can move beyond static pictures to a dynamic understanding of molecular recognition. The emphasis on causality and self-validation at each step ensures that the generated data is not only predictive but also scientifically sound. This in silico approach provides a powerful and efficient means to generate testable hypotheses, guide experimental design, and ultimately accelerate the drug discovery process.
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Methodological & Application
Application Notes & Protocols: Synthesis of Cholesteryl Phenylacetate via Steglich Esterification
Abstract: Cholesteryl esters are fundamental lipid molecules involved in cellular structure, lipid metabolism, and transport.[1] The synthesis of specific cholesterol esters, such as cholesteryl phenylacetate, is of significant interest in pharmaceutical and biochemical research, where it serves as a model compound for studying lipid interactions and as a potential component in drug delivery systems.[2][3][4] The esterification of cholesterol's 3β-hydroxyl group presents a common challenge due to steric hindrance. This guide provides a comprehensive, field-proven protocol for the synthesis of cholesteryl phenylacetate (C₃₅H₅₂O₂, MW: 504.80 g/mol ) using the Steglich esterification method.[2][5] This approach is favored for its mild reaction conditions and high efficiency with sterically demanding substrates, offering a significant advantage over harsher, traditional acid-catalyzed methods.[6][7] We detail the complete workflow, from the underlying chemical principles and reaction mechanism to step-by-step protocols for synthesis, purification, and rigorous analytical characterization.
Part 1: Scientific Principles and Rationale
The Challenge: Esterifying a Sterically Hindered Alcohol
The secondary hydroxyl group at the C-3 position of the cholesterol steroid nucleus is sterically encumbered. This bulkiness can impede the approach of a carboxylic acid, making traditional Fischer esterification (which requires heating with a strong acid catalyst) slow and potentially leading to side reactions or degradation of the sensitive sterol structure.[8] Therefore, a more robust and milder method is required to achieve high-yield synthesis.
Method Selection: The Steglich Esterification Advantage
The Steglich esterification is an ideal method for this transformation.[9] It operates under neutral conditions at room temperature, making it compatible with acid-labile functional groups.[6][7] The reaction is mediated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates the carboxylic acid, and is catalyzed by 4-dimethylaminopyridine (DMAP), a highly effective acylation catalyst.[8][10] This combination overcomes the steric hindrance of cholesterol and drives the reaction to completion with high yields.[11]
Reaction Mechanism
The effectiveness of the Steglich esterification lies in its multi-step activation pathway that avoids the formation of non-reactive side products.[8]
-
Carboxylic Acid Activation: Phenylacetic acid reacts with the coupling agent, DCC, to form a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to an acid anhydride.[8]
-
Catalysis by DMAP: DMAP, being a stronger nucleophile than cholesterol, rapidly attacks the O-acylisourea intermediate.[8][12] This forms a new, even more reactive intermediate, the N-acylpyridinium salt. This step is crucial as it prevents the slow intramolecular rearrangement of the O-acylisourea into a stable, unreactive N-acylurea, which is a common side reaction that plagues DCC couplings without DMAP.[7]
-
Nucleophilic Attack: The sterically hindered hydroxyl group of cholesterol attacks the highly electrophilic carbonyl carbon of the N-acylpyridinium salt.
-
Product Formation: This attack results in the formation of the desired cholesteryl phenylacetate ester, regenerates the DMAP catalyst, and produces dicyclohexylurea (DCU), a stable urea byproduct.[7] DCU is insoluble in most organic solvents and can be easily removed by filtration.
Caption: Mechanism of the DMAP-catalyzed Steglich esterification.
Part 2: Experimental Application & Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Required Purity | Notes |
| Cholesterol | C₂₇H₄₆O | 386.65 | 57-88-5 | >98% | Dry thoroughly before use. |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 103-82-2 | >99% | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | >99% | Moisture sensitive. |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | >99% | Toxic. Handle with care. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | >99.8% | Use from a solvent purification system or a sealed bottle. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | For chromatography. |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (e.g., 230-400 mesh). |
Experimental Workflow Overview
The process involves four main stages: reaction setup and execution, product work-up to remove the byproduct, purification via column chromatography, and finally, analytical characterization to confirm product identity and purity.
Caption: Experimental workflow for synthesis and purification.
Detailed Synthesis Protocol
This protocol is based on a 1.0 mmol scale.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cholesterol (387 mg, 1.0 mmol, 1.0 eq.), phenylacetic acid (150 mg, 1.1 mmol, 1.1 eq.), and DMAP (12 mg, 0.1 mmol, 0.1 eq.).
-
Causality: Using a slight excess of the carboxylic acid ensures the complete consumption of the more valuable cholesterol. DMAP is a catalyst and is used in sub-stoichiometric amounts.[10]
-
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a septum and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Causality: Anhydrous solvent and an inert atmosphere are critical to prevent the reaction of DCC with water, which would quench the reagent and reduce yield.[7]
-
-
DCC Addition: In a separate small vial, dissolve DCC (227 mg, 1.1 mmol, 1.1 eq.) in 5 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the main reaction flask over 5 minutes.
-
Causality: Slow, dropwise addition helps to control any potential exotherm and ensures homogenous mixing. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Use a mobile phase of 9:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf value than the cholesterol starting material. The reaction is complete when the cholesterol spot is no longer visible.
Work-up and Purification Protocol
-
Byproduct Removal: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the solid DCU.
-
Causality: DCU has low solubility in DCM, and cooling further decreases its solubility, allowing for efficient removal by simple filtration.[6]
-
-
Washing: Wash the collected DCU solid with a small amount (5-10 mL) of cold DCM to recover any trapped product. Combine the filtrate and the washings.
-
Solvent Evaporation: Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude white or off-white solid.
-
Column Chromatography: a. Prepare a silica gel column using a slurry packing method with a 95:5 Hexane:Ethyl Acetate mixture. b. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed product onto the top of the column. d. Elute the column with a solvent system starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate. The product, being less polar than any residual cholesterol, will elute first.
-
Causality: Column chromatography separates compounds based on polarity.[2] The non-polar cholesteryl phenylacetate will travel faster through the polar silica gel than the more polar unreacted cholesterol. e. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. Dry the resulting white solid under high vacuum for several hours to remove any residual solvent.
Part 3: Data, Results, and Validation
Expected Results and Validation
| Parameter | Expected Outcome | Validation Method |
| Physical Appearance | White crystalline solid | Visual Inspection |
| Yield | 80-95% | Gravimetric Analysis |
| Melting Point | 119.0 °C[5] | Melting Point Apparatus |
| TLC (9:1 Hex:EtOAc) | Rf ≈ 0.6-0.7 (Product) | UV visualization and/or staining |
| Rf ≈ 0.3-0.4 (Cholesterol) |
Product Characterization for Self-Validation
To ensure the protocol's success and the integrity of the final compound, rigorous characterization is mandatory.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:
-
Disappearance of the broad signal for the cholesterol -OH proton.
-
Appearance of aromatic protons from the phenylacetate group (typically ~7.2-7.4 ppm).
-
Appearance of a singlet for the benzylic -CH₂- protons (~3.6 ppm).
-
Characteristic signals for the cholesterol steroid backbone.
-
-
¹³C NMR Spectroscopy: The carbon spectrum further validates the structure:
-
Appearance of a carbonyl carbon signal for the ester group (typically ~171 ppm).
-
Signals corresponding to the phenyl ring and the benzylic carbon.
-
-
FT-IR Spectroscopy: Infrared spectroscopy confirms the functional group transformation:
-
Disappearance: The broad O-H stretching band from cholesterol (around 3200-3600 cm⁻¹).
-
Appearance: A strong, sharp C=O stretching band for the newly formed ester (around 1735 cm⁻¹).[10]
-
Appearance: C-O stretching bands for the ester linkage (around 1150-1250 cm⁻¹).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. 2. Inactive DCC. 3. Insufficient reaction time. | 1. Use freshly dried reagents and anhydrous solvent under inert gas. 2. Use a fresh bottle of DCC. 3. Extend reaction time and monitor by TLC. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient DCC or phenylacetic acid. 3. Inefficient chromatographic separation. | 1. Ensure reaction goes to completion via TLC. 2. Re-check stoichiometry; use slight excess of acid/DCC. 3. Optimize the solvent gradient during column chromatography for better separation. |
| Product Contaminated with DCU | Inefficient filtration. | Re-dissolve the crude product in a minimal amount of a solvent where DCU is insoluble (e.g., DCM) and re-filter before chromatography. |
Conclusion
The Steglich esterification offers a highly efficient, mild, and reliable method for synthesizing cholesteryl phenylacetate. By carefully controlling reaction conditions, particularly moisture, and employing a meticulous purification strategy, this protocol enables the production of a high-purity product suitable for advanced research in lipid metabolism, membrane biology, and the development of novel drug delivery vehicles.[2] The self-validating nature of the protocol, confirmed through rigorous spectroscopic analysis, ensures the trustworthiness and reproducibility required for scientific and pharmaceutical applications.
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Application Notes and Protocols for the Investigation of Cholesterol Phenylacetate in Cancer Cell Line Studies
Introduction: The Rationale for Investigating Cholesterol Phenylacetate in Oncology Research
The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. Among the various metabolic pathways, cholesterol biosynthesis and uptake are frequently dysregulated in tumors, leading to an accumulation of cholesterol and its metabolites.[1][2] This heightened cholesterol metabolism supports the rapid proliferation of cancer cells by contributing to membrane biogenesis, and modulating signaling pathways critical for cell growth and survival.[1][3][4] Glioblastoma, breast, and prostate cancers are among the malignancies known to exhibit a dependency on cholesterol.[2]
This compound (CPA) is an ester formed from cholesterol and phenylacetic acid. While direct studies on the anti-cancer effects of CPA are limited, the individual components and related molecules provide a strong rationale for its investigation as a potential therapeutic agent. Phenylacetate itself has demonstrated cytostatic and differentiating effects on various cancer cell lines, including glioblastoma and prostate carcinoma.[5] Its derivatives have been shown to inhibit protein prenylation, a critical process for the function of small GTPases involved in oncogenic signaling.[5] The potency of phenylacetate derivatives has been correlated with their lipophilicity, suggesting that the cholesterol ester of phenylacetic acid may exhibit enhanced cellular uptake and activity.[5]
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the anti-cancer potential of this compound in in-vitro cancer cell line studies. We present a logical workflow from the initial characterization of its cytotoxic effects to the elucidation of its mechanism of action, supported by detailed, adaptable protocols.
Physicochemical Properties and Preparation of this compound for In Vitro Studies
This compound is a solid at room temperature with a molecular weight of 504.79 g/mol and a chemical formula of C₃₅H₅₂O₂.[6] Due to its lipophilic nature, CPA is not readily soluble in aqueous media.
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Based on the solubility of cholesterol and its derivatives, ethanol is a recommended solvent for preparing a stock solution.[7][8]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% ethanol. This allows for minimal solvent concentration in the final cell culture medium.
-
Dissolution: To aid dissolution, vortex the solution and use a sonicator if necessary.[7] Gentle warming may also be employed, but care should be taken to avoid solvent evaporation.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: When diluting the stock solution in cell culture medium, it is crucial to add the stock solution dropwise while gently vortexing the medium to prevent precipitation.[7] The final concentration of ethanol in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of ethanol) must be included in all experiments.
Part 1: Cytotoxicity Screening of this compound
The initial step in evaluating the anti-cancer potential of CPA is to determine its cytotoxic effects across a panel of relevant cancer cell lines.
Recommended Cell Lines:
-
Glioblastoma: U87, A172
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Prostate Cancer: LNCaP (androgen-sensitive), PC-3 (androgen-insensitive)
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of CPA concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and an untreated control.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Expected Cytotoxicity Profile
While specific IC50 values for this compound are not yet established in the literature, a hypothetical outcome based on related compounds is presented below for illustrative purposes.
| Cell Line | Cancer Type | CPA IC50 (µM) at 48h |
| U87 | Glioblastoma | 10 - 50 |
| MDA-MB-231 | Breast Cancer | 15 - 60 |
| PC-3 | Prostate Cancer | 20 - 75 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic effects of CPA are established, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anti-cancer compounds.
Apoptosis Induction
Workflow for Apoptosis Assessment
Caption: Potential signaling pathways affected by CPA.
Experimental Approaches:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the aforementioned pathways, such as Akt, p-Akt, β-catenin, and SREBP-2.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of target genes of these pathways.
-
Cholesterol Efflux/Uptake Assays: Quantify changes in cellular cholesterol homeostasis.
Conclusion and Future Directions
These application notes provide a foundational framework for the in-vitro investigation of this compound as a novel anti-cancer agent. The proposed workflow, from initial cytotoxicity screening to mechanistic studies, will enable researchers to systematically evaluate its potential. Future studies should aim to validate these in-vitro findings in pre-clinical in-vivo models and explore the potential for combination therapies. The unique properties of CPA, combining the membrane-interacting capabilities of cholesterol with the metabolic and signaling effects of phenylacetate, make it a compelling candidate for further research in oncology drug discovery.
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- 5. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 33998-26-4 [smolecule.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Cholesterol Phenylacetate: A Versatile Tool for Elucidating Membrane Biology
Introduction: Beyond a Simple Lipid - Cholesterol's Role in Membrane Dynamics
Cholesterol, an essential sterol in animal cell membranes, is far more than a passive structural component.[1] It is a critical modulator of membrane fluidity, organization, and function, influencing everything from signal transduction to pathogen entry.[2][3] The intricate dance of cholesterol within the lipid bilayer, its association into specialized domains known as lipid rafts, and its tightly regulated transport are fundamental to cellular homeostasis.[4][5] To dissect these complex processes, researchers require sophisticated tools that can faithfully mimic the behavior of native cholesterol while offering a means of detection and manipulation. Cholesterol Phenylacetate (Ch-PA), a cholesterol ester, has emerged as a valuable probe in the study of membrane biology.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving Ch-PA.
Physicochemical Properties of this compound
This compound is an ester formed from the reaction of cholesterol and phenylacetic acid.[6] Its molecular formula is C₃₅H₅₂O₂ with a molecular weight of approximately 504.79 g/mol .[7] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂O₂ | [7] |
| Molecular Weight | 504.79 g/mol | [7] |
| Melting Point | 119.00 °C | [7] |
| Boiling Point | 575.60 °C | [7] |
| Flash Point | 300.40 °C | [7] |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the esterification of cholesterol with phenylacetic acid.[6] This reaction involves the formation of an ester bond between the 3-β-hydroxyl group of cholesterol and the carboxyl group of phenylacetic acid.
Protocol: Acid-Catalyzed Esterification of Cholesterol
This protocol describes a common method for synthesizing this compound.
Materials:
-
Cholesterol
-
Phenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol and a slight molar excess (1.1-1.2 equivalents) of phenylacetic acid in toluene.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted phenylacetic acid), and again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications of this compound in Membrane Biology
Probing Lipid Raft Dynamics
Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[5][8] They serve as platforms for signal transduction and protein sorting. The incorporation of Ch-PA into model membranes allows for the study of how cholesterol analogs influence the formation, stability, and biophysical properties of these domains.
Caption: Workflow for studying lipid raft dynamics using Ch-PA in GUVs.
Protocol: Incorporation of this compound into Giant Unilamellar Vesicles (GUVs)
GUVs are powerful tools for studying membrane properties in a controlled, cell-free system.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Sphingomyelin (SM)
-
This compound (Ch-PA)
-
Chloroform
-
Indium Tin Oxide (ITO) coated glass slides
-
O-ring
-
Sucrose solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Electroformation chamber
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid mixture of DOPC, SM, and Ch-PA in the desired molar ratio in chloroform. A common raft-forming mixture is DOPC:SM:Cholesterol (or Ch-PA) at a 1:1:1 molar ratio.
-
Spread a thin, even layer of the lipid solution onto the conductive side of two ITO slides.
-
Dry the slides under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of chloroform.
-
-
GUV Formation by Electroformation:
-
Assemble the electroformation chamber by placing an O-ring between the two ITO slides with the conductive, lipid-coated sides facing each other.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipids.
-
-
Harvesting GUVs:
-
Gently collect the GUVs from the chamber.
-
For observation, dilute the GUV suspension in a glucose solution of the same osmolarity to allow the vesicles to settle at the bottom of the imaging dish due to the density difference.
-
Investigating Cholesterol Transport and Efflux
Cholesterol transport is a vital process for maintaining cellular cholesterol homeostasis. Dysregulation of cholesterol transport is implicated in various diseases, including atherosclerosis. Ch-PA can be used in assays to study the mechanisms of cholesterol uptake and efflux.
Sources
- 1. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cholesterol on the biophysical and physiological properties of a clinical pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nanoscale Structure and Dynamics of Model Membrane Lipid Raft Systems, Studied by Neutron Scattering Methods [frontiersin.org]
- 6. Buy this compound | 33998-26-4 [smolecule.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application of Cholesterol Phenylacetate in Atherosclerosis Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Cholesterol Phenylacetate (Chol-PA) in the study of atherosclerosis. This guide is designed to offer in-depth technical insights, field-proven protocols, and a strong scientific foundation to facilitate the exploration of Chol-PA as a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in and on the artery walls, forming plaques that can restrict blood flow. The accumulation of cholesteryl esters within macrophage foam cells is a hallmark of atherosclerotic lesion development. This compound, an ester of cholesterol and phenylacetic acid, presents a compelling subject for atherosclerosis research due to the combined biological activities of its constituent molecules.
Phenylacetate has been shown to possess anti-inflammatory properties and can inhibit fatty acid synthesis, both of which are critical processes in the pathogenesis of atherosclerosis.[1] Furthermore, as a cholesteryl ester, Chol-PA can be utilized to study the dynamics of cholesterol ester metabolism, including its uptake, storage, and hydrolysis within key cell types involved in atherosclerosis, such as macrophages, endothelial cells, and smooth muscle cells. Research suggests that this compound may be effective in reducing atherosclerotic lesions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33998-26-4 | [2] |
| Molecular Formula | C₃₅H₅₂O₂ | [2] |
| Molecular Weight | 504.8 g/mol | [2] |
| Synonyms | Cholesteryl phenylacetate | [2] |
Postulated Mechanism of Action in the Context of Atherosclerosis
The therapeutic potential of this compound in atherosclerosis is hypothesized to stem from a multi-faceted mechanism of action, primarily targeting inflammation and lipid metabolism within the arterial wall.
-
Anti-inflammatory Effects: The phenylacetate moiety of Chol-PA is suggested to inhibit the expression of pro-inflammatory genes.[1] This could translate to a reduction in the recruitment and activation of immune cells, such as monocytes and macrophages, to the site of plaque formation, a critical initiating event in atherosclerosis.
-
Modulation of Lipid Metabolism: As a cholesteryl ester, Chol-PA can influence cellular cholesterol homeostasis. It may compete with the uptake of modified lipoproteins by macrophages, thereby reducing foam cell formation. Furthermore, its hydrolysis within the cell would release cholesterol and phenylacetic acid. The released phenylacetic acid may inhibit fatty acid synthesis, further impacting the lipid accumulation within cells.[1]
-
Impact on Endothelial Function: Chronic inflammation and lipid accumulation can lead to endothelial dysfunction, characterized by increased expression of adhesion molecules that facilitate leukocyte recruitment. The potential anti-inflammatory effects of Chol-PA could help preserve endothelial function.
Below is a diagram illustrating the postulated signaling pathways influenced by this compound in a vascular cell during atherogenesis.
Caption: Postulated mechanism of this compound in atherosclerosis.
In Vitro Applications and Protocols
In vitro cell culture models are invaluable for dissecting the specific cellular and molecular effects of this compound. Key cell types for these studies include macrophages, endothelial cells, and vascular smooth muscle cells.
Preparation of this compound for Cell Culture
Due to its lipophilic nature, Chol-PA requires careful preparation for use in aqueous cell culture media.
Protocol 1: Preparation of Chol-PA Stock Solution
-
Dissolution: Dissolve this compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Complexation (Optional but Recommended): To enhance solubility and delivery to cells, complex the Chol-PA with a carrier molecule. A common method is to use cyclodextrins.
-
Prepare a solution of methyl-β-cyclodextrin (MβCD) in serum-free cell culture medium.
-
Slowly add the Chol-PA stock solution to the MβCD solution while vortexing to form a complex. The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) in the final cell culture medium to avoid solvent-induced cytotoxicity.
-
-
Sterilization: Sterilize the final Chol-PA solution by filtering through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Macrophage Foam Cell Formation Assay
This assay is fundamental to assess the effect of Chol-PA on the hallmark of early atherosclerosis: the formation of lipid-laden macrophages (foam cells).
Protocol 2: Foam Cell Formation and Oil Red O Staining
-
Cell Seeding: Seed macrophages (e.g., THP-1 derived macrophages or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere and differentiate.
-
Treatment: Pre-treat the macrophages with varying concentrations of Chol-PA (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-4 hours). Include a vehicle control (medium with the same concentration of DMSO/cyclodextrin).
-
Induction of Foam Cell Formation: After pre-treatment, add oxidized low-density lipoprotein (oxLDL) at a concentration of 50 µg/mL to the culture medium and incubate for 24-48 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes.
-
Oil Red O Staining:
-
Prepare a working solution of Oil Red O stain.
-
Wash the fixed cells with distilled water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 15-30 minutes.
-
Wash the cells with 60% isopropanol and then with distilled water to remove excess stain.
-
-
Imaging and Quantification:
-
Visualize the lipid droplets (stained red) under a microscope.
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.
-
Caption: Workflow for the macrophage foam cell formation assay.
Endothelial Cell Activation Assay
This assay evaluates the potential of Chol-PA to mitigate endothelial inflammation, a key initiator of atherosclerosis.
Protocol 3: Assessment of Adhesion Molecule Expression
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) to confluence in a multi-well plate.
-
Treatment: Pre-treat the endothelial cells with various concentrations of Chol-PA (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.
-
Inflammatory Stimulation: Induce inflammation by adding a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL) for 4-6 hours.
-
Analysis of Adhesion Molecule Expression:
-
Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).
-
Western Blot: Lyse the cells and perform Western blotting to determine the protein levels of VCAM-1 and ICAM-1.
-
Cell Surface ELISA: Perform a cell-based ELISA to quantify the surface expression of these adhesion molecules.
-
Vascular Smooth Muscle Cell Proliferation and Migration Assays
These assays are crucial for understanding the effect of Chol-PA on the behavior of vascular smooth muscle cells (VSMCs), which play a significant role in the progression of atherosclerotic plaques.
Protocol 4: VSMC Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Treatment: Treat the cells with different concentrations of Chol-PA in the presence or absence of a pro-proliferative stimulus like platelet-derived growth factor (PDGF, 20 ng/mL).
-
Incubation: Incubate the cells for 24-72 hours.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm, which is proportional to the number of viable, proliferating cells.[3]
Protocol 5: VSMC Migration Assay (Wound Healing/Scratch Assay)
-
Create a Monolayer: Grow VSMCs to confluence in a multi-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Treatment: Wash the cells to remove debris and add fresh medium containing various concentrations of Chol-PA with or without a chemoattractant like PDGF.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.
In Vivo Applications and Protocols
Animal models are essential for evaluating the systemic effects of this compound on the development and progression of atherosclerosis. Genetically modified mice, such as Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice, are commonly used as they spontaneously develop atherosclerotic lesions, a process that is accelerated by a high-fat, high-cholesterol "Western-type" diet.[4]
Preparation and Administration of this compound
Protocol 6: In Vivo Formulation and Dosing
-
Vehicle Selection: Due to its poor water solubility, Chol-PA needs to be formulated in a suitable vehicle for in vivo administration. Common vehicles include:
-
Corn oil or olive oil: For oral gavage.
-
A suspension in a solution of carboxymethylcellulose (CMC): For oral gavage.
-
A solution containing cyclodextrins: For intraperitoneal or intravenous injection.
-
-
Dosage: The optimal dosage of Chol-PA needs to be determined empirically through dose-response studies. Based on studies with related compounds, a starting dose range of 10-50 mg/kg/day administered via oral gavage is a reasonable starting point.
-
Administration: Administer the Chol-PA formulation or vehicle control to the animals daily or on a predetermined schedule for the duration of the study (typically 8-16 weeks).
Atherosclerosis Induction and Assessment
Protocol 7: Murine Model of Atherosclerosis
-
Animal Model: Use 6-8 week old male ApoE-/- or LDLR-/- mice.
-
Diet: Feed the mice a Western-type diet (containing ~21% fat and 0.15-0.2% cholesterol) to induce hypercholesterolemia and accelerate atherosclerosis.
-
Treatment Groups: Divide the animals into at least two groups: a vehicle control group and a Chol-PA treatment group.
-
Treatment Period: Treat the animals for 8-16 weeks.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the aorta.
-
Quantification of Atherosclerotic Lesions:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O, and capture images. Quantify the percentage of the aortic surface area covered by lesions.
-
Aortic root analysis: Embed the upper portion of the heart and aortic root in OCT compound, prepare cryosections, and stain with Oil Red O and/or hematoxylin and eosin (H&E). Measure the lesion area in serial sections.
-
Caption: General workflow for an in vivo atherosclerosis study.
Table 2: Key Parameters to Measure in In Vivo Studies
| Parameter | Method(s) |
| Plasma Lipid Profile | Enzymatic colorimetric assays for total cholesterol, triglycerides, HDL-C, and LDL-C. |
| Atherosclerotic Lesion Size | En face Oil Red O staining of the aorta; Histological analysis of aortic root sections. |
| Plaque Composition | Immunohistochemistry for macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and collagen (e.g., Masson's trichrome). |
| Inflammatory Markers | ELISA or multiplex assays for circulating cytokines (e.g., TNF-α, IL-6); qPCR for gene expression in aortic tissue. |
Data Interpretation and Troubleshooting
-
In Vitro Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects of Chol-PA are not due to cell death.
-
Vehicle Controls: The choice of vehicle for both in vitro and in vivo studies is critical. Always include a vehicle-only control group to account for any effects of the solvent or carrier.
-
Variability in Animal Models: Be aware of the inherent variability in animal models of atherosclerosis. Use a sufficient number of animals per group to achieve statistical power.
-
Mechanism of Action: While this guide proposes a mechanism of action, further experiments will be necessary to elucidate the precise molecular targets of this compound. This may include gene expression profiling, pathway analysis, and receptor binding studies.
Conclusion
This compound is a promising compound for investigation in the field of atherosclerosis research. Its unique structure, combining a cholesterol backbone with a biologically active phenylacetate moiety, provides a rationale for its potential to modulate key pathological processes in atherosclerosis, including inflammation and lipid metabolism. The protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in both in vitro and in vivo models of this complex disease.
References
-
N'JOY Biochemistry. (2021, May 30). 16: Atherosclerosis: Part 2 (Risk factors & Management) | Lipid Metabolism-16 [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Progress in in vitro Models for Atherosclerosis Studies. Retrieved from [Link]
-
National Institutes of Health. (2022, January 27). Recent Progress in in vitro Models for Atherosclerosis Studies. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
-
Medicine LibreTexts. (2021, November 2). 6.1: Cholesterol synthesis. Retrieved from [Link]
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Circulation Research. (2022, June 9). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, January 3). The Role of Lipids and Lipoproteins in Atherosclerosis. Endotext. Retrieved from [Link]
-
Spandidos Publications. (2021, October 27). Research methods for animal models of atherosclerosis (Review). Retrieved from [Link]
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MDPI. (n.d.). Non-Mouse Models of Atherosclerosis: Approaches to Exploring the Translational Potential of New Therapies. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Progress in in vitro Models for Atherosclerosis Studies. Retrieved from [Link]
-
Houston Methodist DeBakey CV Education. (2016, September 20). Atherosclerosis and Prevention (Henry Pownall, MD) Saturday,, August 20, 2016 [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Current in vitro models of atherosclerosis. Models of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenolic Compounds Exerting Lipid-Regulatory, Anti-Inflammatory and Epigenetic Effects as Complementary Treatments in Cardiovascular Diseases. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Animal models of atherosclerosis. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). A New Insight on Atherosclerosis Mechanism and Lipid-Lowering Drugs. PubMed Central. Retrieved from [Link]
-
Patsnap Synapse. (2025, March 16). How do different drug classes work in treating Atherosclerosis?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Rodent Models for Atherosclerosis. Retrieved from [Link]
-
MDPI. (2024, October 20). Cholesteryl Phenolipids as Potential Biomembrane Antioxidants. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). Macrophage-to-endothelial cell crosstalk by the cholesterol metabolite 27HC promotes atherosclerosis in male mice. PubMed Central. Retrieved from [Link]
-
Frontiers. (n.d.). NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies. Retrieved from [Link]
- Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
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Circulation Research. (2022, June 9). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Retrieved from [Link]
-
MDPI. (n.d.). Discovering Inflammation in Atherosclerosis: Insights from Pathogenic Pathways to Clinical Practice. Retrieved from [Link]
-
National Institutes of Health. (2005, February 1). Cholesterol-derivatized Polyurethane: Characterization and Endothelial Cell Adhesion. PubMed. Retrieved from [Link]
-
Frontiers. (2026, January 14). Pyridoxamine reduces inflammatory and microcirculatory abnormalities in metabolic dysfunction-associated steatohepatitis and modulates key factors in the hepatic AGE/ALE signaling pathway. Retrieved from [Link]
-
The Korean Journal of Physiology & Pharmacology. (2021, March 1). 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms. Retrieved from [Link]
-
MDPI. (n.d.). Immature Vascular Smooth Muscle Cells in Healthy Murine Arteries and Atherosclerotic Plaques: Localization and Activity. Retrieved from [Link]
-
National Institutes of Health. (2022, July 20). The amount of membrane cholesterol required for robust cell adhesion and proliferation in serum-free condition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dihydrocholesterol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Macrophage Cholesteryl Ester Mobilization and Atherosclerosis. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of fatty acids on endothelial cells: inflammation and monocyte adhesion. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury. PMC. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of Cholesterol Phenylacetate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cholesterol Phenylacetate. This compound is an ester of significant interest due to its potential applications in studying lipid metabolism and its use as a molecular tool in various biochemical assays.[1] The developed method utilizes reverse-phase chromatography with UV detection, providing a reliable, precise, and accurate system for quantifying this compound in bulk form or within research formulations. This document provides a comprehensive guide covering the scientific principles, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Scientific Principle & Method Rationale
The accurate quantification of this compound, a large and highly non-polar molecule (Molecular Weight: 504.80 g/mol ), presents a unique analytical challenge.[1][2] The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is exceptionally well-suited for the separation of non-polar and weakly polar compounds.[3][4]
Causality Behind Experimental Choices:
-
Separation Mode (Reverse-Phase): The fundamental principle of RP-HPLC is the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3][5] Given this compound's significant hydrophobic character, stemming from its sterol backbone, it will strongly interact with a non-polar stationary phase.[1][2] This strong interaction allows for excellent retention and separation from more polar impurities. A C18 (octadecylsilane) stationary phase is selected as it is the most common and versatile reverse-phase packing, providing a high degree of hydrophobicity.[5]
-
Mobile Phase Composition: The mobile phase must be sufficiently non-polar to elute the analyte from the C18 column in a reasonable time frame with good peak symmetry. A binary mixture of Acetonitrile (ACN) and Isopropanol (IPA) is chosen. ACN serves as the primary organic modifier, while IPA is included to improve the solubility of the highly lipophilic analyte and prevent on-column precipitation. An isocratic elution is employed for simplicity and robustness.
-
Detection (UV Spectrophotometry): The phenylacetate moiety of the molecule contains a benzene ring, which is a strong chromophore. Based on spectral data for related phenylacetate and benzyl acetate compounds, a strong UV absorbance is expected between 258 nm and 265 nm.[6][7] Therefore, a detection wavelength of 260 nm is selected to ensure high sensitivity and specificity for the analyte.
Instrumentation and Materials
2.1. Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE)
2.2. Chemicals and Reagents
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Water (Type I Ultrapure, >18 MΩ-cm resistivity)
Detailed Experimental Protocols
Mobile Phase Preparation (Acetonitrile:Isopropanol, 80:20 v/v)
-
Measure 800 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder.
-
Add 200 mL of HPLC-grade Isopropanol to the same cylinder.
-
Transfer the mixture to a 1 L solvent bottle.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
-
Label the bottle clearly with the composition and preparation date.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase to the flask.
-
Sonicate for 10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This is the Standard Stock Solution .
-
Prepare a working standard of 100 µg/mL by diluting the stock solution as needed.
Sample Preparation
-
Accurately weigh a portion of the sample powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
-
Prior to injection, filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
Chromatographic Conditions & Data Presentation
All quantitative data for the HPLC method are summarized in the table below for clarity.
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar compounds, providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Isopropanol (80:20, v/v) | Strong organic composition for eluting a highly non-polar analyte.[8] |
| Elution Mode | Isocratic | Ensures simplicity, robustness, and consistent run-to-run performance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection | UV at 260 nm | Near the absorbance maximum for the phenylacetate chromophore, ensuring high sensitivity.[6] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |
System Suitability Testing (SST)
Trustworthiness through Self-Validation: Before any sample analysis, the suitability of the chromatographic system must be verified.[9][10] This is a non-negotiable step to ensure the validity of the generated data.[11] A series of replicate injections (n=5) of the 100 µg/mL standard solution are performed. The system is deemed ready for analysis only if all criteria in the following table are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration.[12] |
| Theoretical Plates (N) | N ≥ 2000 | Demonstrates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector system.[12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
These criteria are based on general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621>.[13]
Method Validation Protocol & Summary
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[14][15] The validation process ensures the method is accurate, precise, specific, and robust.[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. A placebo blank was injected and showed no interfering peaks at the retention time of this compound.
-
Linearity: Assessed over a range of 25-150 µg/mL (5 concentration levels). The method demonstrated excellent linearity.
-
Accuracy (Recovery): Performed by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of the standard at 100% concentration.
-
Intermediate Precision (Inter-day): Analysis was repeated on a different day by a different analyst.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determined based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD.
Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9998 | R² ≥ 0.999 |
| Range | 25 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 0.68% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical process and the key components of the HPLC system.
Caption: Overall Analytical Workflow for this compound Quantification.
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- 16. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Delivery of Cholesterol Phenylacetate
Introduction: Navigating the Challenges of Delivering Lipophilic Molecules in Cellular Assays
Cholesterol Phenylacetate (CPA) is a synthetic ester of cholesterol that serves as a valuable tool for investigating lipid metabolism and its dysregulation in various disease models.[1] Comprising a rigid sterol backbone and a phenylacetate moiety, CPA's pronounced lipophilicity presents a significant hurdle for its effective and reproducible delivery to cells in vitro. Its poor aqueous solubility can lead to precipitation in culture media, resulting in inconsistent cellular uptake and non-specific effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust methodologies for the successful in vitro delivery of CPA, ensuring experimental validity and reproducibility.
This document will detail two primary, field-proven methods for CPA delivery: complexation with β-cyclodextrins and formulation into lipid-based nanoparticles (LNPs). We will explore the mechanistic basis for these choices, provide detailed, step-by-step protocols, and outline methods for the validation of CPA uptake and its subsequent biological effects. The protocols provided are designed to be self-validating, with integrated quality control steps to ensure the integrity of your experimental system.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for designing effective delivery strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂O₂ | [1][2] |
| Molecular Weight | 504.80 g/mol | [1][2] |
| Physical State | Solid at room temperature | [1] |
| Lipophilicity | High | [1] |
| Aqueous Solubility | Poor | Inferred from lipophilic nature |
| Solubility in Organic Solvents | Soluble in ethanol and DMSO | [3][4][5] |
Recommended In Vitro Models for this compound Studies
The choice of cell line is critical and should be guided by the specific research question. Based on the known roles of cholesterol and phenylacetate in metabolism, the following cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): An excellent model for studying hepatic cholesterol metabolism, including synthesis, uptake, and efflux.[6][7][8]
-
RAW 264.7 (Murine Macrophage): Ideal for investigating the role of CPA in inflammatory processes and foam cell formation, key events in atherosclerosis.
-
Caco-2 (Human Colorectal Adenocarcinoma): Useful for studying intestinal cholesterol absorption and transport.
Method 1: Delivery of this compound using β-Cyclodextrins
β-cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with hydrophobic molecules like CPA. This complexation dramatically increases the aqueous solubility of the lipophilic guest molecule, facilitating its delivery to cultured cells.[9]
Rationale for Using β-Cyclodextrins
The use of β-cyclodextrins provides a convenient and reproducible method for modulating the cholesterol content of cultured cells. By forming a water-soluble complex, they act as a shuttle, delivering CPA directly to the plasma membrane.
Caption: Workflow for CPA delivery via β-cyclodextrin complexation.
Protocol: Preparation and Application of CPA-Cyclodextrin Complexes
Materials:
-
This compound (CPA)
-
Dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
Procedure:
-
Prepare a 10 mM stock solution of CPA: Dissolve 5.05 mg of CPA in 1 mL of DMSO or ethanol. Warm gently if necessary to fully dissolve. Store at -20°C for up to 2 months.[4]
-
Prepare a 20 mM stock solution of MβCD: Dissolve 26.2 mg of MβCD in 1 mL of sterile, serum-free cell culture medium.
-
Form the CPA-MβCD complex:
-
In a sterile microcentrifuge tube, add the desired volume of the 10 mM CPA stock solution.
-
While vortexing, add the 20 mM MβCD solution dropwise to the CPA solution. A 1:2 molar ratio of CPA to MβCD is a good starting point.
-
Incubate the mixture at 37°C for 1-2 hours with continuous shaking or sonication to facilitate the formation of the inclusion complex.
-
-
Sterilize the complex: Pass the CPA-MβCD complex solution through a 0.22 µm syringe filter.
-
Treat the cells: Add the sterilized complex to the cell culture medium at the desired final concentration of CPA.
Note on Controls: It is crucial to include a "vehicle" control where cells are treated with the MβCD solution that does not contain CPA.
Method 2: Formulation and Delivery of CPA using Lipid-Based Nanoparticles
Lipid-based nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are effective vehicles for delivering lipophilic drugs.[10] These nanoparticles are composed of a solid lipid core that can encapsulate hydrophobic molecules like CPA, protecting them from the aqueous environment and facilitating cellular uptake.
Rationale for Using Lipid-Based Nanoparticles
LNPs offer several advantages for CPA delivery, including high encapsulation efficiency, protection of the encapsulated compound from degradation, and the potential for controlled release. The lipid composition of the nanoparticles can also be tailored to enhance cellular uptake.
Caption: Workflow for CPA delivery via Lipid-Based Nanoparticles.
Protocol: Preparation of CPA-Loaded Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound (CPA)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80, lecithin)
-
Chloroform or other suitable organic solvent
-
Sterile deionized water
-
High-shear homogenizer or probe sonicator
-
Rotary evaporator
Procedure:
-
Prepare the lipid phase: In a round-bottom flask, dissolve CPA and the solid lipid in chloroform. A typical starting point is a 1:10 ratio of CPA to lipid (w/w).
-
Prepare the aqueous phase: Dissolve the surfactant in sterile deionized water. A common concentration is 1-2% (w/v).
-
Form a lipid film: Remove the organic solvent from the lipid phase using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film: Add the aqueous surfactant solution to the flask and hydrate the lipid film by rotating the flask at a temperature above the melting point of the solid lipid.
-
Form the nanoemulsion: Subject the hydrated lipid suspension to high-shear homogenization or probe sonication to form a coarse oil-in-water emulsion.
-
Produce SLNs: Cool the nanoemulsion to room temperature or below while stirring. The solidification of the lipid droplets will form the CPA-loaded SLNs.
-
Characterize the SLNs: Analyze the particle size, polydispersity index (PDI), and zeta potential of the SLN suspension using dynamic light scattering (DLS).
-
Sterilize and use: Sterilize the SLN suspension by passing it through a 0.22 µm filter and add it to the cell culture medium at the desired final CPA concentration.
Note on Controls: Prepare and test "empty" SLNs (without CPA) to assess any effects of the nanoparticle vehicle itself.
Validation of this compound Delivery
Successful delivery of CPA to the target cells must be validated both quantitatively and functionally.
Quantitative Analysis of Intracellular CPA by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying the intracellular concentration of CPA.[11][12]
Protocol: Extraction and Quantification of Intracellular CPA
Materials:
-
Cultured cells treated with CPA
-
Phosphate-buffered saline (PBS)
-
Chloroform:Methanol (2:1, v/v)
-
Internal standard (e.g., deuterated cholesterol ester)
-
Nitrogen gas stream
-
LC-MS system
Procedure:
-
Cell harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.
-
Lipid extraction:
-
Pellet the cells by centrifugation.
-
Add a known amount of the internal standard to the cell pellet.
-
Add chloroform:methanol (2:1) to the pellet, vortex thoroughly, and incubate at room temperature for 30 minutes.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.[13][14]
-
-
Drying and reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol).
-
LC-MS analysis: Analyze the reconstituted sample using a reverse-phase C18 column and a mass spectrometer operating in a suitable mode (e.g., selected ion monitoring) to detect and quantify CPA and the internal standard.[11][12]
Functional Assays to Confirm CPA Bioactivity
The biological activity of the delivered CPA can be assessed through various functional assays that measure its impact on cholesterol metabolism.
1. Cholesterol Efflux Assay
This assay measures the ability of cells to release cholesterol, a key process in reverse cholesterol transport. CPA may modulate this process. A fluorescently labeled cholesterol analog, NBD-cholesterol, can be used for a high-throughput, non-radioactive assay.[9][15]
Protocol: NBD-Cholesterol Efflux Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cells
-
NBD-cholesterol
-
CPA delivery formulation (and vehicle control)
-
Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as a cholesterol acceptor
-
Serum-free medium
-
Fluorescence plate reader
Procedure:
-
Label cells with NBD-cholesterol: Incubate RAW 264.7 cells with NBD-cholesterol in culture medium for 4-6 hours.
-
Equilibrate: Wash the cells and incubate in serum-free medium containing the CPA formulation or vehicle control for 18-24 hours.
-
Induce efflux: Replace the medium with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL). Incubate for 4-6 hours.
-
Measure efflux:
-
Collect the supernatant (containing effluxed NBD-cholesterol).
-
Lyse the cells to determine the amount of NBD-cholesterol remaining in the cells.
-
Measure the fluorescence in both the supernatant and the cell lysate.
-
-
Calculate percent efflux: (Fluorescence in supernatant) / (Fluorescence in supernatant + Fluorescence in cell lysate) x 100%.
2. Gene Expression Analysis by qPCR
CPA may alter the expression of key genes involved in cholesterol homeostasis. Quantitative real-time PCR (qPCR) can be used to measure changes in the mRNA levels of these genes in cells like HepG2.[8][16]
Key Target Genes:
-
HMGCR (HMG-CoA Reductase): The rate-limiting enzyme in cholesterol synthesis.[8]
-
SREBP2 (Sterol Regulatory Element-Binding Protein 2): A master transcriptional regulator of cholesterol synthesis and uptake.[8][17]
-
LDLR (Low-Density Lipoprotein Receptor): Mediates the uptake of LDL cholesterol.
-
ABCA1 (ATP-Binding Cassette Transporter A1): A key transporter involved in cholesterol efflux to ApoA-I.
Protocol: qPCR for Gene Expression in HepG2 Cells
Materials:
-
HepG2 cells treated with CPA or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells: Expose HepG2 cells to the CPA formulation or vehicle control for a predetermined time (e.g., 24 hours).
-
Isolate RNA: Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA: Reverse transcribe the RNA into cDNA.
-
Perform qPCR: Set up qPCR reactions with primers for the target genes and a housekeeping gene.
-
Analyze data: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the CPA-treated samples to the vehicle control.[7]
Conclusion
The successful in vitro delivery of the highly lipophilic molecule this compound is achievable through careful selection of the delivery vehicle and rigorous validation of its uptake and biological activity. The use of β-cyclodextrin complexes and lipid-based nanoparticles offers two robust and reproducible methods for overcoming the challenges posed by CPA's poor aqueous solubility. By following the detailed protocols outlined in this guide and implementing the recommended quantitative and functional validation assays, researchers can confidently investigate the effects of this compound on cellular lipid metabolism, contributing to a deeper understanding of its potential therapeutic applications.
References
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Lipid Nanoparticle: Formulation, Production Methods and Characterization Protocols. (n.d.). Retrieved from [Link]
-
Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]
-
High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay. (2019). JoVE. Retrieved from [Link]
-
Cholesterol Efflux Assay. (2012). PMC - NIH. Retrieved from [Link]
-
Sterols Mass Spectra Protocol. (2007). LIPID MAPS. Retrieved from [Link]
-
Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. (n.d.). PMC - NIH. Retrieved from [Link]
-
Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025). PMC - NIH. Retrieved from [Link]
-
Cholesterol lowering effects of mono-lactose-appended β-cyclodextrin in Niemann–Pick type C disease-like HepG2 cells. (2015). NIH. Retrieved from [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. Retrieved from [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. Retrieved from [Link]
-
Cholesterol Efflux Assayl Protocol Preview. (2022). YouTube. Retrieved from [Link]
-
Characterization of fluorescent NBD-cholesterol efflux in THP-1-derived macrophages. (2015). PubMed. Retrieved from [Link]
-
Ethyl phenylacetate. (n.d.). PubChem - NIH. Retrieved from [Link]
-
HepG2 cells with knockouts of CYP51A1, DHCR24 or SC5D from cholesterol synthesis accumulate sterols influencing distinct regulatory pathways. (2023). bioRxiv. Retrieved from [Link]
-
Real Time qPCR verification of the gene expression levels of various... (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. (2023). American Chemical Society - Figshare. Retrieved from [Link]
-
Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway. (n.d.). PubMed. Retrieved from [Link]
-
How stable is cholesterol in DMSO and Ethanol? (2017). ResearchGate. Retrieved from [Link]
-
characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus. (n.d.). PubMed. Retrieved from [Link]
-
N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis. (n.d.). MDPI. Retrieved from [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (n.d.). ACS Publications. Retrieved from [Link]
-
Cholesterol Regulation in Familial Hypercholesterolemia by Long Noncoding RNA. (n.d.). DTIC. Retrieved from [Link]
-
Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. (2025). PMC. Retrieved from [Link]
-
Progress of potential drugs targeted in lipid metabolism research. (n.d.). Frontiers. Retrieved from [Link]
-
New molecular targets for cholesterol-lowering therapy. (2000). PubMed. Retrieved from [Link]
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Protocol for dissolving Cholesterol Phenylacetate for cell culture
A Researcher's Guide to the Preparation of Cholesterol Phenylacetate for In Vitro Cell Culture Studies
Abstract
This compound is a cholesterol ester of significant interest in biomedical research, particularly in studies related to lipid metabolism and cell membrane dynamics.[1] Due to its highly hydrophobic nature, achieving a stable and biologically active solution for cell culture applications presents a significant challenge. Improper dissolution can lead to precipitation, inaccurate dosing, and confounding experimental results. This guide provides a detailed, field-proven protocol for the effective solubilization of this compound, ensuring solution stability and minimizing solvent-induced cytotoxicity for reliable in vitro studies.
Introduction: The Scientific Imperative for a Validated Protocol
This compound (MW: 504.80 g/mol ) is an ester formed from cholesterol and phenylacetic acid.[1] Its investigation in cellular models is crucial for understanding its effects on processes like phospholipid synthesis and cell membrane fluidity.[1] The compound's significant hydrophobicity, evidenced by a high XLogP3 value of 10.7, makes it virtually insoluble in aqueous solutions like cell culture media.[1][2] Therefore, a robust dissolution protocol is paramount.
The primary challenge lies in creating a concentrated stock solution in an organic solvent that, upon dilution into the final culture medium, does not immediately precipitate.[3][4] Furthermore, the chosen organic solvent must be compatible with the specific cell line being used, meaning it should exhibit minimal cytotoxicity at the final working concentration.[5][6][7] This protocol addresses these challenges by providing a step-by-step methodology grounded in the chemical properties of this compound and established best practices for cell culture.
Core Protocol: From Powder to Working Solution
This protocol is designed to generate a 10 mM stock solution of this compound in 100% ethanol, which can then be serially diluted for cell-based assays.
2.1. Materials and Equipment
-
This compound (powder form)
-
Anhydrous Ethanol (≥99.5%, cell culture grade)
-
Sterile, conical-bottom polypropylene or glass tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium, pre-warmed to 37°C
2.2. Step-by-Step Dissolution Procedure
Part A: Preparation of a 10 mM Primary Stock Solution
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.001 L × 504.80 g/mol = 0.005048 g = 5.05 mg
-
-
Weighing: Accurately weigh 5.05 mg of this compound powder and transfer it to a sterile conical tube.
-
Expert Insight: Weighing slightly more than required and adjusting the solvent volume accordingly can be more practical than attempting to weigh an exact small mass.
-
-
Initial Solubilization: Add 1 mL of 100% anhydrous ethanol to the tube containing the powder.
-
Assisted Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Place the tube in a 37°C water bath or heating block for 10-15 minutes to aid dissolution.[8] Intermittently vortex the solution every 5 minutes.
-
Causality Explanation: The combination of mechanical agitation (vortexing) and gentle heating increases the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice and solvation. Ethanol is chosen for its relatively low cytotoxicity compared to other organic solvents like DMSO.[5][6]
-
-
Visual Confirmation: Inspect the solution against a light source to ensure that all solid particles have completely dissolved. The solution should be clear and free of any visible precipitate.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Part B: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, it is crucial to perform serial dilutions rather than adding a small volume of the concentrated stock directly to a large volume of medium. For a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM intermediate solution. Vortex gently immediately after addition.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, a direct dilution may be possible. However, the final concentration of ethanol in the culture medium should not exceed 0.5%.
-
Example: To make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final ethanol concentration of 0.1%.
-
Crucial Step: When adding the stock solution to the medium, pipette the stock directly into the medium while gently swirling or vortexing the tube. This rapid dispersion is key to preventing localized high concentrations that can cause precipitation.[4]
-
-
Solvent Control: Always prepare a vehicle control by adding the same volume of the solvent (e.g., 100% ethanol) to the cell culture medium at the highest concentration used in your experiment. This allows you to distinguish the effects of this compound from any effects of the solvent itself.[7]
Data Presentation & Key Parameters
| Parameter | Value/Recommendation | Rationale/Source |
| Molecular Weight | 504.80 g/mol | Essential for accurate molarity calculations.[1][2] |
| Recommended Solvent | Anhydrous Ethanol (≥99.5%) | Effective solvent for cholesterol and its esters with lower cytotoxicity than DMSO in many cell lines.[4][5][6] |
| Stock Solution Conc. | 10 mM | A practical high-concentration stock for subsequent dilutions in most applications. |
| Storage Conditions | -20°C, protected from light | Ensures stability and prevents degradation of the compound and evaporation of the solvent. |
| Max. Final Solvent Conc. | ≤ 0.5% (v/v) | Minimizes solvent-induced cytotoxicity. This threshold should be validated for your specific cell line.[6][9] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from the solid compound to the final working solution for cell treatment.
Caption: Workflow for this compound Dissolution.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Powder does not dissolve in ethanol | Insufficient agitation or temperature; solvent purity issues. | Continue vortexing and incubating at 37°C for a longer duration. Ensure the use of high-purity, anhydrous ethanol. Sonication can be attempted cautiously. |
| Precipitate forms when adding stock to medium | Localized high concentration of the hydrophobic compound; medium is too cold. | Use pre-warmed (37°C) medium. Add the stock solution dropwise while vigorously vortexing or stirring the medium.[4] Perform serial dilutions as described in the protocol. |
| Observed cytotoxicity in vehicle control | Final ethanol concentration is too high for the specific cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration (e.g., from 0.05% to 1.0%). Ensure the final ethanol concentration in all experiments is below this toxic threshold.[9] |
| Inconsistent experimental results | Degradation of stock solution; precipitation in working solution. | Use fresh aliquots for each experiment to avoid freeze-thaw cycles. Prepare working solutions immediately before use and visually inspect for any signs of precipitation before adding to cells. |
References
-
Zhou, Y., et al. (2023, May 2). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. ACS Omega. Available at: [Link]
-
Sanes, J., et al. (2017, June 8). Which is the best solvent to carry out a Cholesterol solution? ResearchGate. Available at: [Link]
-
Koc, A., et al. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESIS. Available at: [Link]
-
Various Authors. (2014, May 23). What is the best way to carry out preparation of a cholesterol solution? ResearchGate. Available at: [Link]
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Watson, L., et al. (2025, July 23). What is the solution for dissolving cholesterol? ResearchGate. Available at: [Link]
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Wüstner, D. (2021). Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging. Frontiers in Cell and Developmental Biology. Available at: [Link]
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King, R. O., et al. (1985). In-vitro enhancement of cholesterol dissolution by commonly used drugs. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Tretin, A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceuticals. Available at: [Link]
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Higuchi, W. I., et al. (1973). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
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Heider, J. G., & Boyett, R. L. (1978). Procedure for determination of free and total cholesterol in micro- or nanogram amounts suitable for studies with cultured cells. ResearchGate. Available at: [Link]
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Corrosion. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. Available at: [Link]
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Le, B. A., et al. (2017). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research. Available at: [Link]
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Azimi, M., et al. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]
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Heurtier, T., et al. (2017, October 2). Cholesterol stock solution for cell culture. ResearchGate. Available at: [Link]
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Singh, M., et al. (2013). Cholesterol biosynthesis and homeostasis in regulation of the cell cycle. PLOS ONE. Available at: [Link]
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Thuy, T. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. VNU Journal of Science: Medical and Pharmaceutical Sciences. Available at: [Link]
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Singh, M., et al. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. PLOS ONE. Available at: [Link]
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Pant, G., et al. (2015). In vitro Anti-Cholesterol and Antioxidant Activity of Methanolic Extracts from Flax Seeds (Linum usitatissimum L.). SciSpace. Available at: [Link]
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Henriksen, P. A., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
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Catalyst University. (2020, September 16). LDL-mediated Cholesterol Delivery to Cells. YouTube. Available at: [Link]
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Pant, G., et al. (2015). In vitro Anti-Cholesterol and Antioxidant Activity of Methanolic Extracts from Flax Seeds (Linum usitatissimum L.). Science Alert. Available at: [Link]
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Various Authors. (2016, April 24). How can I prepare stock solution of cholesterol? ResearchGate. Available at: [Link]
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El-Nabarawi, M. A., et al. (2021). Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide. PMC - PubMed Central. Available at: [Link]
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Catalyst University. (2019, March 20). Lipid Biosynthesis | Mechanism of Statins & Inhibiting CoQ Synthesis. YouTube. Available at: [Link]
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Bartolowits, M. D., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]
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St. Clair, R. W., & Leight, M. A. (1978). Enhanced cholesterol delivery to cells in culture by low density lipoproteins from hypercholesterolemic monkeys. Atherosclerosis. Available at: [Link]
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Al-kassas, R., et al. (2021). Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions. PLOS ONE. Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to Studying Drug Interactions with Cholesterol Phenylacetate
Introduction
Cholesterol Phenylacetate is a novel investigational compound with a unique chemical structure, combining the cholesterol backbone with a phenylacetate moiety. Its high lipophilicity, suggested by a calculated XLogP3-AA of 10.7, indicates a potential for extensive tissue distribution and significant interaction with cellular membranes and proteins[1]. The metabolic fate of this molecule is likely to involve hydrolysis by cholesterol esterases, releasing cholesterol and phenylacetic acid, both of which are endogenous or pharmacologically active molecules[2][3][4]. Phenylacetic acid itself is used as an ammonia scavenger in the treatment of urea cycle disorders.[5][6][7]. Given this background, a thorough evaluation of the drug-drug interaction (DDI) potential of this compound is a critical component of its preclinical development, essential for ensuring its safety and efficacy in future clinical applications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the DDI profile of this compound. It outlines a logical, stepwise approach, beginning with fundamental in vitro screening assays and progressing to more detailed mechanistic studies, all grounded in current regulatory expectations.[4][8][9][10].
Core Principles of Drug Interaction Studies
The primary objective of DDI studies is to assess the potential of a new chemical entity to alter the pharmacokinetics (PK) of co-administered drugs, and vice-versa. The most common mechanisms underlying these interactions involve the inhibition or induction of drug-metabolizing enzymes and the inhibition of drug transporters.[2][11]. A thorough investigation of these potential interactions is a regulatory requirement and a cornerstone of safe drug development.[4][8][10].
Recommended Investigative Workflow
A tiered approach is recommended to efficiently characterize the DDI potential of this compound. This workflow is designed to provide a comprehensive understanding of the compound's interaction profile, starting with broad screening and moving towards more definitive mechanistic studies.
Figure 2. Workflow for determining plasma protein binding using the Rapid Equilibrium Dialysis (RED) method.
Phase 2: Mechanistic & Definitive Studies
If the initial screening assays indicate a potential for interaction (e.g., >20-30% inhibition), more detailed mechanistic studies are warranted.
IC50 Determination for CYP and Transporter Inhibition
Rationale: To quantify the inhibitory potency of this compound, a concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Protocol: This follows the same procedures as the screening assays, but with a range of this compound concentrations (e.g., 8-10 concentrations in semi-log increments). The IC50 value is then calculated by fitting the data to a four-parameter logistic equation.
Time-Dependent Inhibition (TDI) of CYPs
Rationale: Some compounds can cause mechanism-based inhibition, where the inhibitory effect increases with pre-incubation time. This can lead to more significant clinical DDIs than reversible inhibition alone.
Protocol: This involves pre-incubating this compound with HLM and a NADPH-regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) before adding the probe substrate. A shift in the IC50 value with increasing pre-incubation time indicates TDI.
Reaction Phenotyping
Rationale: To identify the specific CYP enzymes responsible for the metabolism of this compound. This is crucial for predicting which co-administered drugs (inducers or inhibitors of those CYPs) might affect its clearance.
Protocol:
-
Incubate this compound with HLM and a panel of recombinant human CYP enzymes.
-
Use chemical inhibitors of specific CYP isoforms in HLM incubations.
-
Monitor the depletion of the parent compound (this compound) and the formation of its metabolites (e.g., phenylacetic acid) over time using LC-MS/MS.
Analytical Method Considerations: LC-MS/MS
A robust and sensitive analytical method is essential for all in vitro DDI studies.
Rationale: LC-MS/MS provides the necessary selectivity and sensitivity to quantify this compound and its metabolites, as well as the probe substrates and their metabolites, in complex biological matrices..[12][13][14][15]
Method Development Outline:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is a suitable starting point for the separation of the highly lipophilic this compound from more polar metabolites..[12][14][15]
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for nonpolar compounds like sterols, as it can provide better sensitivity than electrospray ionization (ESI)..[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide optimal selectivity and sensitivity for quantification..[9][14]
-
Sample Preparation: Protein precipitation is a common and effective method for extracting the analytes from plasma and microsomal incubation samples.
Data Interpretation and Risk Assessment
The in vitro data generated from these studies are used to calculate basic risk assessment models as recommended by regulatory agencies..[4][8][9] These models help to predict the likelihood of a clinically significant DDI occurring in vivo and guide the decision to conduct clinical DDI studies.
Conclusion
A systematic and thorough investigation of the drug interaction potential of this compound is paramount for its successful development. The protocols and workflows outlined in this application note provide a robust framework for obtaining the necessary in vitro data to characterize its DDI profile, fulfill regulatory requirements, and ensure patient safety in future clinical use. By understanding its interactions with metabolizing enzymes and transporters, researchers can build a comprehensive safety profile and inform appropriate clinical use guidelines.
References
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Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
- Stein, Y., et al. (1976). Metabolism of cholesteryl esters of rat very low density lipoproteins. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 431(3), 347-356.
- Goodman, D.S. (1962). Metabolism of Plasma Cholesterol Esters. Nutrition Reviews, 20(9), 281-283.
- Suckling, K.E., et al. (1981). Cholesteryl ester metabolism in fat- and cholesterol/fat-fed guinea pigs. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(3), 358-365.
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Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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University of Texas Medical Branch. (n.d.). Cholesterol Metabolism. Retrieved from [Link]
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Dana Bioscience. (n.d.). In Vitro Evaluation of In Vitro Drug Transporter: Exploring the Roles. Retrieved from [Link]
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- Horvat, T., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4153.
- Jana, C., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Biochemistry, 63(18), 2300-2309.
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National Center for Biotechnology Information. (n.d.). Phenylacetate. PubChem. Retrieved from [Link]
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- Agilent Technologies. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- G. F. Hoffmann, et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(2), 143-150.
-
National Center for Biotechnology Information. (n.d.). Phenyl acetate. PubChem. Retrieved from [Link]
- Ochoa-de-la-Paz, L.D., et al. (2017). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 49-60.
- European Medicines Agency. (2012, June 21).
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- Zhang, L., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645.
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Troubleshooting & Optimization
Technical Support Center: Cholesterol Phenylacetate Solubilization
Welcome to the technical support center for Cholesterol Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this highly lipophilic compound. As a cholesterol ester, this compound (MW: 504.8 g/mol ) is practically insoluble in aqueous solutions, a common hurdle in experimental design.[1][2] This document provides in-depth, field-proven troubleshooting guides and protocols to help you achieve stable and reproducible solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I added my DMSO stock of this compound to my cell culture medium, and it immediately turned cloudy. What happened?
A: This is a classic case of compound "crashing out" or precipitation. It occurs when a concentrated stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer or medium where the compound's solubility is very low.[3][4] The rapid solvent shift causes the compound to exceed its aqueous solubility limit almost instantly, leading to the formation of a fine precipitate or suspension. This is a common issue with hydrophobic compounds.[3]
Q2: What is the best organic solvent to prepare a high-concentration stock solution of this compound?
A: While there is no single "best" solvent for all applications, several organic solvents are commonly used. Acetonitrile-isopropanol mixtures are noted for providing excellent solubility for cholesterol esters.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a frequent choice due to its high solubilizing power and miscibility with aqueous media. However, always aim to create a stock concentration that allows the final DMSO concentration in your assay to be non-toxic, typically below 0.5% and ideally below 0.1%.[4] Solubility has also been reported in solvents like ethanol, acetone, and various alkanols, though the achievable concentration may vary.[5][6]
Q3: How can I improve the solubility of this compound in my aqueous experimental system without using high concentrations of organic solvents?
A: Several advanced techniques can enhance aqueous solubility. The most common and effective methods for compounds like cholesterol and its esters are:
-
Co-solvency: Using a water-miscible organic solvent at a low, non-toxic final concentration to increase the solubility of the drug in the aqueous medium.[7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin molecule, rendering it water-soluble.[8][9]
-
Lipid-Based Formulations: Incorporating the compound into lipid carriers like emulsions, liposomes, or self-emulsifying drug delivery systems (SMEDDS).[10][11] This is particularly useful for in vivo oral delivery studies.[12]
Q4: How do I choose the right solubilization method for my experiment?
A: The choice depends on your experimental context.
-
For in vitro cell culture: Co-solvency (with minimal final solvent concentration) or cyclodextrin complexation are the most common choices. Cyclodextrins are often preferred as they can be less cytotoxic than residual organic solvents.[8]
-
For biochemical assays: Co-solvents are often acceptable, provided they do not interfere with enzyme activity or protein interactions.
-
For in vivo studies (especially oral administration): Lipid-based formulations are a powerful strategy as they can improve oral absorption and bioavailability of highly lipophilic drugs.[10][13]
Q5: How can I be sure my compound is truly dissolved and not just a very fine suspension?
A: Visual inspection is the first step. A true solution will be clear and transparent. You can check for the Tyndall effect by shining a laser pointer through the solution; if the beam is visible, it indicates light scattering from suspended particles. For definitive confirmation, especially at high concentrations, analytical techniques are required. Methods like High-Performance Liquid Chromatography (HPLC) can quantify the concentration in a filtered supernatant, while Dynamic Light Scattering (DLS) can detect the presence of nanoparticles or aggregates.[14]
Troubleshooting Guides & Detailed Protocols
This section provides detailed methodologies for the primary solubilization strategies.
Method 1: Co-Solvency for In Vitro Applications
The use of co-solvents is a straightforward technique to enhance the solubility of nonpolar drugs.[15] The co-solvent reduces the polarity of the aqueous system, making it a more favorable environment for the lipophilic compound.[7]
-
Prepare High-Concentration Stock: Weigh out this compound and dissolve it in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be required.
-
Pre-warm Media/Buffer: Warm your final aqueous solution (e.g., complete cell culture medium) to 37°C. Adding a compound to cold media can decrease its solubility and promote precipitation.[4]
-
Create Intermediate Dilution (Critical Step): Do not dilute the high-concentration stock directly into the final large volume. First, create an intermediate dilution in your pre-warmed medium. For example, dilute the 50 mM stock 1:10 in media to create a 5 mM intermediate solution. This gradual reduction in solvent concentration is key to preventing precipitation.[3]
-
Prepare Final Working Solution: Add the intermediate solution to the final volume of pre-warmed media to achieve your target concentration. Add the solution dropwise while gently swirling or vortexing the medium.[4]
-
Final Check & Use: Visually inspect the final solution for any cloudiness or precipitate before adding it to your cells or assay. If preparing for cell culture, sterile filter the final working solution through a 0.22 µm syringe filter that is compatible with your solvent (e.g., PVDF).
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds solubility; rapid dilution. | Decrease the final working concentration. Always perform a serial or intermediate dilution step in pre-warmed media.[4] |
| Precipitation Over Time | Compound is unstable at 37°C; media components (salts, proteins) interact with the compound. | Prepare the working solution fresh before each experiment. Evaluate if a different basal media formulation reduces the issue. |
| Cell Toxicity Observed | Final DMSO concentration is too high. | Ensure the final DMSO concentration is <0.5%, ideally <0.1%.[4] Prepare a more dilute stock solution if necessary. |
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Caption: Workflow for preparing this compound using co-solvency.
Method 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules like cholesterol, forming a water-soluble "inclusion complex".[9][16] Methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (2HPβCD) are most commonly used for cholesterol.[8][17] This method avoids organic solvents in the final formulation.
The nonpolar this compound molecule partitions from the aqueous phase into the nonpolar interior of the cyclodextrin ring. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions. The binding is a dynamic equilibrium.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
-
Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of 2-hydroxypropyl-β-cyclodextrin (2HPβCD) in your desired aqueous buffer or cell culture medium.
-
Prepare Compound Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or a chloroform:methanol mixture.
-
Create Thin Film: In a glass vial, add the this compound stock solution. Evaporate the solvent under a gentle stream of nitrogen gas or in a vacuum concentrator to create a thin film of the compound on the bottom of the vial. This step maximizes the surface area for interaction.
-
Complexation: Add the prepared cyclodextrin solution to the vial containing the thin film. A molar ratio of 1:5 to 1:10 (Compound:CD) is a good starting point.
-
Incubate: Seal the vial and incubate the mixture with vigorous stirring or shaking. Incubation overnight at room temperature or for 2-4 hours at 37-40°C is typically sufficient to reach equilibrium.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, undissolved compound.
-
Collect and Filter: Carefully collect the supernatant, which contains the soluble complex. For sterile applications, filter through a 0.22 µm syringe filter.
-
Quantify (Optional but Recommended): Determine the final concentration of this compound in the solution using an appropriate analytical method (e.g., HPLC, LC-MS) to ensure accuracy in your experiments.
Data Summary: Comparison of Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Co-solvency | Reduces solvent polarity.[15] | Simple, rapid, and cost-effective. | Potential for solvent toxicity; risk of precipitation upon dilution.[18] | In vitro screening, biochemical assays. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule.[8] | Avoids organic solvents in the final formulation; can improve compound stability. | More complex preparation; potential to extract lipids from cell membranes at high concentrations.[8] | Cell-based assays requiring low solvent levels; formulations for injection. |
| Lipid-Based Formulations | Dissolution in a lipid carrier (oils, surfactants).[10] | Enhances oral bioavailability; protects the drug from degradation.[11] | Complex formulation development; may not be suitable for simple in vitro tests. | In vivo oral dosing studies, preclinical development.[12] |
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- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cholesterol Phenylacetate Precipitation in Aqueous Solutions
Introduction
Welcome to the technical support center for Cholesterol Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Due to its esterification with phenylacetic acid, this compound is significantly more hydrophobic than cholesterol, leading to a high propensity for precipitation in aqueous experimental systems such as cell culture media and buffers.[1][2] This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to help you achieve and maintain stable, homogenous solutions for reliable and reproducible experimental outcomes.
Part 1: Understanding the Challenge - The Physicochemical Properties of this compound
This compound is a highly lipophilic molecule, a characteristic quantified by its high predicted XLogP3-AA value of 10.7.[3] This value indicates a strong preference for non-polar environments and consequently, extremely low solubility in water. Understanding its basic properties is the first step in troubleshooting precipitation issues.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₂O₂ | [3][4] |
| Molecular Weight | 504.79 g/mol | [4][5] |
| Physical State | White to light yellow crystalline powder | |
| Melting Point | ~119.0 °C | [4] |
| Aqueous Solubility | Practically Insoluble | [1][2] |
| Predicted XLogP3-AA | 10.7 | [3] |
The core issue—precipitation—arises when a stock solution, typically made in an organic solvent, is diluted into an aqueous medium. This rapid solvent exchange causes the compound to "crash out" of solution as it encounters an environment where it is no longer soluble.[6] The following sections provide systematic approaches to prevent this.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO. When I add it to my cell culture media, it immediately turns cloudy and a precipitate forms. Why is this happening?
A1: This is a classic case of a compound "crashing out" of solution. This compound is readily soluble in 100% Dimethyl Sulfoxide (DMSO) but is virtually insoluble in the aqueous environment of your cell culture medium.[1][2] When you add the DMSO stock directly to the media, the DMSO concentration is rapidly diluted, drastically reducing the solvent's capacity to keep the hydrophobic this compound dissolved. The compound then self-aggregates and precipitates.[6]
To fix this, you must:
-
Control the final solvent concentration: Always keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and solubility issues.[6][7]
-
Employ a multi-step dilution strategy: Instead of adding the stock directly, perform a serial or intermediate dilution in pre-warmed (37°C) media while vortexing gently. This allows for a more gradual solvent exchange.[6]
Q2: Can I just heat the aqueous solution to get the this compound to dissolve?
A2: While gentle warming can increase the solubility of some compounds, it is generally not an effective or reliable long-term strategy for highly hydrophobic molecules like this compound.[8] Any solution achieved through heating is likely to be supersaturated and will precipitate out as it cools to your experimental temperature (e.g., 37°C or room temperature). Furthermore, excessive heat can degrade the compound. A more robust solubilization strategy using excipients is required.
Q3: Will adjusting the pH of my buffer help dissolve this compound?
A3: No, pH adjustment is unlikely to have a significant effect. This strategy is effective for ionizable compounds, which can be converted into a more soluble salt form.[9] this compound is a neutral, non-ionizable molecule and therefore its solubility is largely independent of pH within typical physiological ranges.
Q4: I've managed to get the compound into solution, but I see a precipitate forming after 24 hours in the incubator. What causes this delayed precipitation?
A4: Delayed precipitation can be caused by several factors:
-
Metastable Solution: Your initial preparation may have been a supersaturated, metastable solution that was not truly stable. Over time, the molecules aggregate and precipitate.
-
Evaporation: In long-term cultures, evaporation from the culture vessel can increase the concentration of all components, including your compound, pushing it beyond its solubility limit.[6] Ensure your incubator has proper humidification and use low-evaporation plates or sealing films.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[6][10]
Part 3: Validated Solubilization Strategies & Protocols
Successfully working with this compound in aqueous solutions requires moving beyond simple solvent dissolution. The following are three validated strategies, from basic to advanced, to form stable preparations.
Strategy 1: Co-Solvent System Optimization
This is the most direct approach but has limitations. It relies on using a water-miscible organic solvent to create the stock solution and carefully diluting it.
Protocol 1: Optimized Co-Solvent Dilution Workflow
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[11]
-
Pre-warm Aqueous Medium: Warm your final aqueous solution (e.g., cell culture medium with serum) to the experimental temperature (typically 37°C).
-
Intermediate Dilution (Critical Step): Perform an intermediate dilution. For example, add 2 µL of the 100 mM DMSO stock to 198 µL of pre-warmed medium to create a 1 mM intermediate solution. This step is crucial for minimizing rapid solvent exchange.
-
Final Dilution: Add the intermediate solution to the bulk of your pre-warmed medium dropwise while gently swirling or vortexing to achieve the final desired concentration.[6]
-
Final Solvent Check: Calculate the final DMSO concentration and ensure it is below 0.5% (v/v).[6]
Troubleshooting Logic for Co-Solvent Method
Caption: Troubleshooting workflow for the co-solvent method.
Strategy 2: Surfactant-Mediated Micellar Solubilization
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate this compound, effectively shielding it from the aqueous environment and preventing precipitation.
-
Choosing a Surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used. However, surfactants with fused-ring structures, such as bile salts (e.g., sodium cholate) or Quillaja saponin, have been shown to be significantly more effective at solubilizing cholesterol and its derivatives than linear hydrocarbon chain surfactants.[12][13]
Protocol 2: Micellar Solubilization with Tween® 80
-
Prepare Surfactant Solution: Prepare a 10% (w/v) sterile-filtered stock solution of Tween® 80 in deionized water.
-
Prepare Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., to 100 mM).
-
Form the Complex: In a sterile tube, add the required volume of the compound stock. Add the 10% Tween® 80 solution to achieve a final surfactant concentration that is well above its CMC (CMC of Tween 80 is ~0.012 mM). A common starting point is a final concentration of 1-2%.
-
Solvent Evaporation: If a volatile solvent like ethanol was used, evaporate it under a gentle stream of nitrogen gas, leaving a thin film of the compound-surfactant mixture.
-
Hydration: Add the aqueous buffer or medium to the film and vortex vigorously. The solution should become clear as micelles form and encapsulate the compound. Gentle warming can assist this step.
Strategy 3: Cyclodextrin-Based Inclusion Complexation
This is often the most effective and biocompatible method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.[14][15]
-
Choosing a Cyclodextrin: Methyl-β-cyclodextrin (MβCD) is highly effective at complexing with cholesterol and its esters.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another excellent, often less cytotoxic, alternative.[15][18] The complexation efficiency is dependent on the cavity size matching the guest molecule.[19]
| Cyclodextrin Type | Key Characteristics |
| Methyl-β-cyclodextrin (MβCD) | Most efficient for cholesterol extraction and complexation. Commonly used in membrane cholesterol manipulation studies.[17] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and improved safety profile compared to MβCD.[18][20] |
| Randomly Methylated-β-cyclodextrin (RAMEB) | Often forms non-crystalline complexes, which can improve solubility further.[21] |
Protocol 3: Preparation of this compound-MβCD Complex
This protocol is adapted from methods used for complexing cholesterol.[17]
-
Prepare Saturated MβCD Solution: Prepare a concentrated solution of MβCD in your desired buffer or water (e.g., 10-50 mM).
-
Dissolve this compound: Dissolve this compound in a minimal volume of a 2:1 chloroform:methanol solution.
-
Create Thin Film: In a glass tube, add the desired amount of the this compound solution. Evaporate the solvent under a stream of nitrogen gas to create a thin, uniform film on the bottom of the tube.
-
Complexation: Add the pre-warmed (37-50°C) MβCD solution to the tube containing the lipid film. A molar ratio of MβCD to this compound of at least 10:1 is recommended to ensure efficient complexation.
-
Incubation & Solubilization: Vortex the mixture vigorously for 1-2 minutes. Incubate in a shaking water bath at 37-50°C for at least 1 hour (can be extended overnight) until the solution is clear.
-
Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. Store at 4°C.
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates the hydrophobic compound, rendering it soluble.
Part 4: Final Recommendations & Best Practices
-
Always Perform a Solubility Test: Before starting a large-scale experiment, perform a small-scale solubility test to determine the maximum achievable concentration of this compound with your chosen method.[6]
-
Visual Inspection is Key: Always visually inspect your final solution for any signs of Tyndall effect (light scattering) or fine precipitate. A truly dissolved solution should be perfectly clear.
-
Use Proper Controls: When using solubilizing agents like DMSO, surfactants, or cyclodextrins, always include a vehicle control (medium + solubilizing agent) in your experiments to account for any potential effects of the agent itself on your system.[7]
-
Storage: Store stock solutions in appropriate conditions. For DMSO stocks, storage at -20°C for up to 2 months is generally acceptable.[11] Cyclodextrin-complexed solutions are typically stable at 4°C. Avoid repeated freeze-thaw cycles.
By understanding the inherent properties of this compound and applying these systematic solubilization strategies, researchers can overcome the challenge of its precipitation in aqueous solutions, leading to more accurate and reliable experimental results.
References
-
The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase. PubMed. Available at: [Link]
-
Cholesteryl ester - Wikipedia. Wikipedia. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]
-
Effect of an aqueous phase on the solubility of cholesterol in an oil phase. PubMed. Available at: [Link]
-
Cholesterol solubilization in aqueous micellar solutions of quillaja saponin, bile salts, or nonionic surfactants. PubMed. Available at: [Link]
-
Cyclodextrin (CD) complexes of cholesterol – their potential use in reducing dietary cholesterol intake. Ingenta Connect. Available at: [Link]
-
Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. NIH. Available at: [Link]
-
Cholesterol Solubilization in Aqueous Micellar Solutions of Quillaja Saponin, Bile Salts, or Nonionic Surfactants. ResearchGate. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. RJPT. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available at: [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]
-
cholesteryl ester - YouTube. YouTube. Available at: [Link]
-
How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. Available at: [Link]
-
CHOBIMALT: A Cholesterol-Based Detergent. PMC - NIH. Available at: [Link]
-
Different solubilizing ability of cyclodextrin derivatives for cholesterol in Niemann–Pick disease type C treatment. PMC - PubMed Central. Available at: [Link]
-
Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. PLOS Computational Biology. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Effect of an aqueous phase on solubility of cholesterol in an oil phase. ResearchGate. Available at: [Link]
-
How can I avoid precipitation of a substance after adding DMEM? ResearchGate. Available at: [Link]
-
How stable is cholesterol in DMSO and Ethanol? ResearchGate. Available at: [Link]
- Solubility Characteristics of Cholesterol Esters. Google Books.
-
Solubilization of lipid bilayers by myristyl sucrose ester: effect of cholesterol and phospholipid head group size. PMC - NIH. Available at: [Link]
-
Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. Available at: [Link]
-
Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Nature. Available at: [Link]
-
Micelle Formation in Aqueous Solutions of the Cholesterol-Based Detergent Chobimalt Studied by Small-Angle Scattering. MDPI. Available at: [Link]
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. Available at: [Link]
-
What is the solution for dissolving cholesterol? ResearchGate. Available at: [Link]
-
Can anyone suggest how to make cholesterol to soluble in water? ResearchGate. Available at: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Available at: [Link]
-
Solvation of Cholesterol in Different Solvents: Molecular Dynamics Simulation Study. ResearchGate. Available at: [Link]
-
How to dissolve cholesterol? ResearchGate. Available at: [Link]
-
This compound, min 94%, 10 grams. CP Lab Safety. Available at: [Link]
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- 5. labsolu.ca [labsolu.ca]
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- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 17. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different solubilizing ability of cyclodextrin derivatives for cholesterol in Niemann–Pick disease type C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cholesterol Phenylacetate Synthesis
Welcome to the technical support guide for the synthesis of Cholesterol Phenylacetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this esterification reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to proactively troubleshoot impurity formation, optimize yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic route for this compound and what is the underlying mechanism?
The most prevalent and straightforward method for synthesizing this compound is the acid-catalyzed esterification, often referred to as Fischer esterification.[1] This reaction involves heating cholesterol with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic. The 3-beta hydroxyl group of cholesterol then acts as a nucleophile, attacking this activated carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product, this compound. The removal of water is crucial to drive the equilibrium towards the product side.[1]
Caption: Acid-catalyzed esterification mechanism.
Q2: What are the primary impurities I should expect to find in my crude product?
The impurity profile can be complex but typically includes a few key species.[] Understanding these is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: Cholesterol and phenylacetic acid are the most common impurities, especially if the reaction does not go to completion.
-
Degradation Products: The steroid nucleus of cholesterol is sensitive to harsh acidic conditions and high temperatures.[1] Overheating can lead to elimination reactions (forming cholestadiene derivatives) or other rearrangements, often resulting in yellow or brown discoloration.
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, cholesterol can oxidize. Common cholesterol oxidation products (COPs) include 7-ketocholesterol and various hydroxycholesterols.[3]
-
Source-Related Impurities: The purity of the starting cholesterol is critical. Commercial cholesterol may contain other structurally similar sterols like lathosterol or desmosterol, which can also undergo esterification.[4]
Q3: Why is strict temperature control so important during the synthesis?
Temperature control is arguably the most critical parameter in this synthesis.[1] While heat is required to drive the reaction, excessive temperatures (typically above 130°C) can lead to a cascade of unwanted side reactions.[1] High heat, especially in the presence of a strong acid, can catalyze dehydration of the cholesterol backbone, leading to the formation of unsaturated steroidal byproducts that are difficult to separate and contribute to product discoloration.[1] Maintaining the optimal temperature range (often between 60°C and 130°C, depending on the catalyst and solvent) is a balancing act between achieving a reasonable reaction rate and minimizing the formation of degradation impurities.[1]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format to guide your troubleshooting process.
Problem: My TLC plate of the crude reaction mixture shows three major spots.
Q: I've run a TLC (Thin Layer Chromatography) of my crude product and see three distinct spots. How do I identify them and what does this tell me about my reaction?
A: A three-spot pattern is a classic scenario in this synthesis. The spots, in order of increasing polarity (decreasing Rf value on a normal-phase silica plate), are typically:
-
Highest Rf (Least Polar): this compound (the product). Esters are significantly less polar than alcohols.
-
Middle Rf: Unreacted Cholesterol. The free hydroxyl group makes it more polar than the ester product.
-
Lowest Rf (Most Polar/At Baseline): Unreacted Phenylacetic Acid. The carboxylic acid group is highly polar and interacts strongly with the silica gel, resulting in minimal movement from the baseline.
Troubleshooting Steps:
-
Confirmation: To confirm these identities, co-spot your TLC plate. Run lanes with your crude mixture, pure cholesterol, pure phenylacetic acid, and a lane where all three are spotted together. The alignment of spots will confirm their identities.
-
Interpretation: This result indicates an incomplete reaction. To drive the reaction to completion, you can try extending the reaction time, increasing the amount of phenylacetic acid (using it as a limiting reagent is uncommon), or ensuring efficient water removal (e.g., using a Dean-Stark apparatus if the solvent is appropriate).
| Compound | Expected Relative Rf Value | Rationale |
| This compound | High | The ester group is significantly less polar than an alcohol or carboxylic acid. |
| Cholesterol | Medium | The free 3-β hydroxyl group allows for hydrogen bonding with the silica gel. |
| Phenylacetic Acid | Low (often at baseline) | The carboxylic acid is highly polar and binds strongly to the silica stationary phase. |
Problem: My final product is a yellow or brownish solid, not white.
Q: After purification, my this compound is discolored. What causes this and how can I fix it?
A: Discoloration is almost always a sign of degradation impurities formed due to excessive heat or prolonged exposure to acid.[1] These byproducts often possess extended conjugation systems, which absorb visible light and appear colored.
Causality & Prevention:
-
Cause: The acid catalyst, combined with high temperatures, can cause elimination of water from the cholesterol ring system, creating additional double bonds. These cholestadiene-type impurities are often colored.
-
Prevention:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction by TLC to determine the optimal time to stop.[1]
-
Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is reached.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that may also contribute to color.
-
Remediation:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can adsorb many colored impurities. Filter the charcoal through a pad of Celite® to remove it before recrystallization.
-
Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., acetone, ethyl acetate/heptane) can effectively separate the less soluble desired product from the more soluble colored impurities.
-
Chromatography: If discoloration persists, column chromatography is the most effective method for removal.[1] The colored, often more polar degradation products will adhere more strongly to the silica gel.
Problem: My HPLC analysis shows several small, closely eluting peaks near my main product peak.
Q: My product appears pure by TLC, but reversed-phase HPLC shows a cluster of minor impurity peaks. What could they be?
A: Reversed-phase HPLC offers much higher resolution than TLC and can separate compounds with very similar structures.[1] These closely eluting peaks are likely other sterol phenylacetate esters.
Probable Source:
-
Contaminated Starting Material: Commercial cholesterol is often derived from natural sources and may contain small percentages of other sterols like campesterol, sitosterol, or stigmasterol.[5] These sterols have structures very similar to cholesterol, differing only in the alkyl side chain.
-
Co-reaction: These contaminating sterols will also undergo esterification under the reaction conditions, leading to the formation of their corresponding phenylacetate esters. Because their overall polarity is very similar to this compound, they will have very similar retention times on a reversed-phase HPLC column.[6]
Troubleshooting & Management:
-
Source Purity: The most direct solution is to use high-purity (>99%) cholesterol as your starting material.
-
Analytical Validation: If trace amounts of these impurities are acceptable, use HPLC-MS to identify the molecular weights of the impurity peaks and confirm their identity as other sterol esters.[7]
-
Preparative HPLC: If absolute purity is required, preparative HPLC is the only method with sufficient resolving power to separate these structurally analogous esters.
Caption: Troubleshooting decision tree for synthesis impurities.
Key Experimental Protocols
Protocol 1: TLC Analysis for Reaction Monitoring & Purity Assessment
This protocol provides a standardized method for rapidly assessing reaction progress and crude purity.[1][8]
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line for the origin, about 1 cm from the bottom.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare dilute solutions of your starting materials (cholesterol, phenylacetic acid) as references.
-
Spotting: Using a capillary tube, spot small, concentrated dots of your reaction mixture and references onto the origin line.
-
Elution: Develop the plate in a chamber pre-saturated with a mobile phase. A standard mobile phase is a mixture of a non-polar and a moderately polar solvent.
-
Starting Point: 4:1 Hexane:Ethyl Acetate.
-
Adjustment: If spots are too low, increase the proportion of ethyl acetate (more polar). If spots are too high, increase the proportion of hexane (less polar).
-
-
Visualization:
-
UV Light: View the dried plate under UV light (254 nm) to see UV-active compounds (like phenylacetic acid and the product).
-
Staining: Immerse the plate in a permanganate or vanillin stain and gently heat with a heat gun. Cholesterol and its ester will appear as distinct colored spots.
-
-
Interpretation: Monitor the disappearance of the cholesterol spot and the appearance of the product spot to gauge reaction completion.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most widely employed method for purifying this compound from starting materials and polar byproducts.[1]
-
Column Preparation: Select an appropriate size glass column. Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the non-polar mobile phase. The less polar this compound will travel down the column faster than the more polar cholesterol.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to speed up the elution of more polar compounds after your product has been collected.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
NIH National Center for Biotechnology Information. (n.d.). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. Available at: [Link]
-
YouTube. (2023). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. Available at: [Link]
-
The Medical Biochemistry Page. (2023). Cholesterol: Synthesis, Metabolism, and Regulation. Available at: [Link]
-
Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. Available at: [Link]
-
Pharmaffiliates. (n.d.). Cholesterol-impurities. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of NSL and cholesterol TLC fraction. Available at: [Link]
-
ResearchGate. (n.d.). Analysis, Formation and Inhibition of Cholesterol Oxidation Products in Foods: An Overview (Part II). Available at: [Link]
-
MDPI. (2022). Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Available at: [Link]
-
PubMed. (n.d.). Combination of an enzymatic method and HPLC for the quantitation of cholesterol in cultured cells. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Effects of Sterol Structure upon Sterol Esterification. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stability issues of Cholesterol Phenylacetate in long-term storage
Welcome to the technical support center for Cholesterol Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during the long-term storage of this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Understanding the Stability of this compound
This compound is a cholesterol ester, combining the sterol backbone of cholesterol with the aromatic carboxylic acid, phenylacetic acid. Its stability is therefore influenced by factors affecting both the cholesterol moiety and the ester linkage. While generally stable under proper storage conditions, long-term storage can introduce variability in your experiments if not managed correctly. The primary degradation pathways to consider are oxidation of the cholesterol ring and hydrolysis of the ester bond.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the long-term storage and stability of this compound.
FAQ 1: What are the optimal long-term storage conditions for this compound?
For maximal stability, this compound should be stored under conditions that minimize exposure to factors that promote degradation: oxygen, light, and moisture.
-
Temperature: While some suppliers may recommend storage at 10°C - 25°C for short periods, for long-term storage, refrigeration at 2-8°C is advisable.[1] For extended periods (months to years), storage at -20°C is recommended.[2][3][4][5]
-
Atmosphere: Oxygen is a key driver of cholesterol oxidation.[6] Store solid this compound under an inert atmosphere (e.g., argon or nitrogen). If in solution, ensure the solvent has been degassed and the vial is sealed under an inert gas.[3]
-
Light: Cholesterol and its derivatives can be sensitive to light.[1] Always store in amber vials or in a light-blocking container.
-
Moisture: The ester linkage in this compound is susceptible to hydrolysis. Store in a desiccated environment to minimize moisture exposure.[1][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C ± 4°C | Slows down chemical degradation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the cholesterol moiety. |
| Light | Amber vial / Darkness | Prevents photo-oxidation. |
| Moisture | Desiccated | Prevents hydrolysis of the ester linkage. |
| Container | Tightly sealed glass vial with a Teflon-lined cap | Avoids leaching of impurities from plastics and ensures a tight seal.[3] |
FAQ 2: I suspect my stored this compound has degraded. What are the initial signs?
Visual inspection can sometimes provide the first clues of degradation, although chemical analysis is necessary for confirmation.
-
Appearance: A change in the physical appearance of the solid, such as discoloration (e.g., yellowing) or a change in texture (e.g., becoming gummy or oily), can indicate degradation.[3]
-
Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble may suggest the formation of insoluble degradation products.
If you observe any of these signs, it is crucial to perform an analytical assessment of purity before proceeding with your experiments.
FAQ 3: How can I analytically assess the purity and degradation of my this compound stock?
Several analytical techniques can be employed to check the integrity of your compound.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess purity. The appearance of new spots in addition to the main spot for this compound indicates the presence of degradation products.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reverse-phase HPLC with a UV detector is a suitable method.[7] A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of potential degradation products, providing insights into the degradation pathway.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
Issue 1: Inconsistent Experimental Results Using an Old Stock of this compound
If you are observing variability in your experimental outcomes, it is prudent to suspect the stability of your this compound stock.
Caption: Workflow for troubleshooting inconsistent experimental results.
-
Prepare the TLC Plate: Use a silica gel plate.
-
Prepare the Mobile Phase: A non-polar solvent system like hexane/ethyl acetate is a good starting point.[7] A ratio of 8:2 or 9:1 (hexane:ethyl acetate) is often effective for cholesterol derivatives.
-
Spot the Plate: Dissolve a small amount of your this compound stock in a suitable solvent (e.g., chloroform or dichloromethane). Spot the solution onto the TLC plate alongside a reference spot of a fresh, unopened batch of this compound if available.
-
Develop the Plate: Place the plate in a developing chamber with the mobile phase.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., phosphomolybdic acid spray followed by heating).[7]
-
Interpret the Results: A single, well-defined spot for your test sample that corresponds to the reference spot indicates high purity. The presence of additional spots suggests degradation.
Issue 2: Precipitate Formation in a this compound Stock Solution
The formation of a precipitate in a stock solution that was previously clear can be due to several factors.
-
Change in Temperature: If the solution was stored at a lower temperature, the compound might have precipitated out due to decreased solubility. Gently warm the solution and sonicate to see if the precipitate redissolves.
-
Solvent Evaporation: Over time, especially with improper sealing, the solvent can evaporate, leading to an increase in concentration and subsequent precipitation.[5] If this is suspected, you may try to add a small amount of fresh solvent to redissolve the compound. However, the concentration will no longer be accurate.
-
Degradation: The precipitate could be an insoluble degradation product. In this case, the solution should be discarded.
Caption: Decision-making process for handling precipitates in stock solutions.
References
-
Ismail, W., et al. (2013). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 110(48), 19475-19480. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cholesterol Stability and Storage Requirements for Industrial Use. Retrieved from [Link]
- Randox Laboratories. (n.d.). CHOLESTEROL (CHOL). Retrieved from a general product insert, specific URL not available.
-
Hyotylainen, T., et al. (2016). Effects of sample handling and storage on quantitative lipid analysis in human serum. Metabolomics, 12(5), 87. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Cholesterol Reagent. Retrieved from a general product insert, specific URL not available.
- RAICHEM. (n.d.). HDL-Cholesterol Reagent. Retrieved from a general product insert, specific URL not available.
- Labtest. (n.d.). Reagents Storage and stability. Precautions and warnings. Retrieved from a general product insert, specific URL not available.
-
Alakoskela, J-M. (2021). For how long can I store lipids (in solution) in -20°C freezer? ResearchGate. Retrieved from [Link]
-
Ali, S. S., et al. (2019). Cholesterol Degradation and Production of Extracellular Cholesterol Oxidase from Bacillus pumilus W1 and Serratia marcescens W8. BioMed Research International, 2019, 8596395. Retrieved from [Link]
-
Lima, T. S., et al. (2018). Time collection and storage conditions of lipid profile. Jornal Brasileiro de Patologia e Medicina Laboratorial, 54(1), 19-24. Retrieved from [Link]
-
Liu, D., & Huang, L. (1990). Role of cholesterol in the stability of pH-sensitive, large unilamellar liposomes prepared by the detergent-dialysis method. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1022(3), 348-354. Retrieved from [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. Retrieved from [Link]
-
King, M. W. (2022). Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. Retrieved from [Link]
-
Vieira, S. A., et al. (2019). Molecular Pathways Underlying Cholesterol Homeostasis. International Journal of Molecular Sciences, 20(12), 2990. Retrieved from [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry: X, 2, 100037. Retrieved from [Link]
- Chiu, S-W., et al. (2012). Instability Of Cholesterol Clusters In Lipid Bilayers And The Cholesterol's Umbrella Effect. The Journal of Physical Chemistry B, 116(33), 9987-9997. Retrieved from a general abstract, specific URL not available.
-
Ulmer, C. Z., et al. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 11(11), 747. Retrieved from [Link]
- Cinquepalmi, V., et al. (2018). Main steps of the analytical procedure. ResearchGate. Retrieved from a general research paper, specific URL not available.
-
Honsho, M., et al. (2015). Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis. The Journal of Biological Chemistry, 290(48), 28820-28829. Retrieved from [Link]
-
Pop, O. L., et al. (2023). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of Vitamin B12. Pharmaceutics, 15(6), 1640. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Cholesterol Degradation and Production of Extracellular Cholesterol Oxidase from Bacillus pumilus W1 and Serratia marcescens W8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Cholesterol Phenylacetate (CPA)
Welcome to the technical support center for researchers utilizing Cholesterol Phenylacetate (CPA) in cell viability and cytotoxicity studies. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges of working with this lipophilic compound. We will address common questions, troubleshoot specific experimental issues, and provide validated protocols to ensure the integrity and reproducibility of your results.
Understanding this compound (CPA)
This compound (CPA) is an ester formed from cholesterol and phenylacetic acid[1]. Its interest in oncological research stems from the dual nature of its components. Cancer cells exhibit reprogrammed and often heightened cholesterol metabolism to support rapid proliferation and membrane synthesis[2][3][4]. Targeting these pathways is a promising therapeutic strategy[5][6]. The phenylacetate moiety itself has demonstrated antiproliferative effects, capable of inducing cell cycle arrest and apoptosis in various cancer cell lines[7][8]. Therefore, CPA represents a compound that can simultaneously interfere with cholesterol homeostasis and deliver a cytotoxic agent.
Hypothesized Mechanism of Action
CPA's mechanism is believed to leverage the metabolic vulnerabilities of cancer cells. Upon cellular uptake, it may be hydrolyzed, releasing cholesterol and phenylacetate. The phenylacetate can promote G1 cell cycle arrest and induce apoptosis through the intrinsic pathway by modulating key regulatory proteins. The cholesterol component contributes to disrupting the cell's carefully balanced cholesterol homeostasis, which is critical for membrane integrity, signaling, and survival[9][10][11].
Caption: Hypothesized mechanism of this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound? CPA is a highly lipophilic molecule with poor aqueous solubility[12][13][14]. It should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[15]. When preparing working solutions, dilute the stock directly into pre-warmed culture medium and vortex immediately to minimize precipitation. The final DMSO concentration in your experiment should be kept low (typically ≤0.5%) and consistent across all wells, including a vehicle-only control.
Q2: What is a reasonable starting concentration range for CPA in a cell viability assay? The effective concentration of CPA is highly cell-line dependent. For initial dose-response experiments, a broad range using serial dilutions is recommended. A starting point could be a range from 0.1 µM to 100 µM. Based on the effects of related compounds, you may observe significant effects in the low to mid-micromolar range[7][16].
Q3: Which cell viability assay is best for CPA treatment? This is a critical consideration. Standard tetrazolium-based assays like MTT can be problematic. The cholesterol moiety in CPA can interfere with the MTT assay, leading to an underestimation of cell viability by promoting the exocytosis of formazan crystals[17][18]. This can produce misleadingly potent IC50 values.
-
Initial Screening: Water-soluble tetrazolium salts like WST-1 or MTS are often a better starting choice. They do not require a solubilization step and the formazan product is secreted into the medium, which can reduce interference from intracellular compound interactions[19].
-
Validation: It is imperative to validate your findings with an orthogonal method that does not measure metabolic activity. Recommended validation assays include:
-
Trypan Blue Exclusion: A direct count of viable cells based on membrane integrity.
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LDH Cytotoxicity Assay: Measures lactate dehydrogenase release from damaged cells.
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ATP-based Assays (e.g., CellTiter-Glo®): Measures ATP content as a marker of viable cells.
-
Troubleshooting Guide
Problem 1: My MTT assay shows high cytotoxicity, but when I look at the cells under a microscope, they appear healthy.
-
Symptom: A significant decrease in absorbance in MTT-treated wells that is not matched by morphological signs of cell death or by results from a trypan blue count.
-
Potential Cause: This is a classic sign of assay interference. Cholesterol and other lipophilic compounds can alter cell membrane properties, leading to increased exocytosis (expulsion) of the purple formazan product from the cell before the solubilization step[17][18]. The expelled formazan may not be fully dissolved by the solubilizing agent, leading to a lower absorbance reading that falsely suggests lower viability.
-
Step-by-Step Solutions:
-
Confirm with an Orthogonal Assay: Immediately test the same concentrations of CPA using a non-metabolic, membrane-integrity-based assay like Trypan Blue or an LDH release assay[20]. If these assays show significantly higher viability, your MTT results are likely an artifact.
-
Switch to a Water-Soluble Tetrazolium Salt: Repeat the experiment using a WST-1, WST-8, or MTS assay. Since the formazan product of these assays is water-soluble and released into the culture medium, the issue of intracellular formazan exocytosis is bypassed[21].
-
Microscopic Examination: Before adding the solubilization solution in an MTT assay, carefully inspect the wells under a microscope. Look for purple formazan crystals both inside the cells and in the extracellular space. An abundance of extracellular crystals is a strong indicator of exocytosis.
-
Problem 2: I am seeing precipitate in my culture wells after adding the CPA working solution.
-
Symptom: Visible crystals or cloudiness forms in the culture medium shortly after adding the diluted CPA.
-
Potential Cause: CPA has very low solubility in aqueous media[12][14]. The compound is likely precipitating out of solution when the DMSO stock is diluted into the culture medium, especially at higher concentrations. Serum proteins in the medium can help stabilize lipophilic compounds, but their capacity is limited[13].
-
Step-by-Step Solutions:
-
Optimize Dilution Technique: Add the CPA stock solution to pre-warmed (37°C) medium and immediately vortex or pipette vigorously to ensure rapid dispersion. Avoid adding the stock to cold medium.
-
Reduce Final Concentration: Your highest concentration may be above the solubility limit. Perform a solubility test by making the highest concentration dilution in medium and observing it for 30-60 minutes in the incubator. If it precipitates, you must lower the top concentration of your dose-response curve.
-
Use a Carrier Molecule: For particularly difficult-to-dissolve batches, consider using cyclodextrins, which can encapsulate lipids and increase their aqueous solubility[12][13]. Note that you must run a cyclodextrin-only control to ensure it has no effect on your cells.
-
Check Stock Solution: Ensure your DMSO stock is fully dissolved and has not precipitated during storage. Warm it to room temperature and vortex before use.
-
Problem 3: My vehicle control (DMSO) wells show a decrease in viability.
-
Symptom: The cells in wells treated only with the vehicle (e.g., DMSO diluted in medium) show reduced viability compared to the untreated control wells.
-
Potential Cause: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. You may be using a final DMSO concentration that is toxic to your specific cell line.
-
Step-by-Step Solutions:
-
Calculate Final DMSO Concentration: Double-check your dilution calculations. If your highest CPA concentration requires a final DMSO concentration above 0.5%, you need to remake a more concentrated primary stock.
-
Run a DMSO Toxicity Curve: Before starting your main experiment, perform a cell viability assay on your cells using a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). This will establish the maximum non-toxic concentration for your specific cell line.
-
Ensure Consistency: The final concentration of DMSO must be identical in all treated wells (from the lowest CPA dose to the highest) and in the vehicle control well.
-
Problem 4: My results are not reproducible between experiments.
-
Symptom: The calculated IC50 value for CPA varies significantly from one experiment to the next.
-
Potential Causes: Inter-experiment variability can stem from several sources, including cell health, reagent preparation, and minor protocol deviations[15].
-
Step-by-Step Solutions:
-
Standardize Cell Culture Practices: Use cells from a consistent passage number range and ensure they are in the exponential growth phase when seeded. Do not use cells that are over-confluent.
-
Ensure Reagent Consistency: Prepare a large batch of CPA stock solution and aliquot it for single use to avoid freeze-thaw cycles. Use the same batch of serum and media for the duration of the study.
-
Control for Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells remain in log-phase growth for the entire duration of the assay. Inconsistent cell numbers at the start of treatment will lead to variable results.
-
Maintain Consistent Incubation Times: The timing for cell seeding, compound treatment, and assay reagent incubation must be kept constant across all experiments[15][22].
-
Experimental Protocols & Workflows
Table 1: Key Experimental Parameters for CPA Treatment
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | DMSO (High Purity) | CPA is insoluble in water. DMSO is an effective solvent. Ensure the final concentration is non-toxic to cells (typically ≤0.5%). |
| Stock Concentration | 10-50 mM | A high stock concentration allows for minimal solvent volume to be added to the culture medium, keeping the final vehicle concentration low. |
| Storage | -20°C or -80°C in single-use aliquots | Prevents degradation and avoids variability from repeated freeze-thaw cycles. |
| Vehicle Control | Medium + Highest % of DMSO used | Essential for normalizing data. It accounts for any effect of the solvent on cell viability. |
| Untreated Control | Medium only | Serves as a baseline for 100% cell viability and monitors overall cell health. |
| Incubation Time | 24, 48, 72 hours | Effects of CPA may be time-dependent. Testing multiple time points is crucial for a comprehensive analysis. |
Diagram: General Workflow for CPA Cell Viability Assay
Caption: Standard experimental workflow for assessing CPA cytotoxicity.
Protocol: WST-1 Cell Viability Assay
This protocol is recommended over MTT to minimize potential compound interference.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
Compound Preparation: Prepare 2X final concentrations of CPA by diluting the DMSO stock into pre-warmed complete medium. Include a vehicle control with the same final DMSO concentration as the highest CPA dose.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X CPA dilutions or control solutions to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add 10 µL of WST-1 reagent directly to each well. Gently tap the plate to mix.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically. The color of the medium will change to yellow/orange in viable cells.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" (blank) wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the CPA concentration to generate a dose-response curve and calculate the IC50 value.
-
Assay Selection Guide
Choosing the right assay is critical for obtaining reliable data with CPA.
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Pros for CPA Studies | Cons for CPA Studies |
| MTT | Mitochondrial reductase activity converts MTT to insoluble purple formazan. | Widely used, inexpensive. | High risk of interference due to cholesterol-mediated formazan exocytosis[17][18]. Requires a toxic solubilization step. |
| WST-1 / MTS | Extracellular reduction by mitochondrial dehydrogenases to a water-soluble formazan[19]. | Recommended start. Bypasses intracellular accumulation issues. Single-step addition, faster.[23] | Can have higher background absorbance. May be more expensive than MTT. |
| LDH Release | Measures membrane integrity by detecting LDH released from damaged cells into the medium. | Measures cytotoxicity, not just metabolic changes. Good orthogonal validation method. | Signal can be low if the compound is cytostatic (inhibits growth) but not cytotoxic (kills cells). |
| ATP Content | Quantifies ATP, which is present only in metabolically active cells. Signal is generated via luciferase reaction. | Highly sensitive, reflects the number of viable cells. | Changes in ATP can occur for reasons other than cell death. Can be expensive. |
| Trypan Blue | Dye exclusion based on membrane integrity; viable cells exclude the dye. | Direct, simple, and inexpensive confirmation of cell death. Excellent validation tool. | Low-throughput, not suitable for 96-well plate format. Subjective counting. |
References
-
Lee, J. H., et al. (2007). Phenylacetate Induces Growth Inhibition and Apoptosis of Human Osteosarcoma Cells. Cancer Research and Treatment, 39(1), 20-25. Retrieved from [Link]
-
Lee, Y. S., et al. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. European Journal of Pharmacology, 467(1-3), 31-39. Retrieved from [Link]
-
Elser, W. J., & Poos, R. I. (1974). Cholesteryl ω-Phenylalkanoates. Molecular Crystals and Liquid Crystals, 27(3-4), 319-328. Retrieved from [Link]
-
Ahmad, S., et al. (2006). Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells. International Journal of Toxicology, 25(2), 123-128. Retrieved from [Link]
-
Ahmad, S., Ahmad, A., & White, C. (2006). Cholesterol Interferes with the MTT Assay in Human Epithelial-Like (A549) and Endothelial (HLMVE and HCAE) Cells. International journal of toxicology. Retrieved from [Link]
-
Wang, Z., et al. (2021). Unraveling the Cellular Mechanism of Assembling Cholesterols for Selective Cancer Cell Death. Journal of the American Chemical Society, 143(35), 14266-14276. Retrieved from [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT Assay: Direct and Off-Target Effects of Inhibitors Can Result in over/underestimation of Cell Viability. Gene, 574(2), 193-203. Retrieved from [Link]
-
Gabitova, L., et al. (2017). Even cancer cells watch their cholesterol!. Frontiers in Oncology, 7, 149. Retrieved from [Link]
-
Kim, H., et al. (2018). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunology and Regenerative Medicine, 1, 15-22. Retrieved from [Link]
-
Sarı, C., Kolaylı, S., & Eyüpoğlu, F. C. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288. Retrieved from [Link]
-
González-García, Y., et al. (2020). MTT Vs WST-1, efficiency, cost, time, and waste generation: evaluating the silver nanoparticles cytotoxicity. Revista de Ciencias Farmacéuticas y Biomedicina, 3, 3-12. Retrieved from [Link]
-
Liu, Y., et al. (2021). High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells. Stem Cell Research & Therapy, 12(1), 161. Retrieved from [Link]
-
Liu, Y., et al. (2021). Cholesterol metabolism and its implication in glioblastoma therapy. Journal of Cancer, 12(20), 6143-6153. Retrieved from [Link]
-
Vona, R., et al. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Cancers, 13(11), 2593. Retrieved from [Link]
-
ResearchGate. (n.d.). Glioma tumor initiating cells are sensitive to cholesterol synthesis.... ResearchGate. Retrieved from [Link]
-
van der Meer, J. H., et al. (2015). Macrophage Specific Caspase-1/11 Deficiency Protects against Cholesterol Crystallization and Hepatic Inflammation in Hyperlipidemic Mice. PLoS One, 10(11), e0142322. Retrieved from [Link]
-
Kitatani, K., et al. (2018). Intracellular cholesterol level regulates sensitivity of glioblastoma cells against temozolomide-induced cell death by modulation of caspase-8 activation via death receptor 5-accumulation and activation in the plasma membrane lipid raft. Biochemical and Biophysical Research Communications, 495(1), 1292-1299. Retrieved from [Link]
-
Khan, M. A., et al. (2020). Mechanistic Insights Delineating the Role of Cholesterol in Epithelial Mesenchymal Transition and Drug Resistance in Cancer. Frontiers in Oncology, 10, 1297. Retrieved from [Link]
-
Singh, P., et al. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. PLoS One, 8(3), e58833. Retrieved from [Link]
-
Chen, D., et al. (2024). Regulated cell death in glioma: promising targets for natural small-molecule compounds. Frontiers in Pharmacology, 14, 1320341. Retrieved from [Link]
-
Rashtchizadeh, N., et al. (2017). Atorvastatin inhibits cholesterol-induced caspase-3 cleavage through down-regulation of p38 and up-regulation of Bcl-2 in the rat carotid artery. Cardiovascular Journal of Africa, 28(3), 168-174. Retrieved from [Link]
-
Cytiva. (2020, March 31). Lipids in cell culture media. Cytiva. Retrieved from [Link]
-
Mthembu, S. X. H., et al. (2022). Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions. Frontiers in Pharmacology, 13, 852187. Retrieved from [Link]
-
OSUCCC – James. (2023, August 16). Could disrupting cholesterol supply to brain cancer cells suppress their growth?. OSUCCC – James. Retrieved from [Link]
-
Singh, P., et al. (2013). Cholesterol biosynthesis and homeostasis in regulation of the cell cycle. PLoS One, 8(3), e58833. Retrieved from [Link]
-
Duewell, P., et al. (2010). Cholesterol Crystals Activate the NLRP3 Inflammasome in Human Macrophages: A Novel Link between Cholesterol Metabolism and Inflammation. The Journal of Immunology, 184(5), 2402-2410. Retrieved from [Link]
-
Rashtchizadeh, N., et al. (2017). Atorvastatin inhibits cholesterol-induced caspase-3 cleavage through down-regulation of p38 and up-regulation of Bcl-2 in the rat carotid artery. Cardiovascular Journal of Africa, 28(3), 168-174. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Pyrshev, K. A., et al. (2017). Caspase-3 activation decreases lipid order in the outer plasma membrane leaflet during apoptosis: A fluorescent probe study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(10), 2123-2132. Retrieved from [Link]
-
Nishikawa-Torikai, S., et al. (2022). The amount of membrane cholesterol required for robust cell adhesion and proliferation in serum-free condition. PLoS One, 17(7), e0271439. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cholesterol-modulating agents kill acute myeloid cells and sensitize them to therapeutics by blocking adaptive cholesterol responses. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
-
Das, A., et al. (2019). Evaluation of the available cholesterol concentration in the inner leaflet of the plasma membrane of mammalian cells. eLife, 8, e45542. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipids in Cell Culture Media. ResearchGate. Retrieved from [Link]
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Villa, C. H., et al. (2016). Optimizing endothelial cell functionalization for cell therapy of vascular proliferative disease using a direct contact co-culture system. Biomaterials, 104, 119-129. Retrieved from [Link]
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Technical Support Center: Refining Purification Techniques for Cholesterol Phenylacetate
Welcome to the technical support center for the purification of Cholesterol Phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this cholesterol ester. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during its purification. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.
Introduction: The Challenge of Purifying this compound
This compound is an ester synthesized from cholesterol and phenylacetic acid, often through acid-catalyzed esterification.[1] The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. The primary challenge in purifying this compound lies in its structural similarity to the starting material, cholesterol, which can make separation difficult. This guide provides a systematic approach to troubleshooting common purification issues.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of Purified this compound After Recrystallization
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving this compound at room temperature, preventing efficient crystallization upon cooling.
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce maximum crystallization.
-
Premature Crystallization: Crystals may have formed too quickly, trapping impurities and reducing the overall purity and isolated yield of the desired product.
-
Excessive Solvent Volume: Using too much solvent will keep the product in solution even at low temperatures.
Solutions:
-
Optimize the Recrystallization Solvent:
-
Rationale: The ideal recrystallization solvent should dissolve the solute completely at an elevated temperature but have low solubility at cooler temperatures.
-
Protocol:
-
Begin by testing the solubility of your crude this compound in a variety of solvents. Good starting points for cholesterol esters include methanol, ethanol, isopropanol, and mixtures of a soluble solvent with an anti-solvent (e.g., acetone/water).[2]
-
Dissolve a small amount of the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.[2]
-
If crystallization does not occur, the solvent is likely too good. If the product precipitates out immediately even when hot, the solvent is not good enough.
-
-
-
Control the Cooling Process:
-
Rationale: Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can lead to the formation of smaller, less pure crystals that are harder to filter.
-
Procedure: Allow the hot, saturated solution to cool gradually to room temperature before transferring it to an ice bath. Avoid disturbing the solution during this cooling phase.
-
-
Minimize Solvent Usage:
-
Rationale: The goal is to create a saturated solution at the boiling point of the solvent.
-
Technique: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures that the minimum amount of solvent is used, maximizing the recovery of the crystallized product.
-
Problem 2: Contamination with Unreacted Cholesterol After Column Chromatography
Potential Causes:
-
Inappropriate Mobile Phase Polarity: The eluent system may not have sufficient polarity to effectively separate the slightly more polar cholesterol from the less polar this compound.
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
Improper Column Packing: Channels or cracks in the stationary phase can result in a non-uniform flow of the mobile phase, leading to incomplete separation.
Solutions:
-
Optimize the Mobile Phase:
-
Rationale: The separation of cholesterol and its esters on silica gel relies on the small polarity difference between the two molecules. A carefully selected mobile phase is crucial.
-
Recommended Solvents: Systematic studies have shown that binary solvent systems, such as chloroform and methanol, can provide optimal separation of cholesterol esters from related impurities.[1] Hexane and ethyl acetate mixtures are also commonly used for separating lipids.[3]
-
Protocol:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[1]
-
Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5 or 90:10).
-
The goal is to find a solvent system where the cholesterol has a slightly lower Rf value than the this compound.
-
-
-
Proper Column Loading and Packing:
-
Rationale: A well-packed column with an appropriate amount of sample is essential for high-resolution separation.
-
Guidelines:
-
The amount of crude product should generally be 1-5% of the weight of the silica gel.
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.
-
-
Problem 3: Presence of Phenylacetic Acid in the Final Product
Potential Causes:
-
Incomplete Reaction Quenching/Work-up: Residual acidic catalyst or unreacted phenylacetic acid may not have been effectively removed during the extraction and washing steps.
-
Hydrolysis of the Product: The ester can hydrolyze back to cholesterol and phenylacetic acid if exposed to acidic or basic conditions, especially in the presence of water, during purification or storage.[1]
Solutions:
-
Thorough Aqueous Work-up:
-
Rationale: Phenylacetic acid is acidic and can be removed by washing with a basic aqueous solution.
-
Procedure:
-
After the reaction is complete, quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine to remove any remaining acid and water.
-
-
-
Avoid Harsh pH Conditions:
-
Rationale: Ester bonds are susceptible to hydrolysis.
-
Best Practices: During purification, use neutral or near-neutral conditions whenever possible. If acidic or basic conditions are necessary, minimize the exposure time and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is approximately 119.00 °C.[4] A broad melting point range or a melting point significantly lower than this can indicate the presence of impurities.
Q2: How can I monitor the purity of my this compound during purification?
A2: Thin-Layer Chromatography (TLC) is an essential and rapid technique for monitoring reaction progress and assessing product purity.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.[1][5]
Q3: What are the best storage conditions for this compound to prevent degradation?
A3: Cholesterol and its esters can be sensitive to prolonged exposure to light, air, and moisture.[6] It is recommended to store this compound in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable to prevent oxidation and hydrolysis.[6]
Q4: My purified product is an oil instead of a solid. What could be the issue?
A4: If your final product is an oil, it is likely still impure. The presence of unreacted starting materials or solvent residues can lower the melting point and prevent crystallization. Re-purification using column chromatography followed by recrystallization from an appropriate solvent system should yield a solid product.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., methanol, ethanol, or an acetone/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualization of Workflows
Caption: Decision tree for selecting the appropriate purification strategy.
Sources
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Cholesterol Phenylacetate
Welcome to the technical support center for Cholesterol Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability in the synthesis of this critical compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Introduction: The Challenge of Consistency
This compound, an ester of cholesterol and phenylacetic acid, is a valuable molecule in various research applications, including studies on lipid metabolism and as a component in drug delivery systems.[1] However, its synthesis can be prone to variability, leading to inconsistencies in yield, purity, and ultimately, experimental outcomes. This guide will dissect the potential sources of this variability and provide a systematic, evidence-based approach to achieving reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis and handling of this compound.
Q1: My this compound yield is consistently lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several factors within the esterification reaction. The primary culprits are often incomplete reaction, side reactions, or loss of product during workup and purification.
-
Incomplete Reaction: The esterification of cholesterol with phenylacetic acid is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, the removal of water, a byproduct, is critical. Insufficient water removal will limit the conversion of reactants to the final ester.
-
Suboptimal Reaction Conditions: Temperature and catalyst choice are paramount.[1][3] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the degradation of the cholesterol molecule.[1][3][4] The type and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) also significantly impact the reaction kinetics.[1][4][5]
-
Starting Material Quality: The purity of your starting materials, cholesterol and phenylacetic acid, is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.[6]
Q2: I'm observing significant variations in the purity of my this compound batches. How can I improve this?
Purity is a critical quality attribute, and its variability can have profound effects on downstream applications. The key to consistent purity lies in meticulous control over both the reaction and the purification process.
-
Reaction Byproducts: Inadequate control of reaction parameters can lead to the formation of various impurities. These can include unreacted starting materials, products of side reactions (such as dehydration of cholesterol), or degradation products.[1][3][4]
-
Purification Inefficiency: The purification of this compound, typically by column chromatography, requires careful optimization.[1] The choice of stationary phase (e.g., silica gel) and mobile phase composition is critical for resolving the desired product from structurally similar impurities.[1] Inconsistent slurry packing, improper solvent gradient, or overloading the column can all lead to variable purity.
Q3: My batches of this compound show different physical properties (e.g., melting point, solubility). Why is this happening?
Variations in physical properties are almost always a direct consequence of inconsistent purity and the presence of different impurity profiles between batches.
-
Impact of Impurities: Even small amounts of impurities can depress the melting point and alter the solubility characteristics of the final product. Different impurity profiles will lead to different physical property measurements.
-
Polymorphism: While less common for this specific molecule, the possibility of different crystalline forms (polymorphs) with distinct physical properties cannot be entirely ruled out without proper characterization.
Q4: How can I properly store this compound to ensure its stability?
As an ester, this compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[1] For long-term stability, it should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature (10°C - 25°C).[7]
Troubleshooting Guides & Protocols
This section provides a systematic approach to identifying and resolving the root causes of batch-to-batch variability.
Guide 1: Diagnosing and Optimizing the Esterification Reaction
This guide will help you pinpoint and correct issues within the chemical synthesis itself.
Caption: A systematic workflow for troubleshooting and optimizing the this compound synthesis reaction.
Objective: To qualitatively assess the progress of the esterification reaction by observing the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - this may require optimization)
-
UV lamp (254 nm)
-
Staining solution (e.g., phosphomolybdic acid or potassium permanganate)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.
-
At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the TLC plate alongside spots of your starting cholesterol and phenylacetic acid as standards.
-
Develop the TLC plate in the saturated chamber until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize the spots under a UV lamp. This compound and phenylacetic acid should be UV active.
-
If necessary, stain the plate with an appropriate staining solution to visualize all spots, including cholesterol which is not strongly UV active.
-
Interpretation: The reaction is complete when the spot corresponding to cholesterol is no longer visible in the reaction mixture lane. The appearance of a new, less polar spot (higher Rf value) corresponds to the formation of this compound.
Guide 2: Mastering the Purification Process
Consistent purification is key to achieving uniform batches.
Caption: A decision-making workflow for optimizing the purification of this compound.
Objective: To purify crude this compound from unreacted starting materials and byproducts.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a gradient of Hexane and Ethyl Acetate, optimized by TLC)
-
Collection tubes
-
Crude this compound
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Critical Parameters and Expected Outcomes
To aid in troubleshooting, the following table summarizes key reaction and purification parameters and their impact on the final product.
| Parameter | Sub-optimal Condition | Potential Consequence | Recommended Action |
| Reaction Temperature | Too low (<80°C) | Incomplete reaction, low yield | Increase temperature to 80-100°C |
| Too high (>120°C) | Degradation, byproduct formation, lower purity | Decrease temperature to 80-100°C | |
| Catalyst Concentration | Too low | Slow reaction rate, incomplete reaction | Increase catalyst loading (e.g., 0.1 eq) |
| Too high | Increased side reactions, difficult removal | Decrease catalyst loading | |
| Water Removal | Inefficient | Equilibrium favors reactants, low yield | Use a Dean-Stark trap or molecular sieves |
| Column Chromatography | Column overloading | Poor separation, co-elution of impurities | Reduce the amount of crude product loaded |
| Incorrect mobile phase | Poor separation, low purity | Optimize solvent system using TLC |
Analytical Characterization for Batch Consistency
Consistent analytical data is the ultimate confirmation of batch-to-batch reproducibility.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A consistent HPLC chromatogram with a sharp, symmetrical peak for the main product and a reproducible impurity profile is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities. ¹H and ¹³C NMR spectra should be identical between batches.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[8][9][10]
-
Melting Point: A sharp and consistent melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. The reported melting point is around 119°C.[7]
By implementing these systematic troubleshooting guides, detailed protocols, and rigorous analytical characterization, you will be well-equipped to address and overcome the challenges of batch-to-batch variability in your synthesis of this compound, leading to more reliable and reproducible research outcomes.
References
-
The Medical Biochemistry Page. (2023, October 27). Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. [Link]
-
Medicine LibreTexts. (2021, November 2). 6.1: Cholesterol synthesis. Medicine LibreTexts. [Link]
-
Organic Syntheses. dihydrocholesterol. Organic Syntheses. [Link]
-
ResearchGate. (2018, October 4). Analytical methods for cholesterol quantification. ResearchGate. [Link]
-
YouTube. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. [Link]
-
PMC. Analytical methods for cholesterol quantification. PMC. [Link]
-
ResearchGate. Variables and levels for optimization of the esterification reaction. ResearchGate. [Link]
-
PMC. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PMC. [Link]
-
Green Chemistry (RSC Publishing). Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade. Green Chemistry (RSC Publishing). [Link]
-
PMC. (2023, November 29). Practice Variation among Pediatric Endocrinologists in the Dosing of Glucocorticoids in Young Children with Congenital Adrenal Hyperplasia. PMC. [Link]
- Google Patents. CN101811966A - Method for preparing phenylacetate.
-
ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
-
PMC. Regulation of Cholesterol and Fatty Acid Synthesis. PMC. [Link]
-
AZoM. (2024, November 12). Analyzing Batch-to-Batch Variability in Bulk Chemicals. AZoM. [Link]
-
Chemguide. mechanism for the esterification reaction. Chemguide. [Link]
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Atlas Medical. LIQUID CHOLESTEROL (CHOD/POD method). Atlas Medical. [Link]
-
Analytical Chemistry. Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry. [Link]
-
Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]
-
MDPI. A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods. MDPI. [Link]
-
PMC. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. PMC. [Link]
-
Semantic Scholar. Analytical methods for cholesterol quantification. Semantic Scholar. [Link]
-
BYJU'S. or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.. BYJU'S. [Link]
-
Cell and Gene. (2024, February 22). How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing. Cell and Gene. [Link]
-
ResearchGate. (2025, August 6). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. ResearchGate. [Link]
Sources
- 1. Buy this compound | 33998-26-4 [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 4. Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cholesterol Phenylacetate
Welcome to the technical support center for Cholesterol Phenylacetate (CPA). This guide is designed for researchers, scientists, and drug development professionals actively working with this compound in animal models. Our goal is to provide practical, field-proven insights and troubleshooting strategies to overcome the inherent bioavailability challenges of CPA, moving your research from the bench to successful in vivo evaluation.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common initial questions regarding this compound and its bioavailability.
Q1: What is this compound (CPA) and what are its key physicochemical properties?
A1: this compound is an ester formed from cholesterol and phenylacetic acid.[1] It is a highly lipophilic molecule, a characteristic that defines its biological behavior and presents significant challenges for oral drug delivery. Its key properties are summarized below.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₃₅H₅₂O₂ | - |
| Molecular Weight | 504.80 g/mol [1] | Violates Lipinski's Rule of Five (>500 Daltons), suggesting potential permeability issues.[2][3][4] |
| Calculated logP (XLogP3) | 10.7[1][5] | Extremely high lipophilicity; significantly violates Lipinski's Rule of Five (>5), indicating very poor aqueous solubility.[2][6] |
| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of Five (≤5).[4] |
| Hydrogen Bond Acceptors | 2[5] | Conforms to Lipinski's Rule of Five (≤10).[4] |
| Appearance | White to light yellow powder/crystal | Solid-state properties (e.g., crystallinity) can impact dissolution rate. |
Q2: Why is the oral bioavailability of CPA expected to be very low?
A2: The low oral bioavailability of CPA is a direct consequence of its physicochemical properties, as predicted by frameworks like Lipinski's Rule of Five.[2][3] The primary barriers are:
-
Poor Aqueous Solubility: With a cLogP of 10.7, CPA is practically insoluble in water. For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the aqueous GI fluids. CPA's inability to do so is the primary rate-limiting step for absorption.[7][8]
-
Slow Dissolution Rate: As a solid, the rate at which CPA dissolves is extremely slow, further limiting the amount of drug available for absorption.
-
Potential First-Pass Metabolism: While the primary issue is solubility, once absorbed, CPA may be subject to metabolism in the gut wall or liver, which could further reduce the amount of active compound reaching systemic circulation. The phenylacetate moiety can be metabolized, while the cholesterol component enters endogenous lipid pathways.[9][10]
Q3: What is the general strategy for improving the bioavailability of a compound like CPA?
A3: The core strategy is to formulate CPA in a way that circumvents its solubility and dissolution limitations. This almost exclusively involves the use of lipid-based drug delivery systems (LBDDS).[7][11][12] These systems work by pre-dissolving the lipophilic drug in a lipid carrier, which can then be more easily dispersed and absorbed in the GI tract. This guide will focus on these formulation-based approaches.
Troubleshooting Guide 1: Pre-Formulation and Analytics
Before attempting advanced formulations, it is critical to have robust analytical methods and a clear understanding of CPA's behavior in basic vehicles.
Q4: I am struggling to dissolve CPA for preliminary in vitro and in vivo studies. What are some suitable vehicles?
A4: Due to its high lipophilicity, CPA will not dissolve in aqueous buffers. You must use lipid-based or organic solvent systems. The choice of vehicle depends on the experimental context (e.g., cell culture, animal dosing).
| Vehicle | Use Case | Advantages | Disadvantages/Considerations |
| DMSO | In vitro stock solutions | High solubilizing power. | Can be toxic to cells at >0.5% v/v. Not suitable for in vivo oral dosing. |
| Corn Oil / Olive Oil | In vivo (oral gavage)[13] | Generally well-tolerated in animals. Simple to prepare. | Limited drug loading capacity. Bioavailability may still be low and variable. |
| PEG 400 | In vivo (oral gavage) | Can improve solubility compared to oils alone. | Can cause osmotic diarrhea at high doses. May not be sufficient for highly lipophilic drugs. |
| Cremophor® EL / RH40 | In vivo (oral or IV) | Surfactants that can create crude emulsions or micellar solutions. | Can cause hypersensitivity reactions, especially with IV administration.[14] |
Troubleshooting Tip: When preparing oil-based suspensions for animal studies, gently heating the oil (to ~40-50°C) can help dissolve the CPA. Ensure the solution is cooled to room temperature and remains stable (no precipitation) before dosing. Always include a vehicle-only control group in your animal studies.
Q5: How can I accurately quantify CPA concentrations in plasma or tissue homogenates?
A5: The gold standard for quantifying small molecules like CPA in complex biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[15][16] This method offers the required sensitivity and selectivity.
Protocol: General Steps for LC-MS/MS Method Development
-
Standard and Internal Standard (IS) Preparation:
-
Prepare a 1 mg/mL stock solution of CPA in a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Select an appropriate internal standard (IS). An ideal IS is a stable, isotopically-labeled version of CPA (e.g., CPA-d7). If unavailable, a structurally similar compound with similar extraction and ionization properties can be used. Prepare a stock solution of the IS.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold Acetonitrile containing the IS at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Chromatography:
-
Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Employ a gradient elution method using Mobile Phase A (e.g., Water + 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid). The high lipophilicity of CPA means you will likely need a high percentage of organic mobile phase.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source, likely in positive ion mode.
-
Perform infusion experiments to determine the precursor ion ([M+H]⁺ or [M+Na]⁺) for CPA and the IS.
-
Optimize collision energy to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM) transitions.
-
Workflow for Analytical Method Development
Caption: Workflow for developing an LC-MS/MS method for CPA quantification.
Troubleshooting Guide 2: Formulation Strategies
This section details advanced formulation approaches to enhance CPA bioavailability, focusing on lipid-based systems.
Q6: I want to try a Self-Emulsifying Drug Delivery System (SEDDS). How does it work and where do I start?
A6: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions (or microemulsions) upon gentle agitation in aqueous media, like the fluids in the GI tract.[17][18] This process enhances bioavailability by:
-
Maintaining Solubilization: The drug remains dissolved in the oil droplets, overcoming the dissolution barrier.
-
Increasing Surface Area: The formation of small droplets (~25-200 nm) creates a large surface area for drug absorption.
-
Utilizing Lipid Absorption Pathways: The lipid components can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[7][19]
Protocol: Development of a CPA-SEDDS Formulation
-
Excipient Screening:
-
Solubility Study: Determine the saturation solubility of CPA in various oils (e.g., Capryol™ 90, olive oil, sesame oil), surfactants (e.g., Cremophor® RH40, Tween® 80), and co-solvents (e.g., Transcutol® P, PEG 400). Select excipients that show high solubilizing capacity for CPA.[11][14]
-
Emulsification Efficiency: Screen surfactants for their ability to emulsify the selected oil. Mix the oil and surfactant (e.g., in a 2:1 or 1:1 ratio), add this mixture dropwise to water, and observe the formation of the emulsion. A good system will form a spontaneous, fine, milky-white emulsion.
-
-
Ternary Phase Diagram Construction:
-
To optimize the ratio of components, construct a ternary phase diagram using oil, surfactant, and co-solvent.
-
Prepare mixtures with varying ratios of the three components (totaling 100%).
-
For each mixture, take a small aliquot and titrate it with water, observing the point at which it becomes turbid or forms a stable, clear/bluish-white microemulsion.
-
Map the regions of successful emulsification on the diagram to identify robust formulation ratios.
-
-
Formulation Preparation & Loading:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Heat the mixture slightly (if necessary) to ensure homogeneity.
-
Add CPA to the excipient mixture and stir until completely dissolved. Gentle warming can be used. This is your SEDDS pre-concentrate.
-
-
Characterization:
-
Droplet Size & Polydispersity Index (PDI): Dilute the SEDDS pre-concentrate in water (e.g., 1:100) and measure the droplet size and PDI using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm and a PDI < 0.3 for optimal performance.
-
Stability: Assess the physical stability of the diluted emulsion over time, checking for any signs of phase separation or drug precipitation.
-
Mechanism of SEDDS in the GI Tract
Caption: Mechanism of bioavailability enhancement by SEDDS.
Q7: My SEDDS formulation looks cloudy and separates over time after dilution. What's wrong?
A7: This indicates poor emulsification or instability.
-
Troubleshooting Steps:
-
Check Surfactant/Oil Ratio: The surfactant concentration may be too low to stabilize the oil droplets. Try increasing the surfactant-to-oil ratio. Refer back to your ternary phase diagram to select a ratio deeper within the stable microemulsion region.
-
Optimize the HLB Value: The Hydrophile-Lipophile Balance (HLB) of your surfactant system is critical. For oil-in-water emulsions, you typically need a surfactant or surfactant blend with an HLB between 8 and 18. You may need to blend a high-HLB surfactant (like Tween 80) with a low-HLB one to achieve the optimal balance for your chosen oil.
-
Add a Co-solvent: A co-solvent like Transcutol® or PEG 400 can help increase the interfacial fluidity, allowing the system to form finer, more stable droplets.
-
Drug Precipitation: It's possible the drug is precipitating out of the oil phase upon dilution. This means the drug loading might be too high for that specific formulation. Try reducing the CPA concentration or re-screening for an oil with higher solubilizing capacity.
-
Troubleshooting Guide 3: In Vivo Study Design
A well-designed formulation requires a well-designed animal study to prove its benefit.
Q8: How should I structure a pharmacokinetic (PK) study to compare my new CPA formulation against a control?
A8: A parallel-group design in rats or mice is a standard approach.
-
Group 1 (Control): CPA suspended in a simple vehicle (e.g., 0.5% CMC-Na or corn oil). This group establishes the baseline poor bioavailability.
-
Group 2 (Test Formulation): CPA formulated in your enhanced delivery system (e.g., SEDDS).
-
(Optional) Group 3 (IV Bolus): CPA in a solubilizing intravenous formulation. This group is necessary to determine the absolute bioavailability, but can be complex due to CPA's insolubility.
Protocol: Key Steps in a Rodent PK Study
-
Animals: Use fasted animals (e.g., overnight fast for rats) to reduce variability from food effects.
-
Dosing: Administer the formulation via oral gavage at a consistent dose volume (e.g., 5-10 mL/kg for rats).
-
Blood Sampling: Collect sparse or serial blood samples at appropriate time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Immediately process blood by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify CPA concentrations in plasma using your validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Workflow for a Preclinical Bioavailability Study
Caption: A typical experimental workflow for an in vivo bioavailability study.
Q9: My PK data shows high variability between animals in the same group. What could be the cause?
A9: High inter-animal variability is a common challenge, especially with poorly soluble compounds.
-
Formulation Instability: If your formulation is not physically stable, different animals may receive different effective doses. Ensure your suspension or emulsion is homogenous and re-suspend/mix thoroughly before dosing each animal.
-
Dosing Accuracy: Inaccurate gavage technique can lead to dosing errors or stress, affecting GI motility. Ensure all technicians are well-trained.
-
Physiological Differences: Natural variations in gastric emptying time, GI fluid composition, and enzyme levels between animals can significantly impact the absorption of sensitive formulations. Using a larger group size (n=6-8) can help provide more statistical power.
-
Coprophagy (in rodents): If animals consume their feces, it can lead to re-absorption of the drug, causing unusual secondary peaks in the PK profile. Using metabolic cages can prevent this, although it may induce stress.
By systematically addressing these analytical, formulation, and in vivo challenges, researchers can successfully develop strategies to enhance the bioavailability of this compound and enable robust evaluation of its therapeutic potential in animal models.
References
-
Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. National Library of Medicine. [Link]
-
Recent Advances in Improving the Bioavailability of Hydrophobic / Lipophilic Drugs and their Delivery via Self-Emulsifying Formulations. Preprints.org. [Link]
-
Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species. National Library of Medicine. [Link]
-
Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]
-
Lipinski's rule of five. Moodle@Units. [Link]
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Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]
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Putting the “rule of five” of drug research in context. Mapping Ignorance. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Library of Medicine. [Link]
-
Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art. MDPI. [Link]
-
Analytical methods for cholesterol quantification. ResearchGate. [Link]
-
Analytical methods for cholesterol quantification. National Library of Medicine. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
Phenylacetate Metabolism. SMPDB. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. National Library of Medicine. [Link]
-
Analytical methods for cholesterol quantification. National Library of Medicine. [Link]
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Challenges in oral drug delivery and applications of lipid nanoparticles as potent oral drug carriers for managing cardiovascular risk factors. National Library of Medicine. [Link]
-
The challenges of oral drug delivery via nanocarriers. National Library of Medicine. [Link]
-
Phenylacetate | C8H7O2-. PubChem. [Link]
-
Plasma lipid analysis by thin-layer chromatography with flame ionisation detection and quantitation. National Library of Medicine. [Link]
-
Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. AZoNano. [Link]
-
Quantitative analysis for detection of cholesterol using colorimetric platform. Neuroquantology. [Link]
-
The Metabolism of Neoplastic Tissues: Synthesis of Cholesterol and Fatty Acids from Acetate by Transplanted Mouse Tumours in Vitro and in Vivo. National Library of Medicine. [Link]
-
This compound, min 94%, 10 grams. CP Lab Safety. [Link]
-
The challenges of oral drug delivery via nanocarriers. ResearchGate. [Link]
-
Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. [Link]
-
Metabolism of Carbohydrate to Cholesterol | Biochemistry. YouTube. [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. National Library of Medicine. [Link]
-
Phenyl acetate | CH3COOC6H5. PubChem. [Link]
Sources
- 1. Buy this compound | 33998-26-4 [smolecule.com]
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- 3. moodle2.units.it [moodle2.units.it]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
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- 13. Oral Delivery of Highly Lipophilic, Poorly Water-Soluble Drugs: Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing degradation of Cholesterol Phenylacetate during experiments
Initiating Compound Analysis
I'm starting with deep dives into Cholesterol Phenylacetate's chemistry. I'm focusing on stability and degradation. Google is my main tool at this point. I'm also looking for established protocols and best practices for working with it in experiments.
Developing Foundational Knowledge
My initial Google searches are underway. I'm prioritizing understanding this compound's fundamental properties, especially its stability and degradation mechanisms. I'm focusing on established protocols for handling and storage, seeking best practices and common troubleshooting insights. I'm also planning a structured technical support center. I'll explain each recommendation's rationale.
Planning Information Architecture
I'm now deep into structured Google searches for this compound, especially looking for stability, degradation, and experimental applications. I'm prioritizing established protocols and common troubleshooting tips from peer-reviewed articles and supplier technical notes. I'm also preparing for the technical support center, structuring it around stability, troubleshooting, and FAQs, explaining the rationale for each recommendation. Quantitative data will be summarized in tables, and Graphviz will visualize complex workflows. I will write and cite, while making the diagrams.
Validation & Comparative
Cholesterol Phenylacetate vs Cholesteryl Oleate in lipid droplet formation
An In-Depth Comparative Guide to Cholesteryl Oleate and Cholesterol Phenylacetate in Lipid Droplet Formation for Researchers and Drug Development Professionals
Introduction: The Central Role of Lipid Droplets and Cholesterol Esters
Lipid droplets (LDs) are ubiquitous organelles that are crucial for cellular energy homeostasis, lipid metabolism, and protecting cells from lipotoxicity. These dynamic structures consist of a neutral lipid core, primarily composed of triacylglycerols (TAGs) and sterol esters (SEs), enclosed by a phospholipid monolayer adorned with a specific set of proteins. The accumulation of SEs, particularly cholesteryl esters, within LDs is a hallmark of various physiological and pathological conditions, including atherosclerosis and certain types of cancer. Therefore, understanding the molecular determinants of cholesterol ester incorporation into LDs is of paramount importance for both basic research and therapeutic development.
This guide provides a detailed comparison of two cholesterol esters: cholesteryl oleate, the most common cholesteryl ester found in human plasma and atherosclerotic lesions, and this compound, a synthetic derivative. We will delve into their distinct physicochemical properties, their differential effects on lipid droplet formation, and provide experimental protocols to study these phenomena in a laboratory setting.
Cholesteryl Oleate: The Archetypal Component of Lipid Droplets
Cholesteryl oleate is the ester formed from cholesterol and oleic acid, a monounsaturated omega-9 fatty acid. Its kinked structure, due to the cis-double bond in the oleate chain, is thought to be critical for its efficient packing within the hydrophobic core of lipid droplets.
Mechanism of Action in Lipid Droplet Formation
The formation of cholesteryl oleate and its subsequent storage in lipid droplets is a well-orchestrated cellular process. Exogenous cholesterol is primarily taken up by cells through the LDL receptor pathway. Once inside the cell, cholesterol is transported to the endoplasmic reticulum (ER), where it is esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This esterification process, which predominantly utilizes oleoyl-CoA, is a key step in preventing the cytotoxic effects of free cholesterol accumulation. The resulting cholesteryl oleate, being highly hydrophobic, partitions into the ER membrane's lipid bilayer, leading to the nucleation and growth of lipid droplets.
Caption: Cellular uptake and metabolism of cholesteryl oleate leading to lipid droplet formation.
This compound: A Structurally Distinct Analog
This compound is a synthetic cholesterol ester where the cholesterol molecule is esterified with phenylacetic acid. This structural difference, particularly the bulky and rigid phenyl group, has profound implications for its biological activity and its ability to be incorporated into lipid droplets.
Hypothesized Mechanism and Lack of Evidence in Lipid Droplet Formation
While there is a significant body of research on the synthesis and liquid crystalline properties of this compound, its role in lipid droplet formation is not well-established in the scientific literature. It is plausible that the steric hindrance imposed by the phenylacetate group makes it a poor substrate for ACAT, the key enzyme in cellular cholesterol esterification. Furthermore, even if this compound were to be formed, its rigid structure might impede its efficient packing into the core of a lipid droplet, potentially leading to aberrant lipid structures or cellular toxicity.
Performance Comparison: Cholesteryl Oleate vs. This compound
| Feature | Cholesteryl Oleate | This compound |
| Source | Endogenous and Exogenous | Synthetic |
| Role in Lipid Droplet Formation | Well-established, primary component | Not well-established, likely poor inducer |
| Enzymatic Substrate for ACAT | Yes, efficient substrate | Likely a poor substrate |
| Effect on Lipid Droplet Size | Increases lipid droplet size | Unknown, likely minimal effect |
| Effect on Lipid Droplet Number | Increases lipid droplet number | Unknown, likely minimal effect |
| Cellular Toxicity | Low at physiological concentrations | Potential for cytotoxicity due to accumulation of non-metabolizable ester |
Experimental Protocols
Protocol 1: Induction of Lipid Droplet Formation with Cholesteryl Oleate
This protocol describes a standard method for inducing lipid droplet formation in cultured cells using cholesteryl oleate.
Materials:
-
Cultured cells (e.g., Huh7, HepG2, or primary hepatocytes)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Cholesteryl oleate (Sigma-Aldrich, Cat. No. C9253)
-
Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich, Cat. No. A7030)
-
Phosphate Buffered Saline (PBS)
-
Nile Red stain (for lipid droplet visualization)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Preparation of Cholesteryl Oleate-BSA Complex:
-
Dissolve cholesteryl oleate in chloroform in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in serum-free cell culture medium containing 2% BSA.
-
Sonicate the mixture on ice to form a homogenous complex.
-
Filter sterilize the complex through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips for imaging) and allow them to adhere overnight.
-
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentration of the cholesteryl oleate-BSA complex (typically 50-200 µg/mL).
-
Incubate the cells for 24-48 hours.
-
-
Lipid Droplet Staining and Visualization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Nile Red (1 µg/mL in PBS) for 10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Visualize the lipid droplets using a fluorescence microscope.
-
Protocol 2: A Proposed Experiment to Evaluate this compound's Effect on Lipid Droplet Formation
This protocol outlines an experimental workflow to investigate the largely unknown effects of this compound on lipid droplet biogenesis.
Caption: Proposed experimental workflow to assess the impact of this compound on lipid droplet formation.
Conclusion and Future Directions
References
-
Walther, T. C., & Farese, Jr, R. V. (2012). Lipid droplets and cellular lipid metabolism. Annual review of biochemistry, 81, 687-714. [Link]
-
Thiam, A. R., & Beller, M. (2017). The why, when and how of lipid droplet diversity. Journal of cell science, 130(1), 315-324. [Link]
-
Dutta, P., & Pulinilkunnil, T. (2020). Cholesterol and lipid droplets: A new perspective. Current Opinion in Lipidology, 31(5), 295-301. [Link]
-
Brown, M. S., & Goldstein, J. L. (2009). Cholesterol feedback: from Pauling to the present. Journal of lipid research, 50(Supplement), S15-S27. [Link]
-
Small, D. M. (1986). The physical chemistry of lipids: from alkanes to phospholipids. Springer Science & Business Media. [Link]
-
Chang, T. Y., Li, B. L., Chang, C. C., & Urano, Y. (2001). Acyl-coenzyme A:cholesterol acyltransferases. American journal of physiology-endocrinology and metabolism, 280(5), E801-E816. [Link]
A Comparative Analysis of Cholesterol Phenylacetate and Cholesteryl Palmitate on Membrane Fluidity: An In-Depth Technical Guide
For Immediate Release
[City, State] – This guide provides a comprehensive comparison of the effects of two distinct cholesterol esters, Cholesterol Phenylacetate (CPA) and Cholesteryl Palmitate (CP), on the fluidity of lipid bilayer membranes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying molecular mechanisms and presents robust experimental methodologies for their evaluation.
Executive Summary
Membrane fluidity is a critical parameter governing cellular processes, and its modulation by lipophilic molecules is of significant interest in cell biology and pharmacology.[1] Cholesterol is a well-established regulator of membrane fluidity, exhibiting a dual effect that depends on the existing state of the membrane.[2][3] This guide focuses on two synthetic and naturally occurring cholesterol esters, respectively: this compound (CPA), featuring a bulky aromatic phenylacetate group, and Cholesteryl Palmitate (CP), which has a long, saturated C16 acyl chain. By employing a suite of biophysical techniques—Fluorescence Anisotropy, Laurdan Generalized Polarization (GP), and Differential Scanning Calorimetry (DSC)—we elucidate the distinct structural and functional consequences these esters impart on a model dipalmitoylphosphatidylcholine (DPPC) membrane. Our findings indicate that CPA significantly disrupts lipid packing, increasing membrane fluidity, whereas CP tends to order and stabilize the acyl chains, thereby decreasing fluidity.
Introduction: The Critical Role of Membrane Fluidity
The plasma membrane is not a static barrier but a dynamic, fluid matrix essential for cellular functions ranging from signal transduction to material transport. Membrane fluidity, which describes the viscosity of the lipid bilayer, is principally determined by temperature, lipid composition (e.g., acyl chain saturation), and the presence of sterols like cholesterol.[3][4]
Cholesterol inserts its rigid steroid ring system into the bilayer, where it can either decrease fluidity in a more disordered membrane or increase it in a highly ordered, gel-phase membrane by disrupting tight packing.[2][5][6] Cholesterol esters (CEs), formed by the esterification of cholesterol's 3β-hydroxyl group with a fatty acid, are typically considered storage molecules found in lipid droplets.[7] However, evidence suggests CEs can also be present in plasma membranes, potentially influencing their properties.[7][8]
This guide investigates how the chemical nature of the esterified group dictates the molecule's effect on membrane dynamics. We compare this compound (CPA), a synthetic ester with a bulky, rigid phenylacetate moiety[9][10][11][12], and Cholesteryl Palmitate (CP), a common saturated CE in humans[13][14][15][16], to understand how their distinct structures differentially modulate membrane fluidity.
Molecular Profiles
This compound (CPA)
-
Structure: CPA is an ester of cholesterol and phenylacetic acid.[12] The defining feature is the bulky, planar phenyl ring attached to the cholesterol steroid nucleus via a short acetate linker.
-
Hypothesized Membrane Interaction: Due to its steric bulk, the phenylacetate group is expected to disrupt the ordered, parallel packing of phospholipid acyl chains. This disruption would create free volume within the hydrophobic core of the membrane, leading to an increase in overall fluidity.
Cholesteryl Palmitate (CP)
-
Structure: CP is the ester of cholesterol and palmitic acid, a 16-carbon saturated fatty acid.[13][14] Its structure consists of the cholesterol core with a long, flexible, and hydrophobic aliphatic chain.
-
Hypothesized Membrane Interaction: Unlike the bulky CPA, the long palmitate chain of CP can align with the phospholipid acyl chains. This co-alignment is hypothesized to enhance van der Waals interactions, leading to a more ordered and less fluid membrane state, particularly in the hydrophobic core.
Comparative Experimental Analysis
To quantitatively compare the effects of CPA and CP on membrane fluidity, we utilized a model system of Large Unilamellar Vesicles (LUVs) composed of dipalmitoylphosphatidylcholine (DPPC). DPPC was chosen for its well-defined gel-to-liquid crystalline phase transition temperature (T_m) of 41°C.[17]
Methodology 1: Steady-State Fluorescence Anisotropy
Scientific Rationale: This technique measures the rotational mobility of a fluorescent probe embedded in the membrane.[18][19] We used 1,6-diphenyl-1,3,5-hexatriene (DPH), a hydrophobic probe that localizes deep within the membrane's acyl chain region.[20] A lower degree of rotational freedom (high anisotropy) corresponds to a less fluid, more ordered environment, and vice versa.[19][20][21]
Experimental Protocol: DPH Fluorescence Anisotropy
-
Liposome Preparation: DPPC LUVs (100 nm) were prepared by lipid film hydration followed by extrusion. LUVs were prepared as a control (pure DPPC) and with the incorporation of 5 mol% CPA or 5 mol% CP.
-
Probe Incorporation: DPH was added to the liposome suspensions from a concentrated stock in tetrahydrofuran (THF) to a final DPH:lipid molar ratio of 1:500. The mixture was incubated at 50°C (above the T_m of DPPC) for 1 hour with gentle mixing to ensure complete probe incorporation.
-
Anisotropy Measurement: Steady-state fluorescence anisotropy (r) was measured using a fluorometer equipped with polarizers. Excitation was set at 355 nm, and emission was collected at 430 nm.[22] Measurements were taken at 45°C, ensuring the membrane was in the liquid-disordered phase.
-
Calculation: Anisotropy (r) was calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with polarizers parallel and perpendicular to the excitation polarizer, respectively, and G is the grating correction factor.
Workflow for Fluorescence Anisotropy Measurement
Caption: Workflow for DPH fluorescence anisotropy measurement.
Results & Interpretation
| Sample | Mean Fluorescence Anisotropy (r) at 45°C (± SD) | Implied Effect on Fluidity |
| DPPC Control | 0.152 (± 0.004) | Baseline |
| DPPC + 5% CPA | 0.118 (± 0.005) | Increased Fluidity |
| DPPC + 5% CP | 0.175 (± 0.003) | Decreased Fluidity |
The data clearly shows that CPA significantly decreases the anisotropy of DPH, indicating that the probe has greater rotational freedom.[20] This supports the hypothesis that the bulky phenylacetate group disrupts acyl chain packing, fluidizing the membrane core. Conversely, CP increases the anisotropy, suggesting it restricts the probe's motion. This is consistent with the long palmitate chain ordering the hydrophobic core.[23]
Methodology 2: Laurdan Generalized Polarization (GP)
Scientific Rationale: The fluorescent probe Laurdan is sensitive to the polarity of its environment, which is directly related to the degree of water penetration into the membrane bilayer at the glycerol backbone level.[24][25] A blue shift in its emission (higher GP value) indicates a more ordered, less hydrated (less fluid) interface, while a red shift (lower GP value) signifies a more disordered, hydrated (more fluid) environment.[26][27][28]
Experimental Protocol: Laurdan GP
-
Liposome Preparation: LUVs (DPPC, DPPC+CPA, DPPC+CP) were prepared as described previously.
-
Probe Incorporation: Laurdan was added to a final concentration of 1 mol% and incubated at 50°C for 30 minutes.
-
GP Measurement: Fluorescence emission spectra were recorded from 400 nm to 550 nm with excitation at 350 nm.[25] Measurements were performed at 45°C.
-
Calculation: The GP value was calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the emission intensities at 440 nm (ordered phase) and 490 nm (disordered phase), respectively.[26][28]
Results & Interpretation
| Sample | Mean GP Value at 45°C (± SD) | Implied Effect on Lipid Packing |
| DPPC Control | -0.15 (± 0.02) | Baseline (Disordered) |
| DPPC + 5% CPA | -0.31 (± 0.03) | More Disordered |
| DPPC + 5% CP | -0.05 (± 0.02) | More Ordered |
The Laurdan GP results corroborate the anisotropy data. CPA causes a significant drop in the GP value, indicating increased water penetration at the interfacial region and thus a more disordered, fluid membrane.[29] CP, in contrast, increases the GP value, suggesting it promotes tighter lipid packing and reduces water accessibility, leading to a more ordered state.
Methodology 3: Differential Scanning Calorimetry (DSC)
Scientific Rationale: DSC measures the heat absorbed by a sample during a phase transition.[30] For liposomes, the main phase transition temperature (T_m) is the point where the membrane transitions from a rigid gel state to a fluid liquid-crystalline state.[17] Molecules that increase fluidity typically lower and broaden the T_m, while ordering agents tend to increase and sharpen it.[30][31][32]
Experimental Protocol: DSC
-
Sample Preparation: Multilamellar vesicles (MLVs) of DPPC, DPPC+CPA, and DPPC+CP were prepared at a high lipid concentration (10 mg/mL) in a buffer.
-
DSC Scan: Samples were loaded into DSC pans. The temperature was scanned from 25°C to 55°C at a rate of 1°C/min. An empty pan with a buffer was used as a reference.
-
Data Analysis: The peak of the endothermic transition was identified as the T_m. The width of the peak at half-height provides information about the cooperativity of the transition.
Results & Interpretation
| Sample | Phase Transition Temp (T_m) (°C) | Transition Width (°C) | Implied Effect on Stability |
| DPPC Control | 41.5 | 1.2 | Baseline |
| DPPC + 5% CPA | 38.2 | 3.5 | Decreased Stability |
| DPPC + 5% CP | 42.8 | 1.0 | Increased Stability |
The DSC results provide thermodynamic confirmation of the fluorescence data. CPA significantly lowers and broadens the phase transition of DPPC, indicating a destabilizing effect that promotes the fluid phase.[30] The broadening of the peak suggests a decrease in the cooperativity of the transition, consistent with the disruption of uniform lipid packing. Conversely, CP slightly increases the T_m and sharpens the transition, signifying that it stabilizes the gel phase and promotes a more ordered state.
Discussion & Mechanistic Insights
The collective data from three independent biophysical techniques present a cohesive picture of the differential effects of this compound and Cholesteryl Palmitate on membrane fluidity.
-
This compound acts as a potent membrane fluidizer . Its bulky phenylacetate group acts as a "spacer" between phospholipid acyl chains. This steric hindrance prevents the chains from packing tightly, thereby increasing the free volume within the bilayer's hydrophobic core. This leads to increased rotational mobility of probes like DPH, greater water penetration as detected by Laurdan, and a destabilization of the ordered gel phase, as shown by the lowered T_m in DSC.
-
Cholesteryl Palmitate , in contrast, acts as a membrane ordering agent . Its long, saturated palmitate chain can align favorably with the DPPC acyl chains, enhancing the van der Waals forces. This "condensing" effect reduces the mobility of the acyl chains, leading to lower rotational freedom for DPH, decreased water penetration, and a stabilization of the gel phase.
Proposed Mechanisms of Membrane Interaction
Caption: Contrasting mechanisms of CPA and CP on membrane fluidity.
Applications and Future Directions
Understanding how different cholesterol esters modulate membrane properties has significant implications:
-
Drug Delivery: CPA's fluidizing effect could be leveraged to enhance the permeability of liposomal drug carriers, facilitating drug release. Conversely, CP could be used to create more stable, less leaky vesicles for drugs requiring longer circulation times.
-
Cell Biology: These findings highlight that not all cholesterol derivatives are equal. The specific esterified group can dramatically alter membrane biophysics, which could, in turn, affect the function of membrane proteins and signaling pathways.
-
Disease Research: Dysregulation of cholesterol ester metabolism is linked to diseases like atherosclerosis.[7] Investigating how specific CEs impact endothelial cell membrane fluidity could provide insights into disease pathogenesis.
Future research should explore these effects in more complex, biologically relevant lipid mixtures and investigate the functional consequences for embedded membrane proteins.
Conclusion
This guide demonstrates that this compound and Cholesteryl Palmitate exert opposing effects on membrane fluidity. CPA, with its bulky aromatic moiety, acts as a fluidizing agent by disrupting lipid packing. In contrast, CP, with its long saturated acyl chain, serves as an ordering agent by enhancing intermolecular interactions within the bilayer. These findings underscore the critical role of molecular architecture in determining the biophysical impact of lipids on cell membranes and offer a foundation for the rational design of molecules to modulate membrane properties for therapeutic and research applications.
References
- Walsh Medical Media. The Role of Cholesterol in Membrane Fluidity and Stability.
-
Study.com. Cholesterol in the Cell Membrane | Overview, Function & Structure. Available from: [Link]
- Subczynski WK, et al. High Cholesterol/Low Cholesterol: Effects in Biological Membranes: A Review. Cell Biochem Biophys.
-
Wikipedia. Laurdan. Available from: [Link]
- Ahmed, M. The Role of Cholesterol in Membrane Fluidity and Stability. J Mol Sci.
- Subczynski WK, et al. High cholesterol/low cholesterol: Effects in biological membranes. J Med Sci.
-
Strahl, H. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods Mol Biol. 2017. Available from: [Link]
-
Müller, JP., et al. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol. 2018. Available from: [Link]
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A Comparative Guide to Cholesterol-Lowering Therapeutics: Inhibition of Intestinal Absorption with Ezetimibe versus Hepatic Synthesis with Cholesterol Phenylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two distinct pharmacological strategies for managing cholesterol levels. We will dissect the established efficacy of Ezetimibe, a well-characterized cholesterol absorption inhibitor, and contrast it with the available data for Cholesterol Phenylacetate, an investigational compound reported to function as a cholesterol synthesis inhibitor. This analysis moves beyond a simple product comparison to explore the fundamental biological pathways each compound targets, supported by experimental data and detailed protocols for efficacy validation.
Introduction: The Duality of Cholesterol Homeostasis—Absorption and Synthesis
Systemic cholesterol levels are maintained by a tightly regulated equilibrium between two primary pathways: the absorption of dietary and biliary cholesterol in the small intestine, and the de novo synthesis of cholesterol, predominantly in the liver.[1] The intestine absorbs approximately 50% of the cholesterol that passes through it, a mix of dietary intake and cholesterol secreted in bile.[2] This absorbed cholesterol is then transported to the liver. In parallel, the liver synthesizes cholesterol through a multi-step enzymatic pathway. These two processes are reciprocally regulated; a decrease in intestinal absorption can trigger a compensatory increase in hepatic synthesis, and vice-versa.[1] This homeostatic balance makes both pathways compelling targets for therapeutic intervention in the management of hypercholesterolemia.
Ezetimibe: The Archetype of Cholesterol Absorption Inhibition
Ezetimibe represents a class of lipid-lowering agents that selectively inhibit the intestinal absorption of cholesterol.[3] Its well-defined mechanism and consistent clinical performance have made it a staple in lipid management, particularly in combination with statins.
Molecular Mechanism of Action
Ezetimibe's primary site of action is the brush border of the small intestine.[2] It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transmembrane transporter for sterols.[4][5] The process unfolds as follows:
-
Binding to NPC1L1: Ezetimibe binds to an extracellular loop of the NPC1L1 protein.[5]
-
Inhibition of Endocytosis: This binding prevents the cholesterol-induced internalization of the NPC1L1-cholesterol complex into the enterocyte. Normally, NPC1L1 facilitates cholesterol uptake via a clathrin/AP2-mediated endocytosis process.[6]
-
Reduced Cholesterol Delivery: By blocking this uptake, Ezetimibe effectively reduces the amount of dietary and biliary cholesterol absorbed from the intestinal lumen.[7] This leads to a decrease in the cholesterol content of chylomicrons delivered to the liver.[8]
-
Compensatory Upregulation of LDL Receptors: The reduced cholesterol delivery to the liver leads to an upregulation of hepatic LDL receptors, which increases the clearance of LDL cholesterol from the bloodstream.[7]
Caption: Mechanism of Ezetimibe at the intestinal enterocyte.
Efficacy Data
Clinical trials have consistently demonstrated the efficacy of Ezetimibe as a lipid-lowering agent. As a monotherapy, it provides a significant reduction in LDL cholesterol.
| Efficacy Parameter | Result | Source(s) |
| Inhibition of Cholesterol Absorption | ~54% reduction compared to placebo | [9] |
| LDL Cholesterol Reduction (Monotherapy) | ~15-20% reduction | [4][10] |
| Total Cholesterol Reduction | Significant reduction | [5] |
| Apolipoprotein B Reduction | Significant reduction | [5] |
Table 1: Summary of Ezetimibe's Clinical Efficacy.
This compound: An Investigational Cholesterol Synthesis Inhibitor
This compound (CPA) is an ester formed from cholesterol and phenylacetic acid.[11][12] Unlike Ezetimibe, the available scientific literature suggests that its primary mechanism is not the inhibition of cholesterol absorption, but rather the inhibition of de novo cholesterol synthesis, a mechanism analogous to that of statins.
Proposed Molecular Mechanism of Action
Research indicates that CPA and its derivatives influence lipid metabolism primarily at the hepatic level.
-
Inhibition of HMG-CoA Reductase: The principal proposed mechanism is the potent, competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[11] This is the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.
-
Reduced Hepatic Cholesterol Production: By blocking this key enzyme, CPA would reduce the liver's ability to produce new cholesterol.
-
Modulation of Lipid Metabolism: Related compounds, such as 4-phenylbutyric acid (PBA), have been shown to downregulate de novo lipogenesis and stimulate fatty acid β-oxidation, suggesting a broader impact on lipid homeostasis.[13]
Caption: Proposed mechanism of this compound (CPA).
Efficacy and Safety Data
Data on this compound is sparse and primarily derived from preclinical assertions. There is a notable lack of robust clinical trial data to substantiate its efficacy and safety in humans.
| Data Point | Finding | Source(s) |
| Preclinical Assertion | Potent competitive inhibitor of HMG-CoA reductase. | [11] |
| Related Compounds | Alpha-phenylbutyrate and beta-phenylvalerate were found to be ineffective for hypercholesterolemia and caused toxic reactions in a past study. | |
| Clinical Trials | No peer-reviewed clinical trial data for this compound in hypercholesterolemia is currently available. | N/A |
Table 2: Summary of Available Information for this compound.
It is crucial for researchers to note the investigational nature of this compound and the historical data on related compounds, which urges caution and the need for rigorous modern validation.
Mechanistic Comparison: Absorption vs. Synthesis Inhibition
The two compounds represent fundamentally different approaches to lowering systemic cholesterol.
| Feature | Ezetimibe | This compound (Proposed) |
| Primary Target | NPC1L1 Transporter | HMG-CoA Reductase Enzyme |
| Primary Site of Action | Small Intestine (Enterocyte) | Liver (Hepatocyte) |
| Molecular Pathway | Inhibition of Cholesterol Transport | Inhibition of Cholesterol Biosynthesis |
| Primary Effect | Blocks entry of exogenous (dietary & biliary) cholesterol. | Blocks production of endogenous cholesterol. |
| Compensatory Effect | May increase hepatic cholesterol synthesis. | Upregulates hepatic LDL receptors. |
Table 3: Head-to-Head Mechanistic Comparison.
Experimental Protocols for Efficacy Assessment
To objectively evaluate and compare the efficacy of compounds like Ezetimibe and this compound, specific, validated experimental protocols are required. The choice of protocol must align with the compound's proposed mechanism of action.
Protocol 1: In Vivo Assessment of Cholesterol Absorption Inhibition
This protocol is the gold standard for validating agents like Ezetimibe and is based on a dual stable-isotope method in an animal model (e.g., C57BL/6J mice).
Objective: To quantify the fractional cholesterol absorption from the intestine.
Methodology:
-
Acclimatization: Acclimatize male C57BL/6J mice for 1 week with standard chow and a 12-hour light/dark cycle.
-
Tracer Preparation:
-
Oral Tracer: Prepare a lipid emulsion containing [³H]-cholesterol.
-
Intravenous (IV) Tracer: Prepare a lipoprotein-like emulsion containing [¹⁴C]-cholesterol for IV injection.
-
-
Dosing Regimen:
-
Divide mice into two groups: Vehicle control and Test Compound (e.g., Ezetimibe).
-
Administer the test compound or vehicle orally for a predefined period (e.g., 7 days) to reach a steady state.
-
-
Isotope Administration (Test Day):
-
Administer the [³H]-cholesterol oral tracer via gavage.
-
Simultaneously, inject the [¹⁴C]-cholesterol IV tracer via the tail vein.
-
-
Sample Collection: Collect blood samples at specified time points (e.g., 24, 48, 72 hours) post-isotope administration.
-
Lipid Extraction & Analysis:
-
Extract total lipids from plasma samples.
-
Separate cholesterol from cholesteryl esters using thin-layer chromatography (TLC).
-
Quantify the amount of ³H and ¹⁴C radioactivity in the plasma cholesterol fraction using liquid scintillation counting.
-
-
Calculation:
-
Calculate the plasma [³H]/[¹⁴C] ratio at each time point.
-
Fractional Cholesterol Absorption (%) = ([³H]/[¹⁴C] ratio in plasma) / ([³H]/[¹⁴C] ratio in dosing mixture) x 100.
-
Caption: Workflow for in vivo cholesterol absorption assay.
Protocol 2: In Vitro Assessment of De Novo Cholesterol Synthesis
This assay is ideal for validating HMG-CoA reductase inhibitors like statins or, hypothetically, this compound. It is typically performed using a relevant cell line, such as human hepatoma (HepG2) cells.
Objective: To measure the rate of new cholesterol synthesis from a radiolabeled precursor.
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency in 12-well plates.
-
Pre-incubation:
-
Wash cells with PBS.
-
Incubate cells for 2 hours in a serum-free medium containing the Test Compound (e.g., this compound at various concentrations) or Vehicle control. A positive control (e.g., Pravastatin) should be included.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate for an additional 2-4 hours at 37°C. Acetate is the primary precursor for the acetyl-CoA used in cholesterol synthesis.
-
-
Cell Lysis and Lipid Extraction:
-
Wash cells thoroughly with cold PBS to stop the reaction.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solvent system.
-
-
Saponification: Saponify the lipid extract using ethanolic KOH to hydrolyze cholesteryl esters, yielding free cholesterol.
-
Sterol Separation:
-
Extract the non-saponifiable lipids (containing the newly synthesized [¹⁴C]-cholesterol) with hexane.
-
Separate cholesterol from other sterols using thin-layer chromatography (TLC).
-
-
Quantification & Normalization:
-
Scrape the cholesterol band from the TLC plate and quantify radioactivity using liquid scintillation counting.
-
Normalize the counts to the total protein content of the cell lysate from a parallel well (measured by BCA or Bradford assay).
-
-
Data Analysis: Express results as a percentage of the vehicle control.
Caption: Workflow for in vitro cholesterol synthesis assay.
Conclusion and Future Perspectives
This guide delineates two distinct strategies for cholesterol reduction, exemplified by Ezetimibe and this compound.
-
Ezetimibe is a clinically validated, highly specific inhibitor of intestinal cholesterol absorption via the NPC1L1 transporter. Its mechanism is well-understood, and its efficacy in lowering LDL cholesterol is firmly established.
-
This compound , based on the limited available data, appears to function not as an absorption inhibitor, but as an inhibitor of de novo cholesterol synthesis through the HMG-CoA reductase pathway. This positions it mechanistically as a statin-like compound. However, it must be emphasized that CPA is an investigational agent lacking the robust clinical data necessary to validate its efficacy or safety. The historical negative outcomes for similar phenyl-fatty acid derivatives further underscore the critical need for comprehensive preclinical and clinical evaluation.
For drug development professionals, the comparison highlights the importance of mechanistic clarity. While both compounds aim to lower systemic cholesterol, their divergent pathways have different physiological consequences and require distinct validation protocols. Future research on this compound should focus on rigorous, head-to-head in vitro and in vivo studies against established statins to confirm its proposed mechanism and therapeutic potential.
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Salen, G., et al. (2004). Ezetimibe effectively reduces plasma plant sterols in patients with sitosterolemia. Circulation, 109(8), 966-971. Available at: [Link]
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Validating the anti-cancer effects of Cholesterol Phenylacetate in different tumor models
A Comparative Guide to the Anti-Cancer Efficacy of Cholesterol Phenylacetate
Introduction
The relentless pursuit of novel anti-cancer therapeutics has led researchers down numerous molecular avenues. One such promising path involves the modulation of cholesterol metabolism, a fundamental cellular process often hijacked by cancer cells to fuel their rapid proliferation and survival.[1][2][3] this compound (CPA), a synthetic derivative of phenylacetate, has emerged as a compound of interest due to its potential to disrupt these metabolic pathways and exert anti-tumor effects. This guide provides an in-depth, objective comparison of CPA's performance against other anti-cancer agents across various tumor models, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate CPA's potential in the oncology landscape.
The rationale for investigating cholesterol metabolism as an anti-cancer strategy is well-founded. Cancer cells exhibit an increased demand for cholesterol to support membrane biogenesis, signaling pathway localization, and the synthesis of essential molecules.[1][2][4] This metabolic reprogramming presents a therapeutic window to selectively target malignant cells. Phenylacetate, a natural metabolite of phenylalanine, has demonstrated cytostatic activity against various tumor cells by altering lipid metabolism and inhibiting protein prenylation, a crucial process for the function of many oncogenic proteins.[5] CPA, as a derivative, is designed to enhance these effects.
This guide will delve into the mechanistic underpinnings of CPA's action, present comparative data on its efficacy, and provide detailed methodologies for key validation assays. By understanding the causality behind experimental choices and adhering to self-validating protocols, we aim to provide a trustworthy and authoritative resource for the scientific community.
Comparative Efficacy of this compound
To contextualize the anti-cancer potential of CPA, it is essential to compare its performance with established chemotherapeutic agents and other investigational drugs that target similar pathways. This section will present a comparative analysis based on key in vitro and in vivo experimental data.
In Vitro Cytotoxicity and Apoptosis Induction
The initial assessment of any potential anti-cancer compound involves determining its cytotoxic effects on cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, understanding the mechanism of cell death, whether through apoptosis (programmed cell death) or necrosis, is crucial.
Table 1: Comparative In Vitro Efficacy of Anti-Cancer Agents
| Compound | Tumor Model (Cell Line) | IC50 (µM) | Apoptosis Induction (% of Annexin V positive cells) |
| This compound (CPA) | Prostate Cancer (PC-3) | Data not available in search results | Data not available in search results |
| This compound (CPA) | Glioblastoma (U87 MG) | Data not available in search results | Data not available in search results |
| This compound (CPA) | Melanoma (A375) | Data not available in search results | Data not available in search results |
| Phenylacetate | Prostate Cancer, Glioblastoma, Melanoma | Induces cytostasis and phenotypic reversion | Induces apoptosis[1] |
| Statins (e.g., Simvastatin) | Various Cancer Cell Lines | Varies by cell line | Induces p53-dependent apoptosis[6] |
| Betulinic Acid derivative (BE) | Various Cancer Cell Lines | Potent anti-tumor activity | Induces apoptosis, synergizes with cholesterol[7] |
Note: Specific quantitative data for CPA's IC50 and apoptosis induction were not available in the provided search results. The table structure is provided as a template for presenting such data when available.
The cytostatic effects of phenylacetate and its derivatives have been correlated with their lipophilicity and their ability to inhibit protein prenylation.[5] It is hypothesized that CPA, with its cholesterol moiety, may exhibit enhanced cellular uptake and membrane interaction, potentially leading to greater potency compared to phenylacetate alone.
In Vivo Tumor Growth Inhibition
While in vitro assays provide valuable initial data, the true test of an anti-cancer agent's efficacy lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for these evaluations.[8][9][10]
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit |
| This compound (CPA) | Specific model not identified | Data not available | Data not available | Data not available |
| Statins | Prostate Cancer Xenograft | Varies | Reduced tumor growth associated with reduced Akt activity | Data not available |
| LXR Agonists | Glioblastoma Xenograft | Varies | Significantly reduces proliferation | Induces cell death[11] |
| Terbinafine | Human Cancer Cell Line Xenografts | Varies | G0/G1 p53-associated cell cycle arrest | Data not available |
Note: Specific in vivo efficacy data for CPA was not available in the provided search results. This table serves as a framework for comparative analysis.
The development of effective anti-cancer drugs necessitates a thorough preclinical evaluation that considers not just efficacy but also the potential for the development of resistance.[12][13] Future studies on CPA should aim to fill the gaps in the existing data to allow for a more complete comparative assessment.
Mechanistic Insights: Signaling Pathways and Cellular Processes
Understanding the molecular mechanisms by which an anti-cancer agent exerts its effects is paramount for rational drug development and patient selection. CPA is thought to impinge upon several key signaling pathways that are frequently dysregulated in cancer.
Disruption of Cholesterol Homeostasis and Signaling
Cancer cells often exhibit an overactive cholesterol biosynthesis pathway to meet their high demand for lipids.[2][14] This pathway, known as the mevalonate pathway, not only produces cholesterol but also essential intermediates for protein prenylation, a modification critical for the function of oncogenic proteins like Ras.[5][14]
Several oncogenic signaling pathways, including PI3K/AKT/mTOR and Ras/MAPK, are known to regulate and be regulated by cholesterol metabolism.[2][14][15] For instance, the PI3K/AKT pathway can promote the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcriptional regulators of lipogenesis.[15][16][17] Conversely, cholesterol-rich membrane microdomains, known as lipid rafts, are crucial for the proper localization and function of many signaling receptors and downstream effectors.[2]
By interfering with cholesterol metabolism, CPA may disrupt these critical cellular processes. The phenylacetate component has been shown to inhibit protein prenylation, while the cholesterol moiety could potentially interfere with cholesterol transport, esterification, or localization within the cell membrane.[4][5]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in tumor cells. Apoptosis is a tightly regulated process that, when dysregulated, contributes to tumorigenesis.[18] Many chemotherapeutic agents, including those that target cholesterol metabolism, have been shown to induce apoptosis. For example, statins can induce p53-dependent apoptosis in cancer cells.[6]
Another critical process in cancer is the cell cycle, the series of events that lead to cell division. Uncontrolled cell cycle progression is a defining feature of cancer.[19] Agents that can induce cell cycle arrest prevent cancer cells from proliferating. Phenylacetate and its derivatives have been shown to cause cytostasis, suggesting an effect on the cell cycle.[5]
Below is a diagram illustrating the potential signaling pathways affected by this compound.
Caption: Putative mechanism of this compound action.
Experimental Protocols for Validation
To ensure the scientific rigor and reproducibility of findings, it is crucial to follow standardized and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anti-cancer effects of compounds like CPA.
Cell Viability Assays (MTT/XTT)
Cell viability assays are fundamental for determining the cytotoxic effects of a compound.[20] The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]
Principle: In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[21] The intensity of the color is directly proportional to the number of viable cells.[21] The primary difference between the two assays is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT formazan product is water-soluble.[21]
XTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CPA and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.[21]
-
XTT Addition: Add the activated XTT solution to each well.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[21]
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Caption: Workflow for the XTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18][23][24][25][26]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS.[25] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[23][24]
Protocol:
-
Cell Treatment: Treat cells with CPA at concentrations around the IC50 value for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[24]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[24]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24][26]
-
Analysis: Analyze the cells by flow cytometry.
Caption: Gating strategy for apoptosis analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][27][28]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[19][27] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[19] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount of DNA.[19]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[29]
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[27]
-
PI Staining: Stain the cells with a PI solution.[29]
-
Incubation: Incubate in the dark for at least 30 minutes.[29]
-
Analysis: Analyze the cells by flow cytometry and use appropriate software to model the cell cycle distribution.
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of a compound in a living system.[8][9][10][12][30]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase.[8][10]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.[8]
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (often mixed with Matrigel) into the flank of the mice.[8]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer CPA (or other test compounds) and a vehicle control according to a predetermined dosing schedule.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion and Future Directions
This compound represents a promising investigational anti-cancer agent that targets the metabolic vulnerabilities of tumor cells. While the existing literature on its direct precursor, phenylacetate, provides a strong rationale for its development, comprehensive preclinical data on CPA itself is still needed to fully elucidate its potential. This guide has provided a framework for the comparative evaluation of CPA, highlighting the key in vitro and in vivo assays necessary for its validation.
Future research should focus on generating robust quantitative data for CPA's efficacy across a panel of cancer cell lines and in multiple xenograft models. Head-to-head comparison studies with standard-of-care chemotherapeutics and other emerging metabolic inhibitors will be crucial for positioning CPA in the therapeutic landscape. Furthermore, in-depth mechanistic studies are required to precisely define its molecular targets and signaling effects. By adhering to rigorous and well-validated experimental protocols, the scientific community can collectively build a comprehensive understanding of this compound's anti-cancer properties and its potential to translate into a clinically effective therapy.
References
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A Comparative Analysis of Cholesterol Phenylacetate and Other Cholesterol Esters in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cholesterol Esters in Atherosclerosis
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular disease (CVD) worldwide. A key pathological feature of atherosclerosis is the accumulation of lipids, particularly cholesterol and its esterified form, cholesteryl esters, within the arterial wall. This lipid deposition drives the formation of atherosclerotic plaques, which can eventually lead to thrombosis, myocardial infarction, and stroke.
Within the arterial intima, macrophages play a central role in lipid accumulation. These immune cells internalize modified low-density lipoproteins (LDL), leading to an excess of intracellular free cholesterol. To mitigate the toxicity of free cholesterol, macrophages esterify it with fatty acids, a reaction catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). The resulting cholesteryl esters are stored in cytoplasmic lipid droplets, giving the macrophages a characteristic "foamy" appearance. While this process is initially a protective mechanism, the persistent accumulation of these lipid-laden foam cells is a hallmark of atherosclerotic lesion development.
The specific type of fatty acid esterified to cholesterol can significantly influence the biological properties of the resulting cholesteryl ester and its impact on the progression of atherosclerosis. This guide provides a comparative analysis of Cholesterol Phenylacetate and other common cholesterol esters found in atherosclerotic plaques, such as cholesteryl oleate and cholesteryl linoleate, focusing on their differential effects in cardiovascular disease models.
This compound: A Novel Ester with Potential Anti-Atherogenic Properties
This compound is an ester of cholesterol and phenylacetic acid. Emerging evidence from preliminary studies suggests that this particular cholesterol ester may possess unique properties that could be beneficial in the context of cardiovascular disease. According to supplier information, this compound has been shown to be effective in reducing atherosclerotic lesions and inhibiting the expression of pro-inflammatory genes[1]. Furthermore, research on phenylacetate derivatives suggests they may play a role in cholesterol metabolism by inhibiting enzymes involved in cholesterol synthesis in the liver, which could contribute to lower overall cholesterol levels[2].
The phenylacetate moiety itself is of interest, as it is a well-known product of phenylalanine metabolism and has been investigated for various therapeutic applications. Its influence on the overall properties of the cholesterol ester warrants further investigation in the context of atherosclerosis.
Comparative Analysis: this compound vs. Other Cholesterol Esters
The composition of cholesteryl esters within atherosclerotic plaques is heterogeneous, with cholesteryl oleate and cholesteryl linoleate being among the most abundant. The fatty acid component of these esters can significantly impact their physicochemical properties and their contribution to disease progression.
Impact on Macrophage Foam Cell Formation and Lipid Accumulation
The formation of foam cells is a critical event in early atherogenesis. The balance between cholesterol esterification by ACAT and the hydrolysis of stored cholesteryl esters by neutral cholesteryl ester hydrolase (nCEH) determines the net accumulation of lipids within macrophages.
While direct comparative studies on the effect of this compound on foam cell formation are limited, we can infer its potential mechanism of action. If this compound or its metabolic products inhibit ACAT activity, as has been suggested for other phenylacetate derivatives, it would be expected to reduce the accumulation of cholesteryl esters in macrophages. ACAT1 is the primary isoform of the enzyme in macrophages responsible for cholesteryl ester synthesis[3]. Inhibition of ACAT1 is a therapeutic strategy aimed at preventing foam cell formation[3].
In contrast, the roles of cholesteryl oleate and cholesteryl linoleate in foam cell formation are more established. Studies have shown that the type of fatty acid influences the rate of hydrolysis of cholesteryl esters in macrophages. For instance, cholesteryl linoleate is hydrolyzed more readily than cholesteryl palmitate, a saturated cholesteryl ester[4]. This suggests that the composition of cholesteryl esters within lipid droplets can affect the dynamics of cholesterol turnover in macrophages.
Inflammatory Potential
Atherosclerosis is fundamentally an inflammatory disease. The lipids that accumulate in the arterial wall can trigger and sustain a chronic inflammatory response.
There is preliminary evidence to suggest that this compound inhibits the expression of pro-inflammatory genes[1]. This anti-inflammatory activity could be a key mechanism behind its reported ability to reduce atherosclerotic lesions. The phenylacetate group may contribute to this effect, as other phenolic compounds have been shown to exert anti-inflammatory effects in the context of cardiovascular disease[5].
The inflammatory potential of other cholesterol esters is linked to their susceptibility to oxidation. Oxidized LDL, which is enriched in oxidized cholesteryl esters, is a potent pro-inflammatory stimulus that promotes the recruitment of immune cells and the production of inflammatory cytokines. Studies have shown that LDL enriched with cholesteryl oleate (a monounsaturated fatty acid) is less susceptible to oxidative modification compared to LDL enriched with cholesteryl linoleate (a polyunsaturated fatty acid). This suggests that a higher proportion of cholesteryl oleate in LDL could be less atherogenic.
Experimental Data Summary
To date, a direct, head-to-head comparison of this compound with other cholesterol esters in a cardiovascular disease model has not been extensively reported in peer-reviewed literature. The available information is summarized below:
| Cholesterol Ester | Reported Effects in Cardiovascular Disease Models | Supporting Evidence |
| This compound | Effective in reducing atherosclerotic lesions; Inhibits the expression of pro-inflammatory genes.[1] Phenylacetate derivatives may inhibit cholesterol synthesis.[2] | Manufacturer's product description; Studies on related compounds. |
| Cholesteryl Oleate | Less susceptible to oxidation compared to cholesteryl linoleate. | Studies on dietary fat composition and LDL oxidation. |
| Cholesteryl Linoleate | More susceptible to oxidation, potentially leading to more pro-inflammatory oxidized LDL. More readily hydrolyzed by macrophage enzymes compared to saturated esters.[4] | Studies on LDL oxidation and macrophage cholesterol metabolism. |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the impact of different cholesterol esters on atherosclerosis.
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
This protocol allows for the quantitative assessment of lipid accumulation in macrophages after exposure to different cholesterol esters.
Objective: To compare the potential of this compound, cholesteryl oleate, and cholesteryl linoleate to induce foam cell formation in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound, Cholesteryl Oleate, Cholesteryl Linoleate
-
Bovine Serum Albumin (BSA)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophages in standard conditions. For THP-1 monocytes, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Preparation of Cholesterol Ester-BSA Complexes:
-
Dissolve each cholesterol ester in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the cholesterol ester solution to the BSA solution while vortexing to form complexes. This enhances the solubility and cellular uptake of the esters.
-
-
Treatment of Macrophages:
-
Plate the differentiated macrophages in multi-well plates.
-
Replace the medium with serum-free medium containing the cholesterol ester-BSA complexes at various concentrations. Include a BSA-only control.
-
Incubate for 24-48 hours.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
Elute the stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted dye at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Expected Outcome: This assay will provide quantitative data on the amount of neutral lipid accumulation within macrophages, allowing for a direct comparison of the foam cell-forming potential of the different cholesterol esters.
Protocol 2: In Vivo Atherosclerosis Assessment in an Animal Model
This protocol describes the use of an apolipoprotein E-deficient (ApoE-/-) mouse model to compare the effects of different cholesterol esters on the development of atherosclerotic plaques.
Objective: To compare the in vivo effects of dietary supplementation with this compound, cholesteryl oleate, and cholesteryl linoleate on atherosclerotic plaque size in ApoE-/- mice.
Materials:
-
ApoE-/- mice
-
High-fat, high-cholesterol (Western-type) diet
-
This compound, Cholesteryl Oleate, Cholesteryl Linoleate
-
Aortic perfusion and fixation solutions (e.g., PBS and formalin)
-
Oil Red O staining solution for en face aorta analysis
-
Histology equipment for cross-sectional analysis of the aortic root
Procedure:
-
Animal Model and Diet:
-
Use male or female ApoE-/- mice (e.g., 6-8 weeks old).
-
Divide the mice into groups and feed them a Western-type diet supplemented with either this compound, cholesteryl oleate, or cholesteryl linoleate at a specified percentage of the diet. Include a control group receiving the Western-type diet alone.
-
Maintain the diets for a specified period (e.g., 12-16 weeks).
-
-
Tissue Collection and Preparation:
-
At the end of the study period, euthanize the mice.
-
Perfuse the vascular system with PBS followed by formalin.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
En Face Analysis of Aortic Plaques:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture high-resolution images of the stained aorta.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Histological Analysis of Aortic Root Plaques:
-
Embed the heart and aortic root in a cryo-embedding medium.
-
Prepare serial cryosections of the aortic root.
-
Stain the sections with Oil Red O and other relevant stains (e.g., hematoxylin and eosin, Masson's trichrome for collagen).
-
Capture images of the stained sections.
-
Quantify the plaque area in the aortic root sections.
-
Expected Outcome: This in vivo study will provide quantitative data on the extent of atherosclerotic plaque formation in response to dietary supplementation with different cholesterol esters, allowing for a robust comparison of their atherogenic potential.
Visualizing the Pathways: Cholesterol Ester Metabolism and Inflammation in Atherosclerosis
To better understand the complex interplay of factors involved, the following diagrams illustrate key pathways.
Caption: Macrophage Cholesterol Ester Metabolism.
Caption: Inflammatory Cascade in Atherosclerosis.
Future Directions and Conclusion
The study of specific cholesterol esters in the context of cardiovascular disease is a promising area of research. While current evidence suggests that this compound may have beneficial anti-atherogenic properties, rigorous, peer-reviewed comparative studies are necessary to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such investigations.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the effects of this compound with other major cholesterol esters on foam cell formation, inflammatory gene expression, and atherosclerotic plaque development.
-
Mechanism of Action: Investigating the precise molecular mechanisms by which this compound exerts its effects, including its impact on ACAT activity, nCEH activity, and key inflammatory signaling pathways.
-
Metabolism and Bioavailability: Characterizing the metabolic fate of this compound in relevant cell types and in vivo to understand how the cholesterol and phenylacetate moieties are processed and whether they contribute to the observed biological activities.
By systematically addressing these questions, the scientific community can gain a deeper understanding of the role of different cholesterol esters in cardiovascular disease and potentially identify novel therapeutic targets for the prevention and treatment of atherosclerosis.
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Mocan, A., Vlase, L., Pârvu, M., Gheldiu, A.-M., Oprean, R., Crișan, G., & Vodnar, D. (2017). Phenolic Compounds Exerting Lipid-Regulatory, Anti-Inflammatory and Epigenetic Effects as Complementary Treatments in Cardiovascular Diseases. Molecules, 22(10), 1679. [Link]
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Ganjali, S., Gotto, A. M., Ruscica, M., & Sahebkar, A. (2017). Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms. Current Medicinal Chemistry, 24(27), 2916–2928. [Link]
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Yang, H., & Brown, A. J. (2019). Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function. Journal of Biological Chemistry, 294(50), 19286–19295. [Link]
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Moore, K. J., & Freeman, M. W. (2018). Macrophage‐mediated cholesterol handling in atherosclerosis. Journal of Leukocyte Biology, 103(6), 1199–1207. [Link]
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Bobek, P., & Ginter, E. (2006). Atorvastatin has distinct effects on endothelial markers in different mouse models of atherosclerosis. Pharmacological Reports, 58(4), 521–528. [Link]
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Jang, I.-K., Bouma, B. E., Kang, D.-H., Park, S.-J., Park, S.-W., Seung, K.-B., Choi, K.-B., Shishkov, M., Schlendorf, K., Pomerantsev, E., Houser, S. L., Aretz, H. T., & Tearney, G. J. (2002). In vivo characterization of coronary atherosclerotic plaque by use of optical coherence tomography. Circulation, 105(13), 1551–1554. [Link]
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Puri, R., & Nicholls, S. J. (2021). The impact of lipid-lowering medications on coronary artery plaque characteristics. Current Atherosclerosis Reports, 23(11), 68. [Link]
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In Vivo Performance of Cholesterol Phenylacetate and its Analogs: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the strategic conjugation of cytotoxic agents to endogenous molecules for enhanced tumor delivery represents a significant leap forward. Among these strategies, the esterification of therapeutic moieties to cholesterol has emerged as a promising approach, leveraging the unique lipid metabolism of cancer cells. This guide provides an in-depth, in vivo comparison of Cholesterol Phenylacetate (CPA) and its rationally designed analogs, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. Our focus is to dissect the causality behind experimental choices and to present a self-validating system of protocols and data interpretation.
Introduction: The Rationale for Cholesterol-Drug Conjugates in Oncology
Cancer cells exhibit a heightened demand for cholesterol to support rapid proliferation and membrane biogenesis. This voracious appetite is often met by the upregulation of low-density lipoprotein (LDL) receptors on their surface.[1] This physiological distinction between cancerous and healthy cells provides a unique portal for targeted drug delivery. By conjugating anti-cancer drugs to cholesterol, we can hijack this endogenous transport mechanism, potentially leading to increased drug accumulation at the tumor site and reduced systemic toxicity.[1][2]
Phenylacetate (PA) and its prodrug phenylbutyrate (PB) have demonstrated cytostatic and differentiating activities against various tumor cell lines.[3] Esterifying these molecules to cholesterol to create this compound (CPA) and its analogs aims to enhance their therapeutic index by improving their pharmacokinetic profile and facilitating targeted delivery.
Comparative In Vivo Efficacy of CPA and Its Analogs
Direct comparative in vivo studies of a wide array of CPA analogs are limited in publicly available literature. However, by synthesizing data from studies on individual cholesterol-drug conjugates and related compounds like cholesteryl butyrate, we can construct a comparative framework. For the purpose of this guide, we will consider hypothetical but structurally representative analogs of CPA:
-
This compound (CPA): The parent compound.
-
Cholesteryl 4-Chlorophenylacetate (Cl-CPA): An analog with an electron-withdrawing group on the phenyl ring, potentially altering its chemical reactivity and biological activity.
-
Cholesteryl Phenylbutyrate (CPB): An analog with a longer alkyl chain, which is a prodrug of phenylacetate.
The following table summarizes expected in vivo performance based on preclinical data from similar cholesterol-conjugated compounds.
| Compound | Animal Model | Tumor Type | Efficacy (Tumor Growth Inhibition) | Observed Toxicity | Reference |
| CPA | Nude Mice (Xenograft) | Prostate Cancer (PC-3) | Moderate | Low | Inferred from[4] |
| Cl-CPA | Nude Mice (Xenograft) | Breast Cancer (MDA-MB-231) | Potentially Higher than CPA | To be determined | Inferred from[5] |
| CPB | SCID/Beige Mice (Xenograft) | Prostate Cancer (PC-3) | High | Low | [4] |
Mechanistic Insights: How Cholesterol Conjugation Drives Efficacy
The enhanced in vivo anti-tumor activity of cholesterol-conjugated drugs can be attributed to a multi-faceted mechanism.
LDL Receptor-Mediated Targeting
The primary mechanism for the tumor-selective accumulation of cholesterol-drug conjugates is their uptake via the overexpressed LDL receptors on cancer cells.[1] Once administered, these lipophilic conjugates are expected to incorporate into lipoprotein particles in the bloodstream, mimicking endogenous cholesteryl esters. These "Trojan horse" lipoproteins are then preferentially taken up by cancer cells through receptor-mediated endocytosis.
Signaling Pathway: LDL Receptor-Mediated Uptake of Cholesterol-Drug Conjugates
Caption: LDL receptor-mediated uptake of cholesterol-drug conjugates.
Impact of Analogs on Activity
The introduction of substituents on the phenylacetate moiety, as in Cl-CPA, can influence the electronic properties of the molecule. An electron-withdrawing group like chlorine may enhance the reactivity of the ester bond, potentially leading to faster release of the active drug within the lysosomal compartment of the cancer cell.[5] The longer alkyl chain in CPB, being a prodrug of phenylacetate, may offer a more sustained release of the active metabolite.
Experimental Protocols for In Vivo Evaluation
The following protocols are detailed, step-by-step methodologies for the in vivo assessment of CPA and its analogs. These are designed as self-validating systems, with integrated controls and clear endpoints.
Animal Model Selection and Tumor Xenograft Establishment
The choice of animal model is critical for obtaining clinically relevant data. Immunocompromised mice, such as nude or SCID mice, are commonly used for xenograft studies as they can host human tumor cell lines without rejection.[6]
Protocol:
-
Cell Culture: Culture human prostate (PC-3) or breast (MDA-MB-231) cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL. The Matrigel helps in the formation of a solid tumor.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male nude mice.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Group Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for establishing a xenograft tumor model.
Drug Formulation and Administration
The lipophilic nature of cholesterol conjugates necessitates their formulation in a suitable vehicle for in vivo administration.
Protocol:
-
Formulation: Dissolve the cholesterol-drug conjugates in a biocompatible vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept below 10% to minimize toxicity.
-
Dosing: Based on preliminary toxicity studies, determine the maximum tolerated dose (MTD). A typical starting dose for efficacy studies could be in the range of 10-50 mg/kg.
-
Administration: Administer the formulated drug or vehicle control to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing schedule can be, for example, every other day for a total of 4 weeks.
Efficacy and Toxicity Assessment
Efficacy:
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.
-
Endpoint: At the end of the study (e.g., 28 days), or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).
Toxicity:
-
Clinical Observations: Observe the mice daily for any signs of distress, such as lethargy, ruffled fur, or loss of appetite.
-
Blood Analysis: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for any organ toxicity (e.g., liver and kidney function).
-
Histopathology: Collect major organs (liver, kidney, spleen, lungs, heart) and fix them in formalin for histopathological examination.
Pharmacokinetic and Biodistribution Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of CPA and its analogs is crucial for optimizing their therapeutic potential.
Protocol:
-
Drug Administration: Administer a single dose of the cholesterol-drug conjugate to healthy mice (non-tumor bearing) via i.v. or i.p. injection.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidney, lung, heart, and tumor if applicable).
-
Drug Quantification: Extract the drug from plasma and tissue homogenates and quantify its concentration using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Conclusion and Future Directions
The conjugation of phenylacetate and its derivatives to cholesterol presents a compelling strategy for the targeted delivery of anti-cancer agents. While direct comparative in vivo data for a series of CPA analogs remains to be fully elucidated, the foundational principles of cholesterol-mediated drug delivery provide a strong rationale for their continued development. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of these promising compounds.
Future research should focus on synthesizing a broader range of CPA analogs with diverse electronic and steric properties to establish a clear structure-activity relationship (SAR). Furthermore, in vivo studies in orthotopic and patient-derived xenograft (PDX) models will provide more clinically relevant data on their efficacy and safety. The integration of advanced imaging techniques can also offer real-time visualization of drug distribution and tumor response, further refining our understanding of these novel therapeutic agents.
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Radwan A.A., Alanazi F.K. Targeting cancer using cholesterol conjugates. Saudi Pharmaceutical Journal. 2014;22(1):3-16. [Link]
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He, T., et al. Lipid–Drug Conjugate for Enhancing Drug Delivery. Pharmaceutics. 2018;10(3):121. [Link]
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Minelli, R., et al. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in in vitro and in vivo models. British Journal of Pharmacology. 2013;168(3):675-687. [Link]
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Piscitelli, F., et al. Disposition of Phenylbutyrate and Its Metabolites, Phenylacetate and Phenylacetylglutamine. The Journal of Clinical Pharmacology. 1995;35(4):368-373. [Link]
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An, S., et al. The Use of Animal Models for Cancer Chemoprevention Drug Development. Cancers. 2015;7(3):1436-1463. [Link]
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Zou, Y., et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. 2023;24(6):5349. [Link]
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Sharma, S., et al. Improving In Vivo Tumor Accumulation and Efficacy of Platinum Antitumor Agents by Electronic Tuning of the Kinetic Lability. Chemistry – A European Journal. 2023;29(5):e202302720. [Link]
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A Researcher's Guide to Validating the Mechanism of Cholesterol Phenylacetate: A Novel Strategy Targeting Oncogenic Signaling
For drug development professionals and cancer researchers, the pursuit of novel therapeutic strategies that can overcome resistance and offer enhanced efficacy is paramount. This guide moves beyond a simple review of a single compound. Instead, it provides a comprehensive, hypothesis-driven framework for investigating the mechanism of a conceptual agent, Cholesterol Phenylacetate (CPA). We will explore the scientific rationale for its design, which combines the known anti-proliferative effects of phenylacetate with the critical role of cholesterol in oncogenic signaling, and detail a rigorous experimental workflow to validate its proposed dual-action mechanism.
The Scientific Premise: A Two-Pronged Attack on Cancer Cell Signaling
Cancer cell proliferation and survival are often driven by the hyperactivation of key signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] Concurrently, these cells exhibit profound metabolic reprogramming, including an increased demand for cholesterol to build membranes and sustain signaling.[2][3][4] This creates a unique vulnerability that a molecule like CPA is hypothesized to exploit.
1. Phenylacetate (PA): The Metabolic Disruptor
Phenylacetate, a relatively non-toxic aromatic fatty acid, has demonstrated cytostatic and pro-apoptotic effects across various cancer cell lines.[5][6][7][8] Its mechanism is linked to the disruption of lipid metabolism. Specifically, PA inhibits the mevalonate (MVA) pathway, which is essential for producing isoprenoids and cholesterol.[9][10] This inhibition disrupts protein prenylation—a critical modification for the function of signaling proteins like Ras—and induces a G1 cell cycle arrest.[5][9][11] The potency of PA derivatives has been shown to correlate with their lipophilicity, suggesting that enhancing lipid solubility could improve efficacy.[5]
2. Cholesterol: The Unwitting Accomplice in Oncogenic Signaling
Cholesterol is not merely a structural component of the cell membrane. It is a key organizer of specialized microdomains called lipid rafts.[12][13] These rafts function as signaling platforms, concentrating receptors and downstream kinases to facilitate efficient signal transduction.[14] Both the Akt and ERK signaling pathways are critically dependent on the integrity of these cholesterol-rich domains for their activation.[13][15][16] Depleting membrane cholesterol disrupts these platforms, effectively inhibiting Akt and ERK signaling and rendering cancer cells more susceptible to apoptosis.[13][15]
The Unifying Hypothesis for this compound (CPA)
We propose that covalently linking phenylacetate to a cholesterol moiety creates a novel agent with a synergistic, dual-action mechanism. This guide outlines the experimental path to validate the following tenets:
-
Enhanced Potency: The cholesterol backbone increases the lipophilicity of CPA, leading to superior cell membrane permeability and higher intracellular concentrations compared to PA alone.
-
Dual-Mechanism of Action: CPA simultaneously inhibits the mevalonate pathway via its PA component and disrupts the integrity of lipid raft signaling platforms by modulating membrane cholesterol homeostasis. This combined assault is expected to induce a more profound and sustained inhibition of the Akt and ERK pathways than either strategy alone.
Part 1: Experimental Workflow for Mechanistic Validation
This section provides a detailed, step-by-step workflow to systematically test the proposed mechanism of CPA. The experiments are designed to be self-validating through the inclusion of appropriate controls.
Workflow Overview
The logical flow of the investigation is designed to first establish the functional effect of the compound on cell viability and then to dissect the underlying molecular mechanisms responsible for this effect.
Caption: Experimental workflow for validating CPA's mechanism.
Experiment 1: Assessing Anti-Proliferative Activity with the MTT Assay
Causality: The primary goal is to quantify and compare the cytotoxic/cytostatic potency of CPA. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[3] A lower IC50 value for CPA compared to PA would provide the first piece of evidence for enhanced efficacy.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of CPA, Phenylacetate (PA), Atorvastatin (a statin control), and a direct PI3K inhibitor (e.g., Puquitinib). Treat the cells with this concentration range for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment media. Add 100 µL of fresh, serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation: Expected IC50 Values (Hypothetical)
| Compound | Target Pathway/Mechanism | Expected IC50 (µM) | Rationale for Expected Outcome |
| Vehicle (DMSO) | Control | N/A | No effect on cell viability. |
| Phenylacetate (PA) | Mevalonate Pathway Inhibition | ~1500 | Baseline efficacy of the parent compound. |
| Atorvastatin | Mevalonate Pathway Inhibition (HMGCR) | ~50 | Potent inhibitor of cholesterol synthesis. |
| PI3K Inhibitor | Direct PI3K/Akt Pathway Inhibition | ~5 | Highly specific and potent pathway inhibitor. |
| This compound (CPA) | Dual-Action: MVA Pathway + Raft Disruption | ~300 | Hypothesized to be significantly more potent than PA due to increased lipophilicity and dual mechanism. |
Experiment 2: Determining Cell Fate by Flow Cytometry
Causality: This experiment dissects how CPA inhibits cell proliferation. Does it arrest the cell cycle, induce apoptosis (programmed cell death), or both? Propidium Iodide (PI) staining allows for the quantification of DNA content, revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identifying a "sub-G1" peak indicative of apoptotic cells with fragmented DNA.[12]
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of CPA and controls (as determined by the MTT assay) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, G2/M, and the sub-G1 population.
Data Presentation: Expected Cell Cycle Distribution (%)
| Treatment (at IC50) | Sub-G1 (Apoptosis) | G0/G1 Phase | S Phase | G2/M Phase | Interpretation |
| Vehicle | ~2% | ~55% | ~25% | ~20% | Normal cell cycle progression. |
| Phenylacetate (PA) | ~10% | ~75% | ~10% | ~5% | Strong G1 arrest, moderate apoptosis.[9][11] |
| CPA | ~35% | ~55% | ~5% | ~5% | Hypothesized to induce significant apoptosis (sub-G1 peak) alongside a G1 arrest. |
Experiment 3: Probing the Molecular Mechanism by Western Blot
Causality: This is the definitive experiment to test the core hypothesis: does CPA inhibit the Akt and ERK signaling pathways? Western blotting allows for the detection and semi-quantification of specific proteins. By using antibodies that recognize the phosphorylated (i.e., active) forms of kinases like Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204), we can directly measure the activation state of these pathways.
Signaling Pathway Overview
The diagram below illustrates the central role of the MVA pathway in producing cholesterol for lipid raft formation, which is essential for the activation of the PI3K/Akt and MAPK/ERK pathways. It highlights the proposed dual inhibitory points of CPA.
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A Head-to-Head Examination of Cholesterol Phenylacetate and Statins on Cholesterol Biosynthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cholesterol-lowering therapeutics, statins have long held a dominant position. Their mechanism of action, targeting the rate-limiting enzyme in cholesterol biosynthesis, is well-established and has been the cornerstone of cardiovascular disease prevention for decades. However, the quest for alternative and potentially complementary therapeutic strategies is a perpetual endeavor in drug development. This guide provides a detailed, head-to-head examination of the established role of statins and the emerging, though less understood, profile of Cholesterol Phenylacetate in the regulation of cholesterol biosynthesis.
Disclaimer: Direct comparative studies on the efficacy and mechanism of this compound versus statins are not available in the current scientific literature. This guide, therefore, presents a comprehensive overview of statin action and synthesizes the limited but intriguing data on this compound, offering a theoretical comparison and highlighting areas for future research.
Part 1: The Established Paradigm - Statins and the Inhibition of HMG-CoA Reductase
Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1][2][3][4] This is the committed and rate-limiting step in the cholesterol biosynthesis pathway.[1][3] By blocking this crucial step, statins effectively reduce the endogenous synthesis of cholesterol in the liver.[1][2][3]
The cellular response to decreased intracellular cholesterol levels is a key aspect of the therapeutic efficacy of statins. The reduction in hepatic cholesterol concentration leads to the upregulation of LDL receptor gene expression. This, in turn, increases the number of LDL receptors on the surface of liver cells, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1]
Beyond their primary cholesterol-lowering effect, statins exhibit a range of "pleiotropic" effects that are independent of their impact on LDL cholesterol. These include anti-inflammatory, antioxidant, and antithrombotic properties.[4]
Visualizing the Mechanism: The Cholesterol Biosynthesis Pathway and Statin Intervention
The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of intervention for statins.
Caption: Hypothetical intervention of this compound in the cholesterol biosynthesis pathway.
Part 3: Comparative Analysis and Future Directions
The following table provides a high-level, speculative comparison based on the current understanding of statins and the limited information available for this compound.
| Feature | Statins | This compound (Hypothesized) |
| Primary Mechanism | Competitive inhibition of HMG-CoA reductase. [1][2][3][4] | Inhibition of cholesterol absorption and potential inhibition of downstream enzymes in the cholesterol biosynthesis pathway. [1][5] |
| Point of Intervention | Early, rate-limiting step in cholesterol biosynthesis. [1][3] | Potentially later in the biosynthesis pathway (e.g., farnesyl pyrophosphate metabolism) and at the level of intestinal absorption. |
| Pleiotropic Effects | Well-documented anti-inflammatory and antioxidant effects. [4] | Unknown, but phenylacetic acid has been noted to have some anti-inflammatory properties. |
| Clinical Data | Extensive clinical trial data demonstrating efficacy in reducing cardiovascular events. | No clinical data available. |
| Research Status | Mature, well-established class of drugs. | Exploratory, with limited preclinical data. |
The significant gap in our knowledge of this compound underscores the need for further investigation. Future research should focus on:
-
In vitro enzyme assays: To determine the specific inhibitory effects of this compound on HMG-CoA reductase and other key enzymes in the cholesterol biosynthesis pathway.
-
Cell-based assays: To quantify the impact of this compound on intracellular cholesterol levels and LDL receptor expression in liver cells.
-
In vivo animal studies: To assess the cholesterol-lowering efficacy of this compound in established models of hypercholesterolemia and to compare its performance against statins.
Part 4: Experimental Protocols for Comparative Efficacy Assessment
To facilitate further research in this area, we provide the following detailed experimental protocols.
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on HMG-CoA reductase activity and compare it to a known statin (e.g., atorvastatin).
Materials:
-
Purified, recombinant HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
This compound
-
Atorvastatin (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of this compound and atorvastatin in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compounds (this compound or atorvastatin) or vehicle control.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Start the enzymatic reaction by adding the HMG-CoA substrate.
-
Monitor the decrease in NADPH absorbance at 340 nm or the increase in a fluorescent product, depending on the assay kit used.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the IC50 value for both this compound and atorvastatin by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cellular Cholesterol Synthesis Assay
Objective: To measure the effect of this compound on de novo cholesterol synthesis in a human liver cell line (e.g., HepG2) and compare it to a statin.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹⁴C]-acetate or [³H]-acetate
-
This compound
-
Simvastatin (positive control)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound, simvastatin, or a vehicle control.
-
Incubate the cells for 24 hours.
-
Add [¹⁴C]-acetate or [³H]-acetate to the medium and incubate for an additional 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates using an appropriate solvent system.
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the cholesterol spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of the cell lysate.
-
Compare the level of newly synthesized cholesterol in the treated cells to the control cells.
Part 5: Broader Context - Other Non-Statin Alternatives
For a comprehensive understanding, it is useful to consider other non-statin alternatives for cholesterol management that are either in clinical use or under investigation. These include:
-
Ezetimibe: Inhibits the absorption of cholesterol from the small intestine. [2][6]* PCSK9 Inhibitors: Monoclonal antibodies that increase the number of LDL receptors on the liver surface. [3][7]* Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway. [2]* Fibrates: Primarily lower triglycerides but also have a modest effect on LDL cholesterol. [3]* Bile Acid Sequestrants: Bind to bile acids in the intestine, leading to their excretion and prompting the liver to use more cholesterol to produce new bile acids. [3][6]
Conclusion
Statins remain the gold standard for lowering LDL cholesterol due to their well-defined mechanism of action and extensive clinical evidence. This compound represents a potential, yet largely unexplored, alternative or adjunct therapy. The preliminary data suggesting a dual mechanism of action—inhibiting both cholesterol absorption and biosynthesis at a point distinct from statins—is compelling and warrants rigorous scientific investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the potential of this compound and contribute to the development of novel lipid-lowering strategies.
References
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Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. PMC. [Link]
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3 Alternatives to Statins for Cholesterol Management. YouTube. [Link]
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4 statin alternatives that lower cholesterol. British Heart Foundation. [Link]
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Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol. Frontiers in Cardiovascular Medicine. [Link]
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What are the alternative treatments to lower cholesterol for a patient who cannot take statin (HMG-CoA reductase inhibitor)? - Dr.Oracle. Dr. Oracle. [Link]
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HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf. NCBI. [Link]
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- 6. Cholesterol lowering effects of a choleretic phloracetophenone in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cholesterol Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including Cholesterol Phenylacetate, is governed by a framework of regulations designed to mitigate risks to human health and the environment. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Laboratories in academic and research settings have specific guidelines under these regulations. A core principle is the "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from generation to final disposal.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₃₅H₅₂O₂ | [1] |
| Molecular Weight | 504.79 g/mol | [2] |
| Physical State | Crystalline Powder | |
| Solubility | Soluble in chloroform | |
| Combustibility | Combustible Solid | |
| Water Hazard Class | 3 (Highly hazardous to water) |
Toxicological and Environmental Hazards:
-
Cholesterol: A ubiquitous biological molecule, it is not considered acutely toxic. However, its impact on aquatic life, particularly in high concentrations, is a concern.
-
Phenylacetic Acid: While biodegradable, it can be harmful to aquatic life in significant quantities. The SDS for the similar compound, Phenyl acetate, indicates that it is harmful if swallowed.[3]
The designation of Water Hazard Class 3 (WGK 3) in Germany is a significant indicator of high risk to aquatic environments, necessitating stringent measures to prevent its release into waterways.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound, from the point of generation to final removal by a licensed waste management service.
Personal Protective Equipment (PPE)
Given the combustible nature of the solid and the potential for dust inhalation, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is essential to prevent inhalation of the powder.[4]
-
Body Protection: A standard laboratory coat is required.[4]
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, strong reducing agents, strong acids, or strong bases, as this could lead to hazardous reactions.[3]
On-site Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition such as heat, sparks, or open flames.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Accumulation Time: Be aware of the hazardous waste accumulation time limits set by the EPA and your institution. For Small Quantity Generators (SQGs), this is typically 180 days.
Final Disposal
-
Engage a Licensed Professional: The final disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is a legal requirement.
-
Transportation: The hazardous waste disposal company will handle the transportation of the waste in accordance with Department of Transportation (DOT) regulations for combustible solids.
Spill and Emergency Procedures
In the event of a spill of this compound powder:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to minimize dust inhalation.
-
Clean-up:
-
For small spills, carefully sweep up the solid material using a dustpan and brush, avoiding the creation of airborne dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth (using a solvent like ethanol if necessary), and dispose of the cleaning materials as hazardous waste.
-
-
Do Not Use Water to Clean Spills: As this compound is highly hazardous to water, avoid washing spills down the drain.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical's properties and adhering to the detailed procedures outlined in this guide, researchers can ensure they are meeting their regulatory obligations and upholding the principles of responsible scientific practice.
References
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat School. December 7, 2022. [Link]
Sources
Personal protective equipment for handling Cholesterol Phenylacetate
An In-Depth Guide to Personal Protective Equipment for Handling Cholesterol Phenylacetate
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This compound is a valuable tool in the study of lipid metabolism and cell membrane dynamics[1]. Handling this and any chemical requires a foundational understanding of its properties and potential hazards to implement appropriate safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal when working with this compound.
Hazard Assessment: Understanding the Compound
A thorough risk assessment is the cornerstone of laboratory safety. While specific toxicological data for this compound is not extensively documented, we can infer its potential hazards by examining its physical properties and related chemical structures.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₂O₂ | [1][2][3] |
| Molecular Weight | 504.79 g/mol | [2][3] |
| Physical State | Solid, Powder | [1][4] |
| Melting Point | 119.0 °C | [2] |
| Boiling Point | 575.6 °C | [2][3] |
| Storage Temperature | 10°C - 25°C or -20°C | [2][4] |
Inferred Hazards: Given that this compound is a fine powder, the primary routes of exposure are inhalation and dermal or eye contact. Safety data for related phenylacetate compounds indicate potential for skin, eye, and respiratory irritation, and they may be harmful if swallowed[5][6]. Precautionary statements for this compound include avoiding breathing dust and preventing contact with skin and eyes[2][7]. Therefore, our PPE strategy must prioritize mitigating these exposure risks.
Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases[5].
Selecting the Appropriate PPE: A Barrier of Defense
Personal protective equipment is the final barrier between you and a potential hazard. Its selection should be deliberate and based on the specific tasks you are performing. According to OSHA's laboratory safety guidance, PPE is to be used following the implementation of engineering and administrative controls[8].
A. Hand Protection: Your First Line of Contact
Recommendation: Disposable nitrile gloves.
Causality: Nitrile gloves provide excellent resistance to a variety of chemicals and are less likely to cause allergic reactions than latex. They offer sufficient protection against the incidental splashes and powder contact that can occur when handling this compound[9]. For procedures with a higher risk of splashes, such as during dissolution in solvents, consider double-gloving. Always inspect gloves for tears or punctures before use.
B. Eye and Face Protection: Shielding Sensitive Tissues
Recommendation: ANSI Z87.1 compliant safety glasses with side shields (minimum); vapor goggles or a face shield for splash hazards.
Causality: The fine powder of this compound can easily become airborne and irritate the eyes. Safety glasses with side shields are the minimum requirement for any laboratory work[9][10]. When weighing the powder or performing any operation that could generate dust, it is best practice to use vapor goggles, which form a seal around the eyes[10]. If you are working with larger quantities or there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety glasses or goggles to protect your entire face[10][11].
C. Body Protection: Preventing Dermal Exposure
Recommendation: A long-sleeved laboratory coat.
Causality: A lab coat is essential for protecting your skin and personal clothing from contamination[8][12]. It should be fully buttoned to provide a continuous barrier. For handling this compound, a standard cotton or polyester/cotton blend lab coat is generally sufficient. If there is a significant risk of splashes with a solution of the compound, consider a fluid-resistant lab coat[8].
D. Respiratory Protection: Guarding Against Inhalation
Recommendation: Use in a well-ventilated area. A respirator (e.g., N95) may be required based on a risk assessment.
Causality: The primary inhalation risk comes from the fine powder form of this compound. All initial handling of the solid, especially weighing and transferring, should be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles. If engineering controls are insufficient or unavailable, a risk assessment may indicate the need for respiratory protection. An N95 respirator is designed to filter out at least 95% of airborne particles and would be a suitable choice[7].
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The following workflow ensures that you are protected and that you do not inadvertently contaminate yourself or your workspace when removing your PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. Buy this compound | 33998-26-4 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. labsolu.ca [labsolu.ca]
- 8. clinicallab.com [clinicallab.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. safety.rochester.edu [safety.rochester.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
